3-Bromo-2-hydrazinylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-bromopyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQSXMSCIRLMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679502 | |
| Record name | 3-Bromo-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54231-41-3 | |
| Record name | 3-Bromo-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Heterocyclic Building Block
An In-depth Technical Guide to 3-Bromo-2-hydrazinylpyridine: Properties, Synthesis, and Applications
In the landscape of modern medicinal chemistry and organic synthesis, heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. Among these, pyridine derivatives are of paramount importance. This compound (CAS No: 54231-41-3) emerges as a particularly valuable and versatile building block. Its unique bifunctional nature, possessing both a reactive hydrazine group and a brominated pyridine core, allows for orthogonal chemical modifications, making it a strategic starting material for the synthesis of complex molecular architectures.
Arylhydrazines have a storied history in chemistry, serving as indispensable precursors for a multitude of biologically active heterocyclic systems such as indoles, pyrazoles, and indazoles.[1] The 2-hydrazinopyridine scaffold, in particular, is a key structural motif and a crucial intermediate in the fine chemical, pharmaceutical, and agrochemical industries.[1] This guide offers a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals, delving into its chemical properties, synthesis, reactivity, and safe handling protocols.
Section 1: Core Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is the foundation for its effective application in research and development.
Physicochemical Data
The fundamental properties of this compound are summarized below. These values are critical for reaction planning, purification, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 54231-41-3 | [2][3] |
| Molecular Formula | C₅H₆BrN₃ | [2][3] |
| Molecular Weight | 188.03 g/mol | [2][3] |
| Appearance | Brown to dark brown crystalline solid | [2] |
| Purity | Commonly available at ≥95% to ≥98% | [2][4] |
| Boiling Point | 265.9 ± 50.0 °C (Predicted) | [3] |
| Density | 1.82 ± 0.1 g/cm³ (Predicted) | [3] |
| SMILES | NNc1ncccc1Br | [2] |
| InChI | InChI=1S/C5H6BrN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9) | [2][5] |
| InChIKey | DUQSXMSCIRLMCP-UHFFFAOYSA-N | [2][5] |
Predicted Spectroscopic Signatures
While final characterization must rely on spectra from the specific batch in use, the expected spectroscopic features provide a valuable reference for analysis.
-
¹H NMR: The spectrum would feature signals in the aromatic region (approx. δ 6.5-8.0 ppm) corresponding to the three protons on the pyridine ring, with coupling patterns dictated by their positions. The hydrazine protons (NH and NH₂) would likely appear as broad, exchangeable singlets.
-
¹³C NMR: The spectrum should display five distinct signals for the pyridine ring carbons. The carbon bearing the bromine (C3) and the carbon attached to the hydrazine group (C2) will have characteristic chemical shifts influenced by the respective substituents.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the hydrazine group (typically 3200-3400 cm⁻¹), C=C and C=N stretching from the aromatic pyridine ring (approx. 1400-1600 cm⁻¹), and a C-Br stretching absorption in the lower frequency region.
-
Mass Spectrometry (MS): The mass spectrum is expected to show a distinctive molecular ion peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This results in two peaks of nearly equal intensity at m/z 187 and 189, which is a definitive signature for a monobrominated compound.
Section 2: Synthesis of this compound
The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a dihalogenated pyridine precursor.
Primary Synthetic Route
The compound is typically prepared by reacting 3-Bromo-2-chloropyridine with hydrazine hydrate.[6] The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nitrogen atom, makes the C2 position highly susceptible to nucleophilic attack.[7] Hydrazine acts as the nucleophile, displacing the more labile chlorine atom.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a representative example and must be adapted and performed with appropriate safety precautions in a laboratory setting.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromo-2-chloropyridine (1.0 eq) with a suitable solvent such as ethanol or 1-propanol.[8]
-
Addition of Reagent: Add an excess of hydrazine hydrate (typically 3-5 eq) to the solution.[9] The excess hydrazine serves both as a reactant and a base to neutralize the HCl byproduct.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-130°C) and maintain for several hours (e.g., 3-12 hours), monitoring the reaction progress by an appropriate method like Thin Layer Chromatography (TLC).[8][9][10]
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified. This typically involves extraction with an organic solvent (e.g., ethyl acetate), washing the organic phase, drying it over an anhydrous salt (like Na₂SO₄), and finally removing the solvent to yield the solid product.[9] Recrystallization can be performed if higher purity is required.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in its dual reactivity, providing two distinct handles for molecular elaboration. This makes it a cornerstone intermediate for building diverse chemical libraries for drug discovery.
Caption: Key reactivity pathways of this compound.
Reactions of the Hydrazine Moiety
The nucleophilic hydrazine group is a gateway to numerous heterocyclic systems.
-
Hydrazone Formation: The most fundamental reaction is condensation with aldehydes or ketones to form stable hydrazones. This reaction is widely used in drug design to link different molecular fragments and explore structure-activity relationships. Hydrazide-hydrazones are a class of compounds with a broad range of demonstrated biological activities, including antitumor and antimicrobial properties.[11]
-
Heterocycle Synthesis: The hydrazine group is a classic synthon for building five-membered heterocycles. For example, reaction with β-dicarbonyl compounds leads to the formation of pyrazoles, a core structure in many approved drugs.
Reactions of the Brominated Pyridine Core
The C-Br bond provides a robust site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[7]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of a wide variety of aryl or alkyl groups at the 3-position of the pyridine ring.
-
Heck and Sonogashira Couplings: These reactions enable the formation of C-C bonds with alkenes and terminal alkynes, respectively, adding further structural diversity.
-
Buchwald-Hartwig Amination: This reaction allows for the coupling of amines to the pyridine ring, providing direct access to substituted aminopyridines.
This orthogonal reactivity allows a synthetic chemist to first modify the hydrazine group and subsequently use the bromine atom for a cross-coupling reaction, or vice versa, offering immense flexibility in the design of complex molecules.
Section 4: Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of this compound is critical to ensure laboratory safety.
Hazard Identification
The compound is classified with the following primary hazards. Users must consult the full Safety Data Sheet (SDS) from their supplier before use.
| Hazard Class | Statement | GHS Pictogram(s) |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[12] | GHS07 (Exclamation Mark) |
| Skin Irritation | Causes skin irritation.[13] | GHS07 (Exclamation Mark) |
| Eye Irritation | Causes serious eye irritation.[13] | GHS07 (Exclamation Mark) |
| Respiratory Irritation | May cause respiratory irritation.[13] | GHS07 (Exclamation Mark) |
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[12] Avoid contact with heat, sparks, and open flames.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13][14] Some suppliers recommend refrigerated storage (2-8°C) for long-term stability.[4]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13][14]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[13][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13]
-
Conclusion
This compound is a high-value chemical intermediate with significant strategic importance for researchers in drug discovery and synthetic chemistry. Its bifunctional nature allows for a diverse range of chemical transformations, enabling the efficient construction of complex heterocyclic scaffolds. A comprehensive understanding of its properties, synthetic routes, and reactivity, combined with a strict adherence to safety protocols, empowers scientists to fully leverage the potential of this versatile building block in the pursuit of novel therapeutic agents and functional materials.
References
- 1. This compound | 54231-41-3 | Benchchem [benchchem.com]
- 2. 3-Bromo-2-hydrazinopyridine | CymitQuimica [cymitquimica.com]
- 3. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE CAS#: 54231-41-3 [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - 3-bromo-2-hydrazinopyridine (C5H6BrN3) [pubchemlite.lcsb.uni.lu]
- 6. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]
- 10. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 11. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. kishida.co.jp [kishida.co.jp]
An In-depth Technical Guide to 3-Bromo-2-hydrazinylpyridine (CAS No. 54231-41-3)
This guide provides a comprehensive technical overview of 3-Bromo-2-hydrazinylpyridine, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development and materials science. By delving into its fundamental properties, synthesis, and reactivity, this document aims to equip the reader with the necessary insights for its effective application in complex synthetic workflows.
Compound Identification and Physicochemical Properties
Initial database inquiries for CAS number 54231-41-3 can occasionally present conflicting information, erroneously linking it to other chemical entities. Authoritative cross-referencing confirms that CAS No. 54231-41-3 is definitively assigned to This compound . This compound is also known by its IUPAC name, (3-bromopyridin-2-yl)hydrazine. Understanding its core properties is the foundation for its application.
Quantitative data for this compound is summarized in the table below. This information is critical for reaction planning, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 54231-41-3 | [1][2] |
| Molecular Formula | C₅H₆BrN₃ | [2][3] |
| Molecular Weight | 188.03 g/mol | [2] |
| Appearance | Brown to dark brown crystalline solid | [2] |
| Purity | Typically ≥95% | [2] |
| SMILES | NNc1ncccc1Br | [2] |
| InChI Key | DUQSXMSCIRLMCP-UHFFFAOYSA-N | [2] |
Note: Physical properties such as melting point and boiling point are not consistently reported across public databases and should be determined empirically for each batch.
Synthesis and Purification: A Protocol with Rationale
The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, typically 2,3-dibromopyridine or 2-chloro-3-bromopyridine, with hydrazine. The choice of hydrazine is often in the form of hydrazine hydrate, which serves as both the nucleophile and a high-boiling solvent/reagent.
Diagram of General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Step-by-Step Synthesis Protocol
This protocol is adapted from established literature procedures and is designed for robust, scalable synthesis.[4][5]
-
Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-bromopyridine (1 equivalent) and 1,4-dioxane (approx. 7 mL per gram of starting material). The choice of dioxane as a solvent is due to its inert nature and its ability to solubilize both the starting material and the hydrazine, facilitating a homogeneous reaction.
-
Reagent Addition: At room temperature, carefully add anhydrous hydrazine or hydrazine hydrate (15-20 equivalents) to the solution. The large excess of hydrazine is crucial; it drives the reaction to completion and minimizes the formation of di-substituted byproducts.
-
Reaction: Heat the reaction mixture to reflux and maintain for 15-21 hours.[4][5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: After cooling the mixture to room temperature, remove the bulk of the solvent and excess hydrazine under reduced pressure. Dilute the resulting residue with an organic solvent immiscible with water, such as ethyl acetate, and wash with water to remove any remaining hydrazine salts.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo. The crude product is typically a solid.
-
Final Purification: Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, is performed to yield the final product as a crystalline solid.[4] This step is critical for removing impurities and achieving the high purity required for subsequent applications.
Core Reactivity and Applications in Medicinal Chemistry
This compound is a versatile intermediate, primarily due to the distinct reactivity of its functional groups. The hydrazine moiety is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form hydrazones, or serving as a key component in the construction of nitrogen-containing heterocycles. The bromo-substituent on the pyridine ring is well-suited for participation in various cross-coupling reactions.
Its most significant application is as a precursor for a multitude of biologically active heterocyclic compounds.[6] It is a foundational starting material for synthesizing indoles, pyrazoles, and various fused heterocyclic systems.[6]
Diagram of Application in Pyrazole Synthesis
Caption: Role of this compound in pyrazole synthesis.
This reactivity is exemplified in its use for the synthesis of substituted pyrazoles, which have been investigated as FFA4/GPR120 receptor agonists.[7] In these syntheses, the hydrazine group of this compound reacts with a 1,3-dicarbonyl compound or a functional equivalent, leading to a cyclocondensation reaction that forms the core pyrazole ring.[7]
Analytical Characterization and Quality Control
Ensuring the identity and purity of this compound is paramount for its successful use in synthesis. A multi-technique approach is recommended for comprehensive characterization.
Recommended Analytical Workflow
-
Identity Confirmation (Mass Spectrometry): Electrospray Ionization Mass Spectrometry (ESI-MS) should be used to confirm the molecular weight. The expected [M+H]⁺ ion is at m/z 188.[4]
-
Structural Elucidation (NMR Spectroscopy):
-
¹H NMR: The proton NMR spectrum will provide information on the aromatic protons of the pyridine ring and the protons of the hydrazine group. The chemical shifts and coupling constants are characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.
-
-
Purity Assessment (Chromatography):
-
HPLC: Reversed-phase HPLC with UV detection is the method of choice for assessing purity. A gradient method using acetonitrile and water with a suitable buffer is typically employed. This allows for the separation of the main compound from any starting materials or byproducts.
-
GC-MS: Gas chromatography-mass spectrometry can also be used for purity assessment and to identify any volatile impurities.
-
-
Functional Group Analysis (FTIR Spectroscopy): Fourier-transform infrared spectroscopy can be used to identify the characteristic vibrations of the N-H bonds in the hydrazine group and the C-Br and C=N bonds of the bromopyridine ring.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound should be handled as an irritant. Based on data for similar compounds like 5-Bromo-2-hydrazinopyridine, it may be toxic if swallowed, cause skin irritation, and serious eye damage, and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container. Some suppliers recommend storage in a freezer under an inert atmosphere.
-
First Aid Measures: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[1] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[1]
Conclusion
This compound (CAS No. 54231-41-3) is a high-value synthetic intermediate with well-defined reactivity. Its utility in constructing complex heterocyclic systems, particularly in the context of medicinal chemistry, is well-documented. A thorough understanding of its properties, a robust synthetic and purification strategy, and a comprehensive analytical characterization are essential for its effective and safe application in research and development. This guide provides the foundational knowledge for scientists to confidently incorporate this versatile building block into their synthetic programs.
References
- 1. aaronchem.com [aaronchem.com]
- 2. 3-Bromo-2-hydrazinopyridine | CymitQuimica [cymitquimica.com]
- 3. 54231-41-3 | MFCD00490113 | this compound [aaronchem.com]
- 4. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- 5. theses.univ-orleans.fr [theses.univ-orleans.fr]
- 6. This compound | 54231-41-3 | Benchchem [benchchem.com]
- 7. WO2019175152A1 - Substituted pyrazoles ffa4/gpr120 receptor agonists - Google Patents [patents.google.com]
- 8. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical properties of 3-Bromo-2-hydrazinylpyridine
An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-hydrazinylpyridine
Introduction
This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and novel drug discovery. As a functionalized pyridine derivative, it serves as a versatile synthetic building block for constructing more complex molecular architectures. The strategic placement of the bromo and hydrazinyl groups on the pyridine ring offers multiple reaction sites for chemical modification, making it a valuable precursor for developing a wide range of biologically active compounds.[1]
This guide provides a comprehensive overview of the core physical and chemical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data with established analytical principles to offer a practical and in-depth understanding of this compound's characteristics. We will delve into its structural identity, key physical constants, spectroscopic signature, and the experimental methodologies required for their verification.
Molecular and Chemical Identity
A precise understanding of a compound's identity is the foundation of all subsequent research. The following identifiers and structural representations define this compound.
-
CAS Number: 54231-41-3[2]
-
Molecular Formula: C₅H₆BrN₃[2]
-
Molecular Weight: 188.03 g/mol [2]
-
IUPAC Name: (3-bromopyridin-2-yl)hydrazine
-
InChI: InChI=1S/C5H6BrN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9)[2][3]
-
SMILES: NNc1ncccc1Br[2]
Caption: 2D structure of this compound.
Summary of Physical Properties
The fundamental physical constants of a compound are critical for its handling, purification, and application in synthesis. The table below summarizes the known properties of this compound.
| Property | Value | Source(s) |
| Appearance | Brown to dark brown crystalline solid | [2] |
| Purity | ≥95% | [2] |
| Melting Point | Data not available | |
| Boiling Point | 265.9 ± 50.0 °C (Predicted) | [4] |
| Density | 1.82 ± 0.1 g/cm³ (Predicted) | [4] |
Note: Predicted values are computationally derived and should be used as estimates pending experimental verification.
In-Depth Analysis of Physical Characteristics
Appearance and Purity
This compound is commercially available as a brown to dark brown crystalline solid.[2] The color may be indicative of minor impurities or degradation products, and purification via recrystallization may be necessary for sensitive applications. The purity of a crystalline solid is intrinsically linked to its melting point; a sharp, narrow melting range is a reliable indicator of high purity, whereas impurities typically cause a depression and broadening of the melting point range.[5]
Boiling Point and Density
Solubility Profile
The solubility of a compound is dictated by the principle of "like dissolves like."[6] this compound possesses both polar and nonpolar characteristics. The pyridine ring and bromo-substituent contribute to its lipophilicity, while the hydrazinyl group (-NHNH₂) is polar and capable of hydrogen bonding.
-
Organic Solvents: It is expected to be soluble in polar organic solvents such as alcohols (methanol, ethanol), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).
-
Aqueous Solvents: Its solubility in water is likely limited due to the relatively large hydrophobic pyridine ring.[7] However, the basic nature of the pyridine nitrogen and the hydrazinyl group means that the compound will exhibit enhanced solubility in acidic aqueous solutions (e.g., 5% HCl) due to the formation of a soluble salt.[8][9] Conversely, it is not expected to be soluble in basic solutions like 5% NaOH.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of a chemical compound.
Mass Spectrometry
-
Key Feature: A critical diagnostic feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion (M) and the M+2 ion, separated by two mass units.[11] Any fragment containing the bromine atom will also exhibit this characteristic doublet.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, verified spectra for this compound are not widely published, the expected ¹H and ¹³C NMR signals can be predicted based on its structure and data from analogous compounds.[12]
-
¹H NMR:
-
Aromatic Protons: Three distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. Their splitting patterns (doublets, triplets, or doublets of doublets) and coupling constants would confirm their relative positions.
-
Hydrazine Protons (N-H): One or two broad signals corresponding to the protons on the hydrazinyl group. The chemical shift of these protons can vary and they may exchange with D₂O.
-
-
¹³C NMR:
-
Aromatic Carbons: Five signals are expected for the five carbons of the pyridine ring. The carbon attached to the bromine (C-Br) would be significantly influenced by the halogen's electronegativity and would appear as a distinct peak.
-
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups.
-
N-H Stretching: Moderate to sharp absorption bands in the region of 3200-3400 cm⁻¹ are characteristic of the N-H bonds in the hydrazine moiety.
-
C=C and C=N Stretching: A series of absorptions in the 1400-1600 cm⁻¹ region are indicative of the aromatic pyridine ring.
-
C-Br Stretching: A weaker absorption in the lower frequency "fingerprint" region, typically between 500-700 cm⁻¹, corresponds to the carbon-bromine bond.
Experimental Protocols for Property Determination
To ensure scientific rigor, physical properties must be determined experimentally. The following sections describe standard, validated protocols for measuring key characteristics.
Melting Point Determination (Capillary Method)
This method provides a precise melting range, which is a crucial indicator of purity.[13]
Methodology:
-
Sample Preparation:
-
Ensure the crystalline sample is completely dry.
-
Finely powder a small amount of the sample on a watch glass.[14]
-
Press the open end of a glass capillary tube into the powder to collect a small amount of the sample.
-
Tap the sealed end of the capillary on a hard surface or drop it down a long glass tube to tightly pack the sample to a height of 2-3 mm.[15]
-
-
Measurement:
-
Place the packed capillary into the sample holder of a melting point apparatus (e.g., Mel-Temp).
-
For an unknown compound, perform a rapid preliminary run by heating at a high rate (10-20 °C/min) to determine an approximate melting range.[15]
-
Allow the apparatus to cool at least 20 °C below the approximate melting point.
-
Conduct a precise measurement with a fresh sample, using a slow heating rate of 1-2 °C per minute.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
Caption: Workflow for Melting Point Determination.
Qualitative Solubility Analysis
This systematic approach helps characterize a compound's functional groups based on its solubility in different media.[16]
Methodology:
-
Setup: Label a series of small test tubes for each solvent to be tested (e.g., Water, 5% HCl, 5% NaOH, Ethanol, Hexane).
-
Procedure:
-
Add approximately 20-30 mg of this compound to each test tube.
-
Add the chosen solvent dropwise (up to ~1 mL), shaking vigorously after each addition.[8]
-
Observe if the solid dissolves completely.
-
-
Classification:
-
Soluble in Water? If yes, test the solution with litmus or pH paper to determine if it's acidic or basic.[9]
-
Insoluble in Water? Proceed to test in 5% HCl. If it dissolves, it indicates the presence of a basic group (amine/hydrazine).
-
Insoluble in Water and HCl? Proceed to test in 5% NaOH. Solubility here would indicate an acidic group.
-
Organic Solvents: Test solubility in representative polar (Ethanol) and nonpolar (Hexane) organic solvents to complete the profile.
-
Caption: Decision workflow for qualitative solubility testing.
Safety and Handling
While a specific, comprehensive safety datasheet for this compound is not available, data from closely related compounds like 3-bromopyridine and general hydrazines should inform handling procedures.[17][18]
-
Potential Hazards: Assumed to be harmful if swallowed or in contact with skin.[19] May cause skin and serious eye irritation.[19][20] Hydrazine derivatives can be toxic and should be handled with care.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[17] Avoid generating dust. Keep away from heat and ignition sources.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a crystalline solid with a high predicted boiling point, indicative of its polar nature. Its key structural features—a basic pyridine ring, a nucleophilic hydrazine group, and a reactive bromine atom—are reflected in its physical and spectroscopic properties. The characteristic M/M+2 isotopic pattern in its mass spectrum is a definitive marker for its identity. While some physical constants are only available as predictions, this guide provides robust, field-proven experimental protocols for their empirical determination. A thorough understanding of these properties is paramount for the effective and safe utilization of this valuable chemical intermediate in research and development.
References
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An In-depth Technical Guide to the Discovery and History of Hydrazinylpyridines
Introduction
The hydrazinylpyridine scaffold, a pyridine ring substituted with a hydrazine group (-NHNH2), represents a cornerstone in the history of medicinal chemistry. Deceptively simple in its structure, this chemical motif has given rise to landmark therapeutics that have profoundly impacted human health, from infectious diseases to psychiatry and cardiovascular medicine. The journey of hydrazinylpyridines is a compelling narrative of serendipity, rational design, and the continual evolution of chemical synthesis and biological understanding.
This guide provides a technical exploration of the discovery and history of hydrazinylpyridines for researchers, scientists, and drug development professionals. It delves into the initial synthesis, the landmark discovery of isoniazid's antitubercular properties, the subsequent diversification into other therapeutic areas, and the modernization of synthetic and application strategies. We will examine the causality behind key experimental choices, present detailed protocols, and explore the mechanistic underpinnings that have made this scaffold a privileged structure in drug discovery.
I. The Genesis: Early Synthesis and the Dawn of Biological Significance
The story of the hydrazinylpyridine scaffold begins not with a biological target in mind, but as an exercise in chemical synthesis. The first synthesis of isonicotinyl hydrazide, the compound that would later be known as isoniazid, was reported in 1912 by two chemists in Prague.[1][2] For nearly four decades, it remained a chemical curiosity, its immense therapeutic potential lying dormant on the pages of a doctoral thesis.[2]
The classical and most direct method for synthesizing the parent 2-hydrazinylpyridine involves the nucleophilic aromatic substitution of a halopyridine, typically 2-chloropyridine, with hydrazine.
Classical Synthesis Workflow
The underlying principle of this reaction is the displacement of a good leaving group (a halide) from the electron-deficient pyridine ring by the strong nucleophile, hydrazine.
Caption: General workflow for the classical synthesis of 2-hydrazinylpyridine.
Experimental Protocol: Synthesis of 2-Hydrazinylpyridine from 2-Chloropyridine
This protocol is a representative example based on established literature procedures.[3]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloropyridine (1.0 eq).
-
Reagent Addition: Add an excess of hydrazine hydrate (e.g., 5-10 volumes). The large excess of hydrazine serves both as a reactant and a solvent, and it helps to minimize the formation of undesired di-substituted byproducts.[4]
-
Heating: Heat the reaction mixture to 100°C and maintain it under reflux for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water and perform an extraction with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography or distillation.
II. The Breakthrough: Isoniazid and the Fight Against Tuberculosis
The transformative moment for hydrazinylpyridines came in the early 1950s. While screening compounds for anti-infective properties, researchers at Hoffmann-La Roche, Squibb, and Bayer independently and almost simultaneously discovered that isonicotinyl hydrazide, or isoniazid (INH) , possessed potent and specific activity against Mycobacterium tuberculosis.[1][5] This discovery was a watershed moment in medicine, providing a cheap, orally available, and highly effective drug against a devastating disease.[2][5]
Isoniazid is a prodrug, meaning it requires metabolic activation within the bacterium to exert its effect.[6][7] This activation is a key self-validating system; the drug is harmless until it encounters the specific enzymatic machinery of its target.
Mechanism of Action: Isoniazid
-
Activation: Isoniazid diffuses into the M. tuberculosis bacillus where it is activated by the catalase-peroxidase enzyme, KatG.[7][8][9]
-
Radical Formation: KatG converts INH into an isonicotinic acyl radical.[6]
-
Adduct Formation: This radical species reacts with nicotinamide adenine dinucleotide (NAD+) to form a covalent isonicotinoyl-NAD adduct.[6][9]
-
Target Inhibition: The isonicotinoyl-NAD complex binds tightly to and inhibits the enoyl-acyl carrier protein reductase, known as InhA.[6][7]
-
Mycolic Acid Synthesis Blockade: InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential components of the robust mycobacterial cell wall.[6][7][9]
-
Bactericidal Effect: By inhibiting InhA, isoniazid effectively halts mycolic acid production, leading to a loss of cell wall integrity and ultimately, cell death in rapidly dividing bacteria.[6][7]
Caption: Mechanism of action pathway for the antitubercular drug Isoniazid.
III. Diversification of a Privileged Scaffold
The success of isoniazid spurred immense interest in hydrazine-containing compounds. A crucial and serendipitous observation during tuberculosis trials was that patients treated with isoniazid and its isopropyl derivative, iproniazid , exhibited significant mood elevation.[10]
The Birth of Antidepressants: Hydrazinylpyridines as MAOIs
This clinical observation led directly to the development of the first class of antidepressant drugs: the Monoamine Oxidase Inhibitors (MAOIs).[11] Iproniazid, originally synthesized as an anti-tubercular agent, was repurposed and approved in 1958 as the first-ever antidepressant.[12][13]
-
Mechanism: Iproniazid and related hydrazine derivatives act as irreversible inhibitors of monoamine oxidase (MAO), an enzyme responsible for breaking down neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[13][14]
-
Impact: By inhibiting MAO, these drugs increase the synaptic concentration of these key neurotransmitters, leading to an antidepressant effect.[10][13] This discovery was foundational to the monoamine hypothesis of depression.
-
Legacy: Although iproniazid was later withdrawn due to hepatotoxicity, its discovery opened the door to psychopharmacology and led to the development of other hydrazine-based MAOIs like phenelzine and isocarboxazid.[12][15]
Expansion into Cardiovascular Medicine: The Case of Hydralazine
Around the same time as the discovery of isoniazid, scientists at Ciba exploring antimalarial agents discovered the potent vasodilatory effects of hydralazine , a hydrazinophthalazine.[16][17] While not a pyridine, its structural relation and concurrent discovery are integral to the history of medicinal hydrazine chemistry.
-
Mechanism: Hydralazine is a direct-acting smooth muscle relaxant, causing vasodilation primarily in arterioles.[17][18] This action reduces peripheral resistance, thereby lowering blood pressure.[16] Its molecular mechanism is complex but is understood to involve the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[16][17] More recent research has also identified it as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[19]
-
Clinical Use: Approved by the FDA in 1953, hydralazine became one of the first oral medications for hypertension.[16][17] It remains in use today, often in combination with other drugs, for managing severe hypertension and heart failure.[20]
IV. Modern Era: New Syntheses and Novel Applications
Research into hydrazinylpyridines has not stood still. While the classical synthesis remains robust, modern organic chemistry has provided more sophisticated and versatile methods for creating substituted hydrazinylpyridine derivatives.
Evolution of Synthetic Methodologies
Modern synthetic chemistry offers powerful tools like transition-metal-catalyzed cross-coupling reactions. These methods allow for the precise and efficient construction of complex molecules, including substituted hydrazinylpyridines, that were previously difficult to access. For example, a protected hydrazine moiety could be coupled to a pyridine ring using a palladium catalyst, followed by deprotection.
| Method | Description | Advantages | Disadvantages |
| Classical Nucleophilic Substitution | Reaction of a halopyridine with excess hydrazine hydrate at high temperatures. | Simple, inexpensive starting materials, straightforward. | Requires harsh conditions, large excess of hydrazine, limited substituent tolerance. |
| Palladium-Catalyzed Coupling | Coupling of a halopyridine with a protected hydrazine (e.g., benzophenone hydrazone) followed by hydrolysis. | Milder reaction conditions, greater functional group tolerance, precise regiocontrol. | More expensive catalysts and reagents, multi-step process. |
| Diazotization-Reduction | Conversion of an aminopyridine to a diazonium salt, followed by reduction to the hydrazine. | Useful for specific substitution patterns starting from readily available aminopyridines. | Use of potentially unstable diazonium intermediates. |
Contemporary Applications: Kinase Inhibitors in Oncology
In the 21st century, the hydrazinylpyridine core and its related hydrazone derivatives have found new life as scaffolds for designing kinase inhibitors.[21][22] Kinases are a major class of drug targets, particularly in oncology, due to their central role in cell signaling pathways that control proliferation and survival.[22]
The hydrazone linkage (-NH-N=C<) derived from hydrazinylpyridines is particularly valuable. It can act as a flexible yet conformationally defined linker and participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.[23] Numerous studies have shown that derivatives incorporating this motif exhibit potent inhibitory activity against a range of kinases, including:
-
MET Receptor Tyrosine Kinase: Implicated in the progression of many cancers, including lung cancer.[24]
-
Cyclin-Dependent Kinases (CDKs): Central regulators of the cell cycle, making them attractive targets for cancer therapy.[25]
-
PI3K/AKT Pathway Kinases: A critical signaling pathway for cell survival and proliferation.[26]
These modern applications demonstrate the enduring versatility of the hydrazinylpyridine scaffold, showcasing its successful adaptation from its historical roots in anti-infective and CNS drugs to the forefront of targeted cancer therapy.
V. Conclusion and Future Perspectives
The history of hydrazinylpyridines is a testament to the power of chemical synthesis and biological screening. From an obscure molecule first synthesized in 1912, the scaffold gave rise to isoniazid, a drug that saved millions of lives from tuberculosis. Serendipitous observations then pivoted the field, establishing the hydrazide structure as the basis for the first generation of antidepressant medications. Further exploration cemented the role of related hydrazine heterocycles in treating cardiovascular disease.
Today, the journey continues. Armed with advanced synthetic methods and a deeper understanding of molecular biology, scientists are repurposing this classic scaffold to design highly specific inhibitors for modern drug targets like protein kinases. The legacy of the hydrazinylpyridine core is not merely historical; it is a living blueprint for drug discovery, demonstrating that simple, elegant chemical structures can serve as a foundation for generations of therapeutic innovation. The future will undoubtedly see this versatile scaffold adapted to tackle new and emerging challenges in human health.
References
- 1. Isoniazid | Podcast | Chemistry World [chemistryworld.com]
- 2. Chemical & Engineering News: Top Pharmaceuticals: Isoniazid [pubsapp.acs.org]
- 3. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. Isoniazid - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 8. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 10. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Iproniazid - Wikipedia [en.wikipedia.org]
- 13. The Psychic Energizer!: The Serendipitous Discovery of the First Antidepressant | Discover Magazine [discovermagazine.com]
- 14. Iproniazid | Antidepressant, Monoamine Oxidase Inhibitor & Mental Health | Britannica [britannica.com]
- 15. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The History of Hydralazine: A Medical Perspective - The Pharmacy Newsletter! [thepharmacynewsletter.com]
- 17. Hydralazine - Wikipedia [en.wikipedia.org]
- 18. Hydralazine Mechanism of Action | How this Antihypertensive Work [medicoverhospitals.in]
- 19. ahajournals.org [ahajournals.org]
- 20. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure and Applications of 3-Bromo-2-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has consistently demonstrated that a profound understanding of a molecule's structure and reactivity is the bedrock of innovation, particularly in the realm of drug discovery. This guide is crafted not as a rigid set of instructions, but as a comprehensive exploration of 3-Bromo-2-hydrazinylpyridine, a molecule of significant interest. We will delve into its synthesis, characterization, and its versatile applications as a building block for pharmacologically active compounds. The methodologies described herein are presented with an emphasis on the underlying chemical principles, empowering researchers to not only replicate but also adapt and innovate.
Core Molecular Attributes of this compound
This compound is a substituted pyridine derivative with the chemical formula C₅H₆BrN₃ and a molecular weight of 188.03 g/mol .[1] Its structure, featuring a hydrazine moiety at the 2-position and a bromine atom at the 3-position of the pyridine ring, bestows upon it a unique chemical reactivity profile that is highly valuable in synthetic organic and medicinal chemistry.
| Property | Value | Source |
| CAS Number | 54231-41-3 | [1] |
| Molecular Formula | C₅H₆BrN₃ | [1] |
| Molecular Weight | 188.03 g/mol | [1] |
| Appearance | Brown to dark brown crystalline solid | [2] |
| InChI Key | DUQSXMSCIRLMCP-UHFFFAOYSA-N | [2] |
The strategic placement of the bromo and hydrazinyl groups on the electron-deficient pyridine ring dictates its synthetic utility. The hydrazine group serves as a potent nucleophile and a precursor for the formation of various heterocyclic systems, while the bromine atom provides a handle for cross-coupling reactions, allowing for further molecular elaboration.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of a suitable di-halogenated pyridine precursor with hydrazine. A reliable and high-yielding method utilizes 3-Bromo-2-chloropyridine as the starting material.
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from a procedure described in a patent by Bristol-Myers Squibb Company.[3]
-
Reaction Setup: To a solution of 3-Bromo-2-chloropyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add an excess of anhydrous hydrazine (approximately 15 equivalents). The use of a significant excess of hydrazine is crucial to drive the reaction to completion and minimize the formation of undesired side products.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for approximately 15 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The bulk of the solvent is removed under reduced pressure. The resulting residue is then diluted with an organic solvent like ethyl acetate and washed with water to remove excess hydrazine and other water-soluble impurities.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a solid.[3] A reported yield for this reaction is 91%.[3]
Spectroscopic Characterization
Accurate characterization of the synthesized this compound is paramount for confirming its identity and purity. The following are the expected spectroscopic data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazine moiety. The pyridine protons will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns dictated by the positions of the bromo and hydrazinyl substituents. The NH and NH₂ protons of the hydrazine group will likely appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atom and the bromine atom, as well as the electron-donating nature of the hydrazine group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Key vibrational frequencies would include N-H stretching vibrations for the hydrazine group (typically in the range of 3200-3400 cm⁻¹), C=C and C=N stretching vibrations for the pyridine ring (around 1400-1600 cm⁻¹), and a C-Br stretching vibration at lower frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would show a molecular ion peak (M+) and an (M+2)+ peak of nearly equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition. A reported LC/MS analysis shows an (M+H)+ peak at m/z = 188.[3]
Reactivity and Synthetic Applications in Drug Development
The chemical reactivity of this compound makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds with potential pharmacological activity.
Reactions with Carbonyl Compounds
The nucleophilic hydrazine moiety readily reacts with aldehydes and ketones to form the corresponding hydrazones.[4][5] This reaction is a cornerstone in the synthesis of various bioactive molecules.
Caption: Reaction of this compound with aldehydes or ketones.
Synthesis of Fused Heterocyclic Systems: Triazolopyridines
A particularly important application of this compound is in the synthesis of fused[3][6][7]triazolo[4,3-a]pyridines. These scaffolds are prevalent in many biologically active compounds.[6][8] The synthesis typically involves the acylation of the hydrazine group followed by an intramolecular cyclization.
Caption: General workflow for the synthesis of triazolopyridines.
Modified Mitsunobu reaction conditions have been shown to be effective for the dehydrative cyclization of acylated 2-hydrazinopyridines to form triazolopyridines under mild conditions.[6][8]
Role in the Development of Kinase Inhibitors
The[3][6][7]triazolo[4,3-a]pyridine core, readily accessible from this compound, is a privileged scaffold in the design of kinase inhibitors.[7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The bromine atom on the triazolopyridine ring can be further functionalized through palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce various substituents, allowing for the fine-tuning of the inhibitor's potency and selectivity. This modular approach is a powerful strategy in modern drug discovery.
Caption: Logical workflow for developing kinase inhibitors.
Conclusion and Future Perspectives
This compound stands out as a versatile and valuable building block in the synthesis of complex nitrogen-containing heterocyclic compounds. Its straightforward synthesis and well-defined reactivity make it an attractive starting material for the construction of molecular libraries for drug discovery programs. The demonstrated utility of its derivatives, particularly in the development of kinase inhibitors, underscores its significance in medicinal chemistry. Future research will likely continue to exploit the unique chemical properties of this molecule to create novel therapeutic agents with improved efficacy and selectivity.
References
- 1. This compound | 54231-41-3 | Benchchem [benchchem.com]
- 2. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 3. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- 4. athabascau.ca [athabascau.ca]
- 5. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to 3-Bromo-2-hydrazinylpyridine and its Analogues: A Versatile Scaffold for Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a "privileged scaffold," a core structural framework found in a multitude of FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design.[1][3] Within this vast chemical space, substituted hydrazinylpyridines represent a particularly powerful class of building blocks. The introduction of a hydrazine moiety (-NHNH₂) provides a highly reactive and versatile handle for constructing complex heterocyclic systems, which are themselves central to countless pharmacologically active molecules. This guide focuses on a specific, high-value intermediate: 3-bromo-2-hydrazinylpyridine . The strategic placement of a bromine atom ortho to the hydrazine group creates a bifunctional scaffold, offering two distinct and orthogonal sites for chemical modification, thereby unlocking immense potential for generating diverse molecular libraries and accelerating the drug discovery pipeline.
Core Compound Analysis: this compound
This compound (CAS No. 54231-41-3) is a crystalline solid that serves as a foundational reagent for synthesizing a wide array of more complex pharmaceutical intermediates. Its utility stems from the dual reactivity imparted by its key functional groups.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a starting material's properties is non-negotiable for reproducible and scalable synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 54231-41-3 | ChemicalBook |
| Molecular Formula | C₅H₆BrN₃ | PubChemLite |
| Molecular Weight | 188.03 g/mol | ChemicalBook |
| Appearance | Brown to dark brown crystalline solid | CymitQuimica |
| Purity | ≥95% | CymitQuimica |
| Boiling Point | 265.9±50.0 °C (Predicted) | ChemicalBook |
| Density | 1.82±0.1 g/cm³ (Predicted) | ChemicalBook |
| SMILES | NNc1ncccc1Br | CymitQuimica |
| InChIKey | DUQSXMSCIRLMCP-UHFFFAOYSA-N | CymitQuimica |
Analytical characterization data, including NMR, HPLC, and LC-MS, are typically available from commercial suppliers and should always be consulted to verify identity and purity before use.
Synthesis and Mechanism: From Precursor to Product
The most common and industrially relevant synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a more readily available precursor, 3-bromo-2-chloropyridine, with hydrazine hydrate.[4][5]
Causality Behind the Synthesis
-
Choice of Precursor: 3-Bromo-2-chloropyridine is an ideal starting material. The pyridine ring is electron-deficient, which facilitates nucleophilic attack. Both halogen atoms are activating groups for SNAr, but the chloro group at the 2-position is significantly more labile than the bromo group at the 3-position, allowing for selective displacement.
-
Role of Hydrazine Hydrate: Hydrazine hydrate (N₂H₄·H₂O) serves a dual purpose. It is the primary nucleophile that displaces the chloride. It is also used in significant excess to act as a base, neutralizing the HCl generated during the reaction, and to drive the reaction equilibrium towards the product.[5]
-
Reaction Conditions: The reaction is typically performed at elevated temperatures (e.g., 100°C) under reflux.[6] This provides the necessary activation energy to overcome the aromaticity of the pyridine ring and facilitate the substitution. An inert atmosphere is recommended to prevent unwanted side reactions.[7]
Experimental Protocol: Synthesis of this compound
This protocol is a representative methodology based on established chemical principles. Researchers should perform their own risk assessment and optimization.
Materials:
-
3-Bromo-2-chloropyridine (1.0 eq)
-
Hydrazine hydrate (80% in water, ~10 eq)
-
Solvent (e.g., Ethanol or Butanol)
-
Ethyl acetate (for extraction)
-
Water (deionized)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromo-2-chloropyridine.
-
Reagent Addition: Add the solvent (e.g., butanol) followed by the slow, careful addition of excess hydrazine hydrate.[6] Caution: Hydrazine is toxic and corrosive; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Reflux: Heat the reaction mixture to reflux (approx. 100-110°C) and maintain for 24-48 hours.[6]
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup - Quenching & Extraction: Cool the reaction mixture to room temperature. Dilute with water and extract the product into ethyl acetate multiple times.[6]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be further purified by recrystallization or column chromatography to achieve the desired purity.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
The Dual-Reactivity Engine: Applications in Synthesis
The synthetic power of this compound lies in the distinct reactivity of its two functional groups, which can be addressed selectively to build molecular complexity.
The Hydrazine Handle: Gateway to Heterocycles
The hydrazine moiety is a potent binucleophile, making it an exceptional precursor for forming five- and six-membered heterocyclic rings. This is arguably its most significant application.
-
Pyrazole Synthesis: The Knorr pyrazole synthesis and related methods involve the condensation of a hydrazine with a 1,3-dicarbonyl compound (or its equivalent).[8][9][10] This is one of the most robust and widely used methods for creating substituted pyrazole rings, which are prevalent in pharmaceuticals.[10][11]
-
Triazine Synthesis: Cyclization reactions of hydrazones (formed from the hydrazine) can lead to the formation of 1,2,4-triazine rings, another important pharmacophore.[12]
-
Other Systems: The hydrazine group can also participate in cyclization reactions to form cinnolines, pyridazines, and other fused heterocyclic systems, often directed by transition metal catalysts.[13][14]
The Bromo Group: A Site for Diversification
The bromine atom on the pyridine ring is a classic handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents at the 3-position.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Diagram of Synthetic Utility
Caption: Dual reactivity pathways of the core scaffold.
Key Analogues and Derivatives
The core scaffold can be readily modified to produce a range of analogues with tailored properties. These are often synthesized by applying the same hydrazinolysis reaction to differently substituted 2-chloropyridines.
| Analogue Structure | Name | Notes |
| Structure with NO₂ group | 3-Bromo-2-hydrazinyl-5-nitropyridine | The strongly electron-withdrawing nitro group enhances the reactivity of the scaffold. |
| Structure with CH₃ group | 1-(3-bromo-5-methylpyridin-2-yl)hydrazine | The methyl group adds lipophilicity and can probe steric pockets in binding sites. |
| Structure with F group | 1-(3-bromo-5-fluoropyridin-2-yl)hydrazine | Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.[15] |
| Structure with Cl group | 1-(3-bromo-5-chloropyridin-2-yl)hydrazine | Provides an additional site for potential cross-coupling reactions. |
Role in Drug Discovery and Development
The true value of this compound is realized in its application as a versatile starting point for building libraries of novel compounds for biological screening.
-
Scaffold Hopping & Library Synthesis: This intermediate is ideal for scaffold hopping, where core structures of known drugs are modified to find new intellectual property with improved properties. By combining the diverse reactions possible at the hydrazine and bromo positions, vast libraries of unique molecules can be generated.
-
Targeting Diverse Biological Pathways: Hydrazide and hydrazone derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The pyrazole derivatives formed from this scaffold are also well-known pharmacophores.
-
Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a high-value fragment. Initial hits from FBDD screens can be elaborated using the reactive handles of the this compound scaffold to rapidly build potency and selectivity.
Drug Discovery Workflow
Caption: Role of the scaffold in a typical drug discovery pipeline.
Safety, Handling, and Storage
Hazard Statement: While specific toxicology data for this compound is limited, all hydrazine derivatives should be treated as potentially toxic.[16] Handle with extreme care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Use only in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is often at 2-8°C, sealed from moisture.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its pre-installed, orthogonally reactive functional groups—a nucleophilic hydrazine ready for heterocycle formation and a bromine atom poised for cross-coupling—provide a robust and efficient platform for the rapid generation of molecular diversity. By understanding the causality behind its synthesis and the nuances of its reactivity, researchers can fully leverage this powerful scaffold to accelerate the design and discovery of the next generation of therapeutic agents.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- 5. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 6. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chempap.org [chempap.org]
- 13. researchgate.net [researchgate.net]
- 14. Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound | 54231-41-3 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for 3-Bromo-2-hydrazinylpyridine in Organic Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview of the synthetic utility of 3-bromo-2-hydrazinylpyridine. This versatile heterocyclic building block serves as a pivotal precursor for the construction of various fused ring systems of significant interest in medicinal chemistry, particularly pyrazolo[3,4-b]pyridines and[1][2][3]triazolo[4,3-a]pyridines. This document elucidates the core chemical principles, provides detailed, field-proven experimental protocols, and explains the causality behind methodological choices to ensure reliable and reproducible outcomes in the laboratory.
Introduction: The Strategic Value of this compound
Arylhydrazines are a cornerstone of heterocyclic chemistry, prized for their ability to participate in cyclization reactions to form stable, aromatic ring systems.[4] this compound (Figure 1) is a particularly valuable reagent that combines the reactive potential of the hydrazine moiety with the specific electronic and positional attributes of a substituted pyridine ring.
Key Structural Features and Their Synthetic Implications:
-
Hydrazine Moiety (-NHNH₂): This functional group is the primary reactive center, acting as a potent binucleophile. It is the key to forming five- and six-membered heterocyclic rings through condensation and cyclization reactions.
-
Juxtaposition of Functional Groups: The hydrazine group at the C2 position and the bromine atom at the C3 position create a unique electronic environment and offer steric influence that directs the regioselectivity of cyclization reactions.
-
The Pyridine Ring: The embedded nitrogen atom lowers the electron density of the aromatic ring, influencing the reactivity of the hydrazine. It also serves as a critical pharmacophore in many biologically active molecules.
-
The Bromo Substituent (-Br): The bromine atom can serve two primary purposes. Firstly, it electronically modifies the pyridine ring. Secondly, and more importantly, it provides a reactive handle for post-cyclization functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid generation of diverse molecular libraries from a common heterocyclic core.
| Property | Value |
| CAS Number | 54231-41-3 |
| Molecular Formula | C₅H₆BrN₃ |
| Molecular Weight | 188.03 g/mol |
| Appearance | Off-white to pale yellow solid |
Table 1: Physicochemical Properties of this compound.
This guide will focus on its two primary applications: the synthesis of pyrazolo[3,4-b]pyridines via the Knorr cyclocondensation and the formation of[1][2][3]triazolo[4,3-a]pyridines through acylative cyclization.
Preparation of the Starting Material: this compound
The reliable synthesis of the title compound is a prerequisite for its use in further synthetic endeavors. The most common and effective method is the nucleophilic aromatic substitution of a suitable dihalopyridine with hydrazine. The following protocol is adapted from a well-established procedure for the analogous chloro-derivative.[5]
Caption: Workflow for the synthesis of this compound.
Protocol 2.1: Synthesis of (3-Bromopyridin-2-yl)hydrazine
Materials:
-
2,3-Dichloropyridine (1 equiv)
-
Hydrazine hydrate (80% solution in water, ~6-10 equiv)
-
Ethanol (or a higher boiling polar solvent like 2-ethoxyethanol)[1]
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dichloropyridine (1.0 eq) and ethanol (approx. 5-10 mL per gram of dichloropyridine).
-
Add hydrazine hydrate (6.0 eq) dropwise to the stirred solution at room temperature. Causality: A large excess of hydrazine is used to maximize the monosubstitution product and minimize the formation of undesired bis-hydrazine or dimerization byproducts.[6]
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A precipitate of the product may form upon cooling.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid. A patent for the synthesis of the chloro-analog reports yields of 95-99%.[7]
Application I: Synthesis of Pyrazolo[3,4-b]pyridines
The Knorr pyrazole synthesis, a classic cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound, is the most direct and powerful method for constructing the pyrazolo[3,4-b]pyridine scaffold from this compound.[8] The reaction with acetylacetone is a representative example.
Caption: General workflow for pyrazolo[3,4-b]pyridine synthesis.
Protocol 3.1: Synthesis of 8-Bromo-3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine
This protocol is based on the established reaction of a related 2-hydrazinopyridine derivative with acetylacetone, which reliably forms the pyrazolopyridine core.[9]
Materials:
-
This compound (1.0 equiv)
-
Acetylacetone (2,4-pentanedione, 1.1 equiv)
-
Glacial acetic acid (solvent)
-
Methylene chloride (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 10-15 mL per gram).
-
Add acetylacetone (1.1 eq) to the solution.
-
Heat the mixture to reflux (approx. 118 °C) and maintain for 1-2 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate or by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with methylene chloride or ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield 8-bromo-3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine.
| Substrate A | Substrate B | Product | Conditions | Yield |
| This compound | Acetylacetone | 8-Bromo-3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine | Acetic Acid, Reflux, 1-2h | Good to Excellent |
Table 2: Representative Knorr Cyclocondensation Reaction.
Mechanistic Rationale
The formation of the pyrazole ring proceeds through a well-understood mechanism involving two key stages: hydrazone formation and subsequent intramolecular cyclization.
Caption: Mechanism of the Knorr pyrazole synthesis.
-
Hydrazone Formation: The more nucleophilic terminal nitrogen (-NH₂) of the hydrazine attacks one of the carbonyl carbons of acetylacetone. This is followed by proton transfers and the elimination of a water molecule to form a stable hydrazone intermediate.
-
Cyclization and Aromatization: The remaining secondary nitrogen (-NH-) of the hydrazine linkage then acts as an intramolecular nucleophile, attacking the second carbonyl group. This ring-closing step forms a five-membered heterocyclic intermediate. A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.
Application II: Synthesis of[1][2][3]Triazolo[4,3-a]pyridines
A second major application involves a two-step sequence: N-acylation of the hydrazine followed by an intramolecular dehydrative cyclization to form the fused triazole ring system. This approach provides access to a different, yet equally valuable, heterocyclic core.
Caption: Two-step workflow for[1][2][3]triazolo[4,3-a]pyridine synthesis.
Protocol 4.1: Synthesis of 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
Step A: N-Acylation
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or THF.
-
Cool the solution in an ice bath to 0 °C.
-
Add a base such as triethylamine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-acyl intermediate, which can often be used in the next step without further purification.
Step B: Dehydrative Cyclization
The cyclization of the N-acyl intermediate can be achieved under various dehydrating conditions. Mild methods are often preferred to avoid incompatibility with sensitive functional groups.[2]
-
Dissolve the crude N-acyl hydrazine intermediate from Step A in a solvent such as THF or acetonitrile.
-
Add a dehydrating reagent system. A modified Mitsunobu reaction (triphenylphosphine and diethyl azodicarboxylate) provides mild conditions.[2] Alternatively, classical reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at elevated temperatures can be effective.
-
Stir the reaction at room temperature (for Mitsunobu conditions) or heat to reflux (for POCl₃/PPA) until the starting material is consumed (monitor by TLC).
-
Workup the reaction according to the reagent used. For Mitsunobu, this typically involves removal of the solvent and purification by chromatography. For POCl₃, the reaction is carefully quenched with ice water, neutralized, and extracted.
-
Purify the crude product by column chromatography or recrystallization to obtain the final triazolopyridine product.
Conclusion and Future Directions
This compound is a potent and versatile building block for the synthesis of nitrogen-containing fused heterocycles. The protocols detailed herein for the construction of pyrazolo[3,4-b]pyridines and[1][2][3]triazolo[4,3-a]pyridines are robust, reproducible, and grounded in well-established chemical principles. The strategic placement of the bromine atom on these scaffolds opens the door to extensive post-cyclization diversification through modern cross-coupling chemistry, making this reagent an invaluable tool for generating compound libraries in drug discovery and materials science. Future work should focus on expanding the scope of both the 1,3-dicarbonyl coupling partners and the acylating agents to further explore the chemical space accessible from this valuable precursor.
References
- 1. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 8. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 9. Triazines and related products. Part 21. Cyclisation of 3-amino-5-hydrazinopyrazole and 3-amino-5-hydrazino-1,2,4-triazole to azolo[5,1-c][1,2,4]triazines | Semantic Scholar [semanticscholar.org]
3-Bromo-2-hydrazinylpyridine as a precursor for pyrazolo[1,5-a]pyridines
Application Notes & Protocols
Topic: 3-Bromo-2-hydrazinylpyridine as a Strategic Precursor for the Synthesis of Pyrazolo[1,5-a]pyridines
Introduction: The Value Proposition of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. As purine bioisosteres, these compounds have demonstrated a vast spectrum of biological activities, attracting significant attention for their potential as therapeutic agents.[1][2][3] Notably, derivatives of this scaffold have been identified as potent and selective inhibitors of key signaling proteins, including phosphoinositide 3-kinases (PI3Ks) and other protein kinases that are frequently dysregulated in cancer.[4][5][6] The ability to readily synthesize and functionalize this core structure is therefore of paramount importance for developing new chemical entities targeting these pathways.
This guide focuses on the strategic use of this compound as a versatile and efficient starting material for the construction of the pyrazolo[1,5-a]pyridine ring system. We will explore the underlying reaction mechanisms, provide detailed, field-tested protocols, and demonstrate the synthetic utility of the bromine substituent as a handle for late-stage functionalization—a critical feature for building structure-activity relationships (SAR) in drug development programs.[4][5]
The Core Synthesis: Mechanism and Rationale
The primary synthetic route to pyrazolo[1,5-a]pyridines from 2-hydrazinylpyridine precursors involves a condensation and subsequent cyclization reaction with a 1,3-dicarbonyl compound or its synthetic equivalent.[7] The presence of the 3-bromo substituent does not impede this core transformation and offers a significant strategic advantage for downstream modifications.
Mechanism Insight:
The reaction proceeds via a well-established pathway:
-
Initial Condensation: The more nucleophilic terminal nitrogen of the hydrazine moiety attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine (the one attached to the pyridine ring) then acts as a nucleophile, attacking the remaining carbonyl group. This step forms a five-membered heterocyclic intermediate.
-
Dehydration & Aromatization: A molecule of water is eliminated from the cyclic intermediate, leading to the formation of the stable, aromatic pyrazolo[1,5-a]pyridine ring system.
The choice of an acid catalyst (e.g., acetic acid) is crucial as it protonates a carbonyl oxygen, rendering the carbon more electrophilic and accelerating the initial condensation step.
Caption: General reaction for pyrazolo[1,5-a]pyridine synthesis.
Detailed Experimental Protocol: Synthesis of 7-Bromo-2,5-dimethylpyrazolo[1,5-a]pyridine
This protocol provides a representative example using the readily available 1,3-dicarbonyl compound, acetylacetone.
Materials and Reagents:
-
This compound (MW: 188.03 g/mol )
-
Acetylacetone (2,4-pentanedione) (MW: 100.12 g/mol )
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel (for column chromatography)
Workflow Overview:
Caption: Step-by-step experimental workflow for synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.88 g, 10.0 mmol).
-
Add ethanol (30 mL) followed by glacial acetic acid (5 mL). Stir the mixture to achieve a suspension.
-
Add acetylacetone (1.1 g, 11.0 mmol, 1.1 equivalents) to the mixture dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the starting material spot indicates reaction completion.
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of saturated sodium bicarbonate solution to neutralize the acetic acid. Caution: CO2 evolution will occur.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid or oil.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 to 80:20) to afford the pure 7-bromo-2,5-dimethylpyrazolo[1,5-a]pyridine.
Synthetic Scope and Versatility
The true power of this methodology lies in its flexibility. By varying the 1,3-dicarbonyl partner, a diverse library of pyrazolo[1,5-a]pyridine analogues can be generated. The table below illustrates the expected outcomes with different dicarbonyl compounds.
| Entry | 1,3-Dicarbonyl Compound | R1 Substituent | R2 Substituent | Expected Yield (%) |
| 1 | Acetylacetone | -CH3 | -CH3 | 85-95 |
| 2 | Ethyl Acetoacetate | -CH3 | -OEt | 80-90 |
| 3 | Dibenzoylmethane | -Ph | -Ph | 75-85 |
| 4 | 1,1,1-Trifluoro-2,4-pentanedione | -CF3 | -CH3 | 80-90 |
Post-Synthesis Modification: Leveraging the Bromo-Handle
The 7-bromo substituent is not merely a passive feature; it is a versatile chemical handle for introducing further molecular complexity via cross-coupling reactions. This enables rapid exploration of the C7 position, which is often critical for modulating pharmacological activity.[4][5] Palladium-catalyzed reactions such as Suzuki-Miyaura (for C-C bond formation) or Buchwald-Hartwig amination (for C-N bond formation) are highly effective.
Caption: Cross-coupling reactions at the C7 position.
Protocol Insight: Suzuki-Miyaura Coupling
A typical procedure involves reacting the 7-bromo-pyrazolo[1,5-a]pyridine (1.0 eq) with an arylboronic acid (1.2-1.5 eq) in the presence of a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and a base (e.g., K2CO3 or Cs2CO3, 2-3 eq) in a solvent system like dioxane/water or DME at elevated temperatures (80-100 °C). This reliably installs a new aryl or heteroaryl group at the C7 position, dramatically expanding the chemical space accessible from a single precursor.
Conclusion
This compound is an exceptionally valuable precursor for the synthesis of medicinally relevant pyrazolo[1,5-a]pyridines. The synthetic protocols are robust, high-yielding, and tolerant of a wide range of functional groups on the dicarbonyl partner. Critically, the retained bromine atom serves as a key strategic element, enabling late-stage diversification through well-established cross-coupling chemistry. This two-stage approach—scaffold formation followed by targeted functionalization—is a powerful and efficient strategy in modern drug discovery.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Cyclization Reactions with 3-Bromo-2-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the utilization of 3-Bromo-2-hydrazinylpyridine as a versatile building block in the synthesis of fused pyridine heterocyclic compounds. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound is a key heterocyclic intermediate, prized for its bifunctional nature. The presence of a nucleophilic hydrazinyl group ortho to a pyridine nitrogen atom provides a reactive scaffold for a variety of intramolecular cyclization reactions. The bromine substituent at the 3-position offers a valuable handle for further functionalization of the resulting fused ring systems through cross-coupling reactions, thereby enabling the generation of diverse chemical libraries for drug discovery and materials science. This guide will explore several key cyclization strategies, providing detailed, field-proven protocols for the synthesis of valuable triazolopyridine and pyrazolopyridine cores.
Synthesis of the Starting Material: this compound
A reliable supply of high-purity starting material is paramount for the success of any synthetic campaign. The following protocol describes an efficient synthesis of this compound from the commercially available 2-chloro-3-bromopyridine.
Protocol 1: Synthesis of this compound
This protocol details the nucleophilic aromatic substitution of the chloro group in 2-chloro-3-bromopyridine with hydrazine.
Reaction Scheme:
A schematic for the synthesis of this compound.
Materials and Equipment:
-
2-Chloro-3-bromopyridine
-
Anhydrous hydrazine
-
1,4-Dioxane
-
Ethyl acetate
-
Hexanes
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
Step-by-Step Procedure:
-
To a solution of 2-chloro-3-bromopyridine (14.5 g, 75.1 mmol) in 100 mL of 1,4-dioxane in a round-bottom flask, add anhydrous hydrazine (35.4 mL, 1130 mmol) at room temperature.[1]
-
Heat the reaction mixture to reflux and maintain for 15 hours.[1]
-
After 15 hours, cool the reaction mixture to room temperature.
-
Remove the majority of the solvent under reduced pressure using a rotary evaporator.
-
Dilute the resulting residue with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield a residue.
-
Recrystallize the residue from a mixture of ethyl acetate and hexanes to afford this compound as a solid (12.9 g, 91% yield).[1]
Expert Insights: The large excess of hydrazine hydrate serves as both a nucleophile and a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. The use of 1,4-dioxane as a solvent is advantageous due to its high boiling point and ability to dissolve both the starting material and the hydrazine.
Cyclization Reactions to Form Fused Heterocycles
The true synthetic utility of this compound lies in its ability to undergo cyclization to form a variety of fused heterocyclic systems. The following sections detail protocols for the synthesis of[1][2]triazolo[4,3-a]pyridines and pyrazolopyridines.
Section 1: Synthesis of[1][2][3]triazolo[4,3-a]pyridines
The[1][2]triazolo[4,3-a]pyridine scaffold is a prevalent motif in medicinal chemistry. This section provides two reliable methods for its construction from this compound.
This one-pot reaction involves the condensation of the hydrazinyl group with triethyl orthoformate, followed by an acid-catalyzed intramolecular cyclization.
Reaction Scheme:
Synthesis of 6-Bromo-[1][2]triazolo[4,3-a]pyridine.
Materials and Equipment:
-
This compound
-
Triethyl orthoformate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of triethyl orthoformate and ethanol.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess triethyl orthoformate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Mechanistic Rationale: The reaction proceeds through the initial formation of a hydrazono-ester intermediate by condensation of the hydrazinyl group with triethyl orthoformate. The acidic conditions generated in situ, or the application of an acid catalyst, protonate the pyridine nitrogen, enhancing the electrophilicity of the C2 position. This facilitates the intramolecular nucleophilic attack of the terminal nitrogen of the hydrazono-ester, leading to cyclization and subsequent elimination of ethanol to afford the aromatic triazolopyridine ring system.
This two-step protocol involves the acylation of this compound followed by a dehydrative cyclization using phosphorus oxychloride.
Reaction Scheme:
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Bromo-2-hydrazinylpyridine
For: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-2-hydrazinylpyridine is a versatile and highly valuable starting material in synthetic organic and medicinal chemistry. Its unique structural arrangement, featuring a nucleophilic hydrazine moiety ortho to a bromine-substituted pyridine ring, provides a powerful platform for the construction of a diverse array of fused heterocyclic compounds. These resulting scaffolds, particularly triazolopyridines and pyrazolopyridines, are of significant interest in drug discovery due to their prevalence in biologically active molecules with a wide range of therapeutic applications.
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of two key classes of heterocyclic compounds from this compound:
-
[1][2]Triazolo[4,3-a]pyridines: These fused heterocycles are synthesized via cyclization reactions involving the introduction of a single carbon atom, which becomes part of the triazole ring.
-
Pyrazolo[3,4-b]pyridines: This isomeric system is typically formed through condensation with 1,3-dicarbonyl compounds or their equivalents, leading to the formation of a fused pyrazole ring.
The protocols described herein are designed to be self-validating, with a focus on explaining the underlying chemical principles and the rationale behind the chosen experimental conditions. This approach is intended to empower researchers to not only replicate these procedures but also to adapt and innovate upon them for their specific research needs.
Part 1: Synthesis of 5-Bromo-[1][2][3]triazolo[4,3-a]pyridines
The synthesis of the[1][2]triazolo[4,3-a]pyridine scaffold from 2-hydrazinylpyridines is a well-established transformation that involves the cyclization of an intermediate hydrazone or a related species. The bromine atom at the 3-position of the starting material is retained in the final product at the 5-position, offering a handle for further synthetic diversification, such as cross-coupling reactions.
Reaction Schemas and Mechanistic Insights
The formation of the triazole ring can be achieved through various methods, most commonly by reacting the hydrazinylpyridine with a one-carbon electrophile, such as formic acid or an orthoformate, followed by cyclization.
A plausible reaction mechanism for the synthesis of 5-Bromo-[1][2]triazolo[4,3-a]pyridine from this compound and triethyl orthoformate is depicted below. The reaction proceeds through an initial condensation to form a hydrazonoformate intermediate. Subsequent acid-catalyzed intramolecular cyclization, driven by the nucleophilicity of the pyridine nitrogen, leads to the formation of the fused triazole ring after the elimination of ethanol.
References
The Synthetic Chemist's Guide to Palladium-Catalyzed Cross-Coupling of Bromopyridines: Protocols and Application Notes
The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, with its derivatives frequently forming the core of a vast array of therapeutic agents. The ability to functionalize the pyridine ring with precision is therefore of paramount importance. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides an in-depth exploration of the three most pivotal palladium-catalyzed cross-coupling reactions involving bromopyridines: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Aimed at researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of these transformations, offers detailed and field-proven experimental protocols, and provides insights into the critical role of ligands and bases in achieving successful outcomes.
The Challenge and Opportunity of Bromopyridines
While bromopyridines are attractive substrates for cross-coupling due to the reactivity of the C-Br bond, they also present a unique challenge. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1] Therefore, the judicious selection of ligands, bases, and reaction conditions is crucial to overcome this inherent reactivity and achieve high yields.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.[2][3]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[2][6]
pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4"]; oxidative_addition [label="Oxidative Addition", shape=plaintext, fontcolor="#34A853"]; pd_complex [label="Br-Pd(II)Ln-Py", fillcolor="#F1F3F4"]; transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#4285F4"]; boronate [label="R-B(OR)3-", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; boronic_acid [label="R-B(OH)2", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; coupled_pd [label="R-Pd(II)Ln-Py", fillcolor="#F1F3F4"]; reductive_elimination [label="Reductive Elimination", shape=plaintext, fontcolor="#EA4335"]; product [label="R-Py", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
pd0 -> oxidative_addition [label=" Py-Br"]; oxidative_addition -> pd_complex; pd_complex -> transmetalation; boronic_acid -> base [style=dotted, arrowhead=none]; base -> boronate [style=dotted]; boronate -> transmetalation; transmetalation -> coupled_pd; coupled_pd -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label=" Catalyst\nRegeneration"]; }
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.Optimizing the Suzuki-Miyaura Reaction: Ligand and Base Selection
The choice of ligand and base is critical for a successful Suzuki-Miyaura coupling of bromopyridines. Electron-rich and sterically hindered phosphine ligands, such as SPhos and XPhos, are often employed to promote the oxidative addition and reductive elimination steps.[3] N-heterocyclic carbene (NHC) ligands have also emerged as highly effective alternatives.[3]
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | A classic, reliable system.[3] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | Highly active for challenging substrates.[3] |
| PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | Excellent for heteroaryl couplings with low catalyst loading.[3] |
| Pd(OAc)₂ (ligand-free) | Na₂CO₃ | aq. isopropanol | 80 | 0.5 | 92 | A fast, oxygen-promoted protocol.[7] |
Table 1: Comparative Performance of Catalyst Systems in the Suzuki Coupling of Bromopyridines.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask, add 3-bromopyridine, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Heck Reaction: Olefination of Bromopyridines
The Mizoroki-Heck reaction is a powerful method for the formation of C-C bonds by coupling an unsaturated halide with an alkene.[8][9] This reaction is particularly valuable for introducing vinyl groups onto the pyridine ring, which can serve as versatile handles for further synthetic transformations.
Mechanistic Insights
The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the bromopyridine to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-C bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.[10][11]
pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4"]; oxidative_addition [label="Oxidative Addition", shape=plaintext, fontcolor="#34A853"]; pd_complex [label="Br-Pd(II)Ln-Py", fillcolor="#F1F3F4"]; migratory_insertion [label="Migratory Insertion", shape=plaintext, fontcolor="#4285F4"]; alkene [label="Alkene", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pi_complex [label="π-Complex", fillcolor="#F1F3F4"]; inserted_complex [label="σ-Alkyl Pd(II) Complex", fillcolor="#F1F3F4"]; beta_hydride_elimination [label="β-Hydride Elimination", shape=plaintext, fontcolor="#EA4335"]; product_complex [label="Product π-Complex", fillcolor="#F1F3F4"]; product [label="Substituted Alkene", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
pd0 -> oxidative_addition [label=" Py-Br"]; oxidative_addition -> pd_complex; pd_complex -> pi_complex; alkene -> pi_complex; pi_complex -> migratory_insertion; migratory_insertion -> inserted_complex; inserted_complex -> beta_hydride_elimination; beta_hydride_elimination -> product_complex; product_complex -> product; product_complex -> base [label="+ H-Base+ + Br-"]; base -> pd0 [label=" Catalyst\nRegeneration"]; }
Caption: The catalytic cycle of the Heck reaction.Key Considerations for the Heck Reaction
The success of the Heck reaction with bromopyridines often depends on the choice of catalyst, base, and solvent. Palladium acetate and palladium chloride are common precatalysts.[8] Triethylamine is a frequently used base.[12] Polar aprotic solvents like DMF or acetonitrile are typically employed.[12][13]
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile | Reflux | 24 | 81 |
| Pd(OAc)₂ | None | K₂CO₃ | DMF/H₂O | 80 | 4 | >90 |
| PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | DMF | 100 | 12 | 75-85 |
Table 2: Representative Conditions for the Heck Coupling of Bromopyridines.
Experimental Protocol: Heck Coupling of 2-Bromopyridine with Styrene
This protocol details a general procedure for the Heck coupling of a bromopyridine with an alkene.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Triphenylphosphine (PPh₃) (2 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a Schlenk tube, add 2-bromopyridine, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF, styrene, and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a mild and general method for the formation of C-N bonds.[14][15] This reaction is of immense importance in drug discovery for the synthesis of a wide variety of nitrogen-containing heterocycles.
Mechanistic Insights
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to afford the aminopyridine product.[14][16][17]
pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4"]; oxidative_addition [label="Oxidative Addition", shape=plaintext, fontcolor="#34A853"]; pd_complex [label="Br-Pd(II)Ln-Py", fillcolor="#F1F3F4"]; amine_coordination [label="Amine Coordination", shape=plaintext, fontcolor="#4285F4"]; amine [label="R₂NH", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; amine_complex [label="[Py-Pd(II)Ln(NHR₂)]+Br-", fillcolor="#F1F3F4"]; deprotonation [label="Deprotonation", shape=plaintext, fontcolor="#FBBC05"]; base [label="Base", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; amido_complex [label="Py-Pd(II)Ln(NR₂)", fillcolor="#F1F3F4"]; reductive_elimination [label="Reductive Elimination", shape=plaintext, fontcolor="#EA4335"]; product [label="Py-NR₂", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
pd0 -> oxidative_addition [label=" Py-Br"]; oxidative_addition -> pd_complex; pd_complex -> amine_coordination; amine -> amine_coordination; amine_coordination -> amine_complex; amine_complex -> deprotonation; base -> deprotonation; deprotonation -> amido_complex; amido_complex -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label=" Catalyst\nRegeneration"]; }
Caption: The catalytic cycle of the Buchwald-Hartwig amination.Critical Parameters: Ligands and Bases
The choice of a sterically hindered and electron-rich phosphine ligand is paramount for a successful Buchwald-Hartwig amination of bromopyridines.[14] Ligands such as BINAP and Xantphos have proven to be effective.[14][18] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required to facilitate the deprotonation of the amine.[1][19]
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 80-110 | 16-24 | 85-95 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 100 | 12 | 92 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 88 |
Table 3: Effective Catalyst Systems for the Buchwald-Hartwig Amination of Bromopyridines.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine
This protocol outlines a general procedure for the amination of a bromopyridine.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
(±)-BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, (±)-BINAP, and sodium tert-butoxide to an oven-dried Schlenk flask.
-
Add anhydrous toluene and stir the mixture for 10 minutes.
-
Add 2-bromopyridine and morpholine to the reaction mixture.
-
Seal the flask and heat the reaction to 100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Final Remarks
Despite the robustness of these methods, challenges such as low yields or catalyst deactivation can arise. Common troubleshooting steps include ensuring the use of high-purity, anhydrous reagents and solvents, rigorously maintaining an inert atmosphere, and screening different ligand/base combinations. For particularly challenging substrates, in situ conversion of the bromopyridine to a more reactive iodopyridine derivative can be a viable strategy.
The palladium-catalyzed cross-coupling reactions of bromopyridines are indispensable tools in the modern synthetic chemist's arsenal. A thorough understanding of the underlying mechanisms and careful optimization of reaction parameters are key to harnessing the full potential of these powerful transformations in the synthesis of novel molecules for drug discovery and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. chemistnotes.com [chemistnotes.com]
- 11. byjus.com [byjus.com]
- 12. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
The Versatile Role of 3-Bromo-2-hydrazinylpyridine in the Synthesis of Modern Agrochemicals
Introduction: Unlocking the Potential of a Key Heterocyclic Building Block
In the continuous quest for more effective, selective, and environmentally benign agrochemicals, the pyridine scaffold has emerged as a cornerstone in the design of novel active ingredients. Among the myriad of pyridine derivatives, 3-Bromo-2-hydrazinylpyridine stands out as a highly versatile and reactive intermediate. Its unique arrangement of a nucleophilic hydrazine group adjacent to a bromine atom on the pyridine ring provides a rich platform for the construction of a diverse array of heterocyclic systems with significant biological activity.
This comprehensive guide delves into the practical applications of this compound in the synthesis of cutting-edge agrochemicals. We will provide detailed application notes and step-by-step protocols, primarily focusing on its pivotal role in the creation of potent N-pyridylpyrazole insecticides. Furthermore, we will explore its potential in the development of next-generation fungicides and herbicides. This document is intended for researchers, scientists, and professionals in the agrochemical and pharmaceutical industries, offering both foundational knowledge and actionable synthetic strategies.
Core Application: Synthesis of N-Pyridylpyrazole Insecticides
The most prominent and well-documented application of hydrazinylpyridines in agrochemical synthesis is in the construction of the N-pyridylpyrazole core, a key pharmacophore in a class of insecticides that target the insect ryanodine receptor (RyR). These insecticides, such as the blockbuster chlorantraniliprole, exhibit exceptional potency against a broad spectrum of lepidopteran pests.
While many industrial syntheses of N-pyridylpyrazoles, like chlorantraniliprole, start from 2,3-dichloropyridine, the reaction proceeds through a (3-chloropyridin-2-yl)hydrazine intermediate. The chemical principles and subsequent reaction pathways are directly analogous for the bromo-counterpart, this compound, making it a highly relevant starting material for the synthesis of novel analogues. The bromine atom can offer different reactivity and opportunities for further diversification of the final molecule.
The overall synthetic strategy involves a multi-step sequence, beginning with the formation of the pyrazole ring, followed by functionalization and coupling to the desired anthranilamide portion.
Logical Workflow for N-Pyridylpyrazole Synthesis
Caption: Synthetic workflow for N-pyridylpyrazole insecticides.
Detailed Synthetic Protocols
The following protocols are based on established literature procedures for the synthesis of the analogous 3-chloro-N-pyridylpyrazole intermediates and final products. These can be adapted for use with this compound.
Protocol 1: Synthesis of the Key Intermediate: 1-(3-Bromo-2-pyridinyl)-3-bromo-1H-pyrazole-5-carboxylic acid
This multi-step synthesis builds the core heterocyclic scaffold.
Step 1a: Synthesis of (3-Bromopyridin-2-yl)hydrazine
-
Rationale: This initial step involves a nucleophilic aromatic substitution where the hydrazine displaces a halogen at the 2-position of a dihalopyridine. While the provided topic starts with this compound, this step is shown for completeness of the analogous industrial route starting from 2,3-dihalopyridines. An improved method utilizes 2-ethoxyethanol as a solvent to reduce reaction time and improve purity compared to ethanol.[1]
-
Procedure (adapted from the synthesis of (3-chloropyridin-2-yl)hydrazine):
-
To a solution of 2,3-dibromopyridine (1.0 eq) in 2-ethoxyethanol, add hydrazine hydrate (1.5-2.0 eq).
-
Heat the mixture to reflux (approximately 135 °C) for 5-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield (3-Bromopyridin-2-yl)hydrazine.
-
Step 1b: Cyclization with Diethyl Maleate
-
Rationale: This is a base-catalyzed condensation reaction to form the pyrazolidinone ring. Sodium ethoxide is a common choice of base, providing the ethoxide anion to deprotonate the hydrazine and initiate the cyclization.[2]
-
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
Add (3-Bromopyridin-2-yl)hydrazine (1.0 eq) to the solution and stir.
-
Slowly add diethyl maleate (1.0 eq) dropwise to the mixture.
-
Heat the reaction to reflux and maintain for 10-30 minutes.
-
Cool the mixture and adjust the pH to 5-6 with glacial acetic acid.
-
Pour the mixture into ice water to precipitate the product.
-
Filter the solid, wash with aqueous ethanol, and dry to obtain the pyrazolidinone intermediate.[3]
-
Step 1c: Bromination of the Pyrazolidinone
-
Rationale: This step introduces a bromine atom at the 3-position of the pyrazole ring. Phosphorus oxybromide (POBr₃) is an effective brominating agent for this transformation.
-
Procedure:
-
Suspend the pyrazolidinone intermediate (1.0 eq) in acetonitrile.
-
Carefully add phosphorus oxybromide (1.2 eq) portion-wise.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction and quench by pouring it onto crushed ice.
-
Neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the brominated pyrazoline.[2]
-
Step 1d: Oxidation to the Pyrazole
-
Rationale: The pyrazoline ring is aromatized to the more stable pyrazole ring. Potassium persulfate is a strong oxidizing agent that is effective for this transformation, often outperforming potassium permanganate which can lead to lower yields.[2]
-
Procedure:
-
Dissolve the brominated pyrazoline (1.0 eq) in a mixture of acetonitrile and sulfuric acid.
-
Add potassium persulfate (1.5 eq) portion-wise, maintaining the temperature below 40 °C.
-
Stir the mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate to obtain the ethyl ester of the target carboxylic acid.[2]
-
Step 1e: Hydrolysis to the Carboxylic Acid
-
Rationale: The final step to obtain the key intermediate is the saponification of the ethyl ester to the carboxylic acid. This is a standard hydrolysis reaction using a base like sodium hydroxide.
-
Procedure:
-
Dissolve the pyrazole ethyl ester (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the methanol under reduced pressure.
-
Dilute the residue with water and acidify with hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 1-(3-Bromo-2-pyridinyl)-3-bromo-1H-pyrazole-5-carboxylic acid.[3][4]
-
Protocol 2: Synthesis of a Chlorantraniliprole Analogue
This protocol describes the amide coupling of the key pyrazole carboxylic acid intermediate with a substituted anthranilamide to form the final insecticidal product.
-
Rationale: The formation of the amide bond is the final key step. A common and efficient method is to convert the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with the amino group of the anthranilamide. Methanesulfonyl chloride is often used to generate a mixed anhydride in situ, which is a highly effective method for this coupling.[1]
-
Procedure:
-
To a stirred suspension of 1-(3-Bromo-2-pyridinyl)-3-bromo-1H-pyrazole-5-carboxylic acid (1.0 eq) and 2-amino-5-chloro-N,3-dimethylbenzamide (1.05 eq) in a suitable solvent (e.g., propionitrile), add a base such as 3-picoline (2.6 eq).[1]
-
Cool the mixture to a low temperature (e.g., -5 to 0 °C).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the low temperature.
-
Stir the reaction mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.[1]
-
Add water dropwise to quench the reaction and stir for 1 hour.
-
Filter the resulting precipitate, wash with a mixture of the solvent and water, then with the pure solvent, and dry under vacuum to afford the final N-pyridylpyrazole insecticide.[1]
-
Quantitative Data: Insecticidal Activity
The N-pyridylpyrazole scaffold is known for its potent insecticidal activity. The following table summarizes the activity of some representative diacylhydrazine derivatives of a closely related pyrazole, demonstrating the potential of this class of compounds.
| Compound ID | Target Pest | LC₅₀ (mg/L) | Reference |
| 10g | Plutella xylostella | 27.49 | [5] |
| 10h | Plutella xylostella | 23.67 | [5] |
| 10w | Plutella xylostella | 28.90 | [5] |
| 10h | Helicoverpa armigera | 87.5% mortality at 200 mg/L | [5] |
| Chlorantraniliprole (Reference) | Plutella xylostella | 0.01-0.1 | (Typical values) |
Expanding the Agrochemical Scope: Fungicidal and Herbicidal Applications
While the insecticidal applications of N-pyridylpyrazoles are well-established, the versatility of the hydrazinylpyridine core extends to other areas of agrochemical research.
Fungicidal Pyrazole Derivatives
The pyrazole ring is a known pharmacophore in fungicide design.[6] By modifying the substituents on the pyrazole ring synthesized from this compound, it is possible to generate compounds with significant antifungal activity.
Synthetic Strategy for Fungicidal Pyrazoles
Caption: General synthesis of fungicidal pyrazoles.
Protocol 3: General Synthesis of Fungicidal N-Pyridylpyrazoles
-
Rationale: The condensation of a hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for constructing the pyrazole ring. The choice of the 1,3-dicarbonyl component allows for the introduction of various substituents at the 3- and 5-positions of the pyrazole ring, which is crucial for tuning the fungicidal activity.
-
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the desired 1,3-diketone or β-ketoester (1.0 eq).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the N-pyridylpyrazole derivative.
-
The resulting pyrazole can be further functionalized, for example, by acylation of a free amino group or other modifications, to generate a library of potential fungicides.
-
Fungicidal Activity Data
The following table shows the in vitro antifungal activity of some pyrazole analogues, highlighting the potential of this scaffold against various plant pathogens.
| Compound Class | Pathogen | EC₅₀ (µg/mL) | Reference |
| Pyrazole Analogues | Fusarium graminearum | as low as 0.0530 µM | [6] |
| Pyrazole Derivatives | Botrytis cinerea | 2.432 | [7] |
| Pyrazole Derivatives | Rhizoctonia solani | 2.182 | [7] |
Herbicidal Pyridazinone Derivatives
The reaction of hydrazines can also lead to the formation of six-membered heterocyclic rings like pyridazinones, which are known to possess herbicidal activity.[8][9]
Synthetic Strategy for Herbicidal Pyridazinones
The synthesis of pyridazinones from hydrazinylpyridines typically involves a condensation reaction with a γ-keto acid or a related 1,4-dicarbonyl compound.
Protocol 4: General Synthesis of Herbicidal Pyridazinones
-
Rationale: The reaction of a hydrazine with a γ-keto acid or its ester derivative leads to the formation of a dihydropyridazinone ring system. This reaction is a well-established method for the synthesis of this heterocyclic core.
-
Procedure:
-
A mixture of this compound (1.0 eq) and a suitable γ-keto acid or γ-keto ester (1.0 eq) in a high-boiling solvent like acetic acid or ethanol is heated to reflux.
-
The reaction is monitored by TLC for the consumption of the starting materials.
-
After completion, the reaction mixture is cooled, and the product is isolated by precipitation upon addition of water or by solvent evaporation followed by purification.
-
The resulting pyridazinone can be further modified to optimize its herbicidal activity.
-
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the synthesis of modern agrochemicals. Its application in the construction of N-pyridylpyrazole insecticides is well-established and continues to be an active area of research for the development of new and improved pest control agents. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel insecticidal analogues.
Furthermore, the potential for this compound to serve as a precursor for fungicidal pyrazoles and herbicidal pyridazinones highlights its broader utility in agrochemical discovery. The exploration of these applications is a promising avenue for the development of new crop protection solutions with diverse modes of action, which is crucial in the fight against pesticide resistance. The continued investigation into the chemistry of this versatile intermediate will undoubtedly lead to the discovery of the next generation of high-performing and sustainable agrochemicals.
References
- 1. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. WO2020069057A1 - Pyridazinone herbicides and pyridazinone intermediates used to prepare a herbicide - Google Patents [patents.google.com]
- 9. WO2015168010A1 - Pyridazinone herbicides - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Bromo-2-hydrazinylpyridine as a Versatile Precursor in Material Science
Introduction: The Strategic Importance of 3-Bromo-2-hydrazinylpyridine
This compound is a heterocyclic building block with significant potential in the realm of material science. Its unique trifunctional nature, comprising a pyridine ring, a reactive hydrazine group, and a versatile bromine atom, offers a rich platform for the synthesis of advanced functional materials. The pyridine nitrogen and the hydrazine moiety provide excellent metal-coordinating sites, making this molecule an ideal precursor for coordination polymers and metal-organic frameworks (MOFs). The bromine atom serves as a handle for post-synthetic modification via cross-coupling reactions, enabling the fine-tuning of material properties and the creation of complex architectures.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel materials. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower rational design and troubleshooting.
Part 1: Synthesis of Schiff Base Ligands and Metal Complexes
The most direct application of this compound in material science is its use as a precursor for Schiff base ligands and their subsequent metal complexes. The hydrazine group readily undergoes condensation with aldehydes and ketones to form hydrazones (a class of Schiff bases), which are excellent chelating agents for a wide range of metal ions. The resulting metal complexes often exhibit interesting photophysical, magnetic, and catalytic properties.
Causality Behind Experimental Choices
The choice of aldehyde or ketone in the Schiff base condensation reaction is critical as it directly influences the steric and electronic properties of the resulting ligand, and consequently, the coordination geometry and properties of the final metal complex. Aromatic aldehydes with electron-donating or withdrawing groups can be used to tune the electron density on the ligand framework, which in turn affects the photophysical properties of the metal complex. The choice of the metal salt and solvent system is also crucial for obtaining crystalline materials suitable for single-crystal X-ray diffraction studies, which provide definitive structural information.
Experimental Protocol 1: Synthesis of a Tridentate Schiff Base Ligand
This protocol describes the synthesis of a tridentate Schiff base ligand from this compound and salicylaldehyde.
Materials:
-
This compound (1.0 eq)
-
Salicylaldehyde (1.0 eq)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask with stirring.
-
Add salicylaldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
Characterization:
The synthesized Schiff base ligand can be characterized by standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocol 2: Synthesis of a Metal Complex with the Schiff Base Ligand
This protocol outlines the synthesis of a metal complex using the Schiff base ligand prepared in the previous step. As an example, the synthesis of a Cu(II) complex is described.
Materials:
-
Schiff base ligand from Protocol 1 (2.0 eq)
-
Copper(II) acetate monohydrate (1.0 eq)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
Dissolve the Schiff base ligand (2.0 eq) in anhydrous methanol in a round-bottom flask with stirring and gentle heating.
-
In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in a minimum amount of anhydrous methanol.
-
Add the methanolic solution of the metal salt dropwise to the ligand solution with continuous stirring.
-
A change in color and/or the formation of a precipitate is typically observed upon addition of the metal salt.
-
Heat the reaction mixture to reflux for 1-2 hours to ensure complete complexation.
-
Cool the mixture to room temperature and collect the precipitated complex by vacuum filtration.
-
Wash the solid with cold methanol and dry under vacuum.
Characterization:
The resulting metal complex can be characterized by FT-IR, UV-Vis spectroscopy, elemental analysis, and, if suitable crystals are obtained, single-crystal X-ray diffraction.
Table 1: Expected Spectroscopic Shifts Upon Ligand and Complex Formation
| Compound Type | Key FT-IR Bands (cm⁻¹) | Expected ¹H NMR Shifts (ppm) | UV-Vis λmax (nm) |
| This compound | ~3300-3100 (N-H stretching) | Aromatic protons, NH₂ protons | - |
| Schiff Base Ligand | ~1620-1600 (C=N stretching) | Aromatic protons, imine proton (CH=N) ~8-9 ppm | Ligand-centered π-π* transitions |
| Metal Complex | Shift in C=N stretching band, new bands for M-N and M-O bonds | Broadening of ligand signals | Ligand-centered and metal-to-ligand charge transfer (MLCT) bands |
Diagram 1: Synthetic Workflow for Schiff Base and Metal Complex
Caption: General workflow for the synthesis of a Schiff base ligand and its corresponding metal complex.
Part 2: Post-Synthetic Modification via Cross-Coupling Reactions
A key advantage of using this compound as a building block is the presence of the bromine atom. This allows for post-synthetic modification of the resulting materials, such as the metal complexes described above, using powerful C-C bond-forming reactions like the Suzuki or Sonogashira couplings. This strategy can be employed to link multiple complex units together to form oligomers or polymers, or to introduce new functional groups that can tune the material's properties.
Causality Behind Experimental Choices
The choice of the cross-coupling reaction and the coupling partner is dictated by the desired final material. For instance, using a bifunctional boronic acid in a Suzuki coupling with the bromo-substituted metal complex could lead to the formation of a coordination polymer. The catalyst system (e.g., palladium catalyst and base) and reaction conditions (solvent, temperature) must be carefully optimized to ensure high yields and to avoid decomposition of the metal complex.
Experimental Protocol 3: Suzuki Coupling of a Bromo-Substituted Metal Complex
This protocol provides a general procedure for the Suzuki cross-coupling of a bromo-substituted metal complex with an arylboronic acid.
Materials:
-
Bromo-substituted metal complex (from Protocol 2) (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (catalyst, 0.05 eq)
-
K₂CO₃ (base, 2.0 eq)
-
1,4-Dioxane and water (solvent mixture)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the bromo-substituted metal complex (1.0 eq), arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 2: Post-Synthetic Modification Workflow
Caption: Post-synthetic modification of a bromo-substituted metal complex via Suzuki coupling.
Part 3: Potential Applications in Functional Materials
While specific, published applications of materials derived solely from this compound are emerging, the established chemistry of related compounds provides strong evidence for their potential in several areas of material science.
Luminescent Materials and Sensors
Metal complexes derived from hydrazone ligands are often luminescent. The emission properties can be tuned by the choice of the metal ion and by modifying the ligand structure. The introduction of different substituents via the bromine handle can further modulate the emission wavelength and quantum yield. These materials could find applications in Organic Light-Emitting Diodes (OLEDs) or as fluorescent sensors for the detection of specific analytes.
Catalysis
The metal centers in these complexes can act as catalytic sites. The ligand framework can be designed to create a specific coordination environment around the metal, influencing its catalytic activity and selectivity. The ability to immobilize these complexes on solid supports via the bromo-substituent could lead to the development of heterogeneous catalysts.
Conclusion
This compound is a highly promising and versatile building block for the construction of a wide array of functional materials. Its ability to form stable Schiff base ligands and subsequently coordinate with metal ions, combined with the potential for post-synthetic modification through its bromo-substituent, opens up numerous avenues for the rational design of materials with tailored properties. The protocols and insights provided in these application notes serve as a foundation for researchers to explore the rich chemistry of this compound and to unlock its full potential in material science.
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-2-hydrazinylpyridine
Welcome to the technical support center for 3-Bromo-2-hydrazinylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this critical chemical intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the handling, purification, and analysis of this compound.
Q1: What are the typical impurities found in crude this compound after synthesis?
The impurity profile of crude this compound is largely dependent on the synthetic route employed. The most common synthesis involves the nucleophilic substitution of a halogen at the 2-position of a pyridine ring (e.g., 2,3-dibromopyridine or 3-bromo-2-chloropyridine) with hydrazine.[1][2]
Potential impurities include:
-
Unreacted Starting Materials: Residual 3-bromo-2-halopyridine.
-
Excess Reagents: Unreacted hydrazine hydrate.
-
Side-Reaction Products: Azine byproducts can form when one molecule of hydrazine reacts with two molecules of the pyridine starting material, creating a high-molecular-weight, often less soluble, impurity.[3]
-
Solvent Residues: Residual solvents from the reaction, such as 1,4-dioxane or ethanol.[1]
Q2: What are the recommended storage and handling conditions for this compound?
This compound is a crystalline solid, often appearing as a brown to dark brown powder or as pale-yellow needles after purification.[4][5] Due to the reactive hydrazine moiety, proper storage is crucial to maintain its purity and stability.
-
Temperature: Store in a freezer, ideally under -20°C, or at refrigerated temperatures (2-8°C).[6][7]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]
-
Light: Keep in a dark place, as many complex organic molecules can be light-sensitive.[6]
-
Moisture: The compound should be sealed in a dry environment, as hydrazine and its derivatives can be hygroscopic.[7]
Q3: Which principal purification techniques are most effective for this compound?
The choice of purification method depends on the impurity profile and the desired final purity. The two most effective and commonly used techniques are:
-
Recrystallization: Ideal for removing small amounts of soluble and insoluble impurities when the crude product is already of moderate purity (>85-90%). A common solvent system is ethyl acetate/hexanes.[1]
-
Flash Column Chromatography: The most powerful technique for separating the target compound from impurities with different polarities. This is the method of choice for very impure samples or when high purity (>98%) is required.[3]
Q4: How can I accurately assess the purity of my purified this compound?
A multi-faceted approach to purity analysis is recommended:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of purity and for optimizing solvent systems for column chromatography.[3][8] A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A validated HPLC method can accurately determine the percentage of the main component and quantify impurities.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the identity of the product by its mass-to-charge ratio (m/z). For this compound, the expected [M+H]+ is approximately 188.0.[1][11]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities typically broaden and depress the melting point.
Troubleshooting and Optimization Guide
This section provides solutions to specific problems you may encounter during the purification process.
Recrystallization Issues
Q: My product has "oiled out" or formed a gummy precipitate instead of crystals. What went wrong and how do I fix it?
A: Oiling out occurs when the solute comes out of the supersaturated solution at a temperature above its melting point in that specific solvent, or if significant insoluble impurities are present.
-
Causality: The solvent may be too "good," meaning the compound is too soluble for crystals to form, or the cooling process was too rapid.
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a "poorer" co-solvent (e.g., more hexanes if using an ethyl acetate/hexane system) until the solution becomes slightly turbid.
-
Add a drop or two of the "good" solvent (ethyl acetate) to clarify the solution.
-
Allow the solution to cool very slowly to room temperature, and then transfer it to an ice bath or freezer. Slow cooling is critical for the formation of a proper crystal lattice.
-
Q: After recrystallization, my yield is very low. How can I improve it?
A: Low yield is often a trade-off for high purity. However, significant product loss can be minimized.
-
Causality: Using an excessive amount of solvent will keep a significant portion of your product dissolved even after cooling. Washing the collected crystals with a solvent in which they are too soluble will also lead to loss.[3]
-
Troubleshooting Steps:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
After filtering the crystals, wash them with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.
-
Concentrate the mother liquor (the filtrate) and attempt a second recrystallization to recover more product, though it may be of lower purity.
-
Column Chromatography Issues
Q: My compound is streaking badly on the TLC plate and giving broad, tailing peaks from the column. Why?
A: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.
-
Causality: The pyridine nitrogen is basic and interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-ideal interaction prevents a clean elution band, resulting in tailing.[8]
-
Troubleshooting Steps:
-
Add a Competing Base: Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine (0.1-1%), to your eluent system. The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.[8]
-
Use a Different Stationary Phase: Switch to a less acidic stationary phase like neutral or basic alumina, which will have fewer strong interactions with your basic compound.[8]
-
Q: I am struggling to get good separation between my product and a persistent impurity. What can I do?
A: Poor separation means the relative polarities of your product and the impurity are too similar in the chosen eluent.
-
Causality: The eluent polarity is not optimized to differentiate between the compounds' affinities for the stationary phase.
-
Troubleshooting Steps:
-
Fine-Tune Eluent Polarity: Systematically test different solvent ratios using TLC. The goal is to find a system where your product has an Rf value of ~0.2-0.4, and the impurity's Rf is as different as possible.[8]
-
Change Solvents: If adjusting ratios of a two-solvent system (e.g., hexanes/ethyl acetate) fails, try a different solvent family. For example, substituting ethyl acetate with dichloromethane or diethyl ether can alter the selectivity of the separation.
-
Improve Column Packing: Ensure the column is packed uniformly without air bubbles or cracks, as these lead to poor separation.[12]
-
Visualized Workflow: Purification Method Selection
The following decision tree can guide you in selecting the most appropriate purification strategy based on the state of your crude material.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
This protocol is adapted from a documented synthesis work-up and is suitable for material that is already relatively pure.[1]
-
Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate to completely dissolve the solid with gentle heating and swirling.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat source. Slowly add hexanes to the hot solution until it becomes persistently cloudy (turbid). Add a few drops of ethyl acetate to re-clarify the solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Well-formed crystals should appear. For maximum recovery, subsequently place the flask in an ice bath or freezer for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities on the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all solvent residues.
Protocol 2: Flash Column Chromatography
This protocol is a general guide for purifying basic pyridine compounds and should be preceded by TLC analysis to determine the optimal eluent.[8][13]
Table 1: Recommended Starting Solvent Systems for TLC/Column Chromatography
| Polarity | Solvent System (v/v) | Base Additive (Optional) |
| Low | 9:1 Hexanes:Ethyl Acetate | 0.5% Triethylamine |
| Medium | 3:1 Hexanes:Ethyl Acetate | 0.5% Triethylamine |
| High | 1:1 Hexanes:Ethyl Acetate | 0.5% Triethylamine |
-
Column Preparation:
-
Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes:EtOAc + 0.5% TEA).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[12] Never let the solvent level drop below the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica bed.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system, collecting fractions in test tubes.
-
Gradually increase the polarity of the eluent as needed to move your compound down the column at a reasonable rate.
-
-
Fraction Analysis:
-
Monitor the fractions using TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Diagram: Column Chromatography Workflow
Caption: Step-by-step workflow for flash column chromatography.
References
- 1. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 54231-41-3 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Bromo-2-hydrazinopyridine | CymitQuimica [cymitquimica.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE CAS#: 54231-41-3 [m.chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. iosrjournals.org [iosrjournals.org]
- 11. PubChemLite - 3-bromo-2-hydrazinopyridine (C5H6BrN3) [pubchemlite.lcsb.uni.lu]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Synthesis of 3-Bromo-2-hydrazinylpyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Bromo-2-hydrazinylpyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure operational safety. The following information is presented in a direct question-and-answer format to address specific issues you may encounter.
Section 1: Safety First - Handling Hydrazine Hydrate
Hydrazine and its hydrate are hazardous materials requiring strict safety protocols.[1] Failure to adhere to safety guidelines can result in serious health consequences and laboratory incidents.
Q1: What are the primary hazards of hydrazine hydrate and the essential personal protective equipment (PPE) required?
A: Hydrazine hydrate is a combustible liquid that is highly toxic, corrosive, and a suspected carcinogen.[2][3] It can be fatal if inhaled, toxic if swallowed or in contact with skin, and causes severe skin and eye burns.[1][2]
-
Primary Hazards:
-
Toxicity: Extremely hazardous upon skin contact, ingestion, or inhalation.[4] It is readily absorbed through the skin.[1]
-
Corrosivity: Can cause severe burns to skin, eyes, and mucous membranes.[1]
-
Carcinogenicity: Considered a potential human carcinogen.[3][5]
-
Flammability: It is a combustible liquid.[2] Fire may result from contact with oxidizing agents or certain metals.[1]
-
-
Essential PPE:
-
Hand Protection: Wear chemical-resistant gloves (consult manufacturer data for compatibility).
-
Eye/Face Protection: Use chemical goggles and a face shield where splashing may occur.[5]
-
Skin and Body Protection: A chemical-resistant apron or full-body suit is necessary. Ensure all skin is covered.[5]
-
Respiratory Protection: All manipulations must be performed in a certified chemical fume hood.[2] For operations outside a closed system, a NIOSH-approved respirator is recommended.[1]
-
Safety Equipment: An accessible safety shower and eyewash station are mandatory.[5]
-
Q2: What is the correct procedure for handling a hydrazine hydrate spill?
A: In case of a spill, prioritize personal safety and containment.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[2]
-
Ventilate & Eliminate Ignition Sources: Ensure the area is well-ventilated and remove all sources of ignition.[4]
-
Contain: Stop the leak if it is safe to do so. Dike the spillage area with a non-combustible absorbent material like sand, dry earth, or vermiculite.[5] Do not use water to absorb the spill initially, as this can spread the contamination.[4]
-
Absorb: Cover the spill with the absorbent material.
-
Collect & Dispose: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal according to local regulations.[5]
-
Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., a dilute solution of calcium hypochlorite), followed by a thorough water rinse. Collect all cleaning materials for hazardous waste disposal.
Section 2: The Core Reaction - Mechanism and Key Parameters
The synthesis of this compound from 3-Bromo-2-chloropyridine is a classic nucleophilic aromatic substitution (SNAr) reaction.
Q3: Can you explain the reaction mechanism for the synthesis of this compound?
A: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is "electron-deficient," a characteristic enhanced by the electron-withdrawing effects of the ring nitrogen and the two halogen atoms.[6] This makes the carbon atoms attached to the halogens susceptible to attack by a nucleophile.
-
Nucleophilic Attack: The hydrazine molecule, acting as a nucleophile, attacks the carbon atom at the 2-position (bonded to chlorine). This position is generally more activated than the 3-position.
-
Formation of Meisenheimer Complex: This attack forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily broken.
-
Rearomatization: The intermediate collapses, expelling the chloride ion as a leaving group and restoring the aromaticity of the ring, yielding the final product, this compound.
References
- 1. lanxess.com [lanxess.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. nbinno.com [nbinno.com]
Technical Support Center: 3-Bromo-2-hydrazinylpyridine
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability, Storage, and Handling of 3-Bromo-2-hydrazinylpyridine (CAS: 54231-41-3)
Welcome to the technical support guide for this compound. As a Senior Application Scientist, I understand that the success of your experiments relies heavily on the quality and stability of your starting materials. This document is designed to provide you with practical, field-proven insights into the proper storage and handling of this versatile arylhydrazine intermediate, helping you to mitigate common issues and ensure the integrity of your research. Arylhydrazines are known for their versatile reactivity, which also makes them susceptible to specific degradation pathways if not handled correctly[1].
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your work with this compound. The format is designed to help you quickly identify the root cause of an issue and implement an effective solution.
Question 1: My this compound, which was initially a brown solid, has darkened or changed color. Is it still usable?
Answer: A significant color change, such as darkening from brown to a very dark brown or black, often indicates degradation. The hydrazine moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This process can lead to the formation of colored impurities and a decrease in the compound's purity.
-
Causality: The hydrazine group (-NHNH₂) is a reducing agent and can be oxidized. The pyridine ring, while relatively stable, can also be involved in complex degradation pathways, especially with impurities present.
-
Recommended Action:
-
Do not assume it is unusable. First, assess the extent of the potential degradation.
-
Perform a simple purity check. A quick Thin Layer Chromatography (TLC) analysis against a retained, properly stored sample (if available) can be very revealing. The appearance of new, lower Rf spots or significant streaking is a sign of impurity.
-
Check the melting point. The literature melting point for similar compounds is often sharp[2]. A broad or depressed melting point range compared to the supplier's specification is a strong indicator of impurity.
-
Decision: If TLC and melting point analysis show significant deviation, it is highly recommended to use a fresh, unopened vial of the reagent for critical experiments. For non-critical or screening experiments, you may proceed with caution, but be aware that yields may be lower and purification more challenging.
-
Question 2: I am experiencing low yields or incomplete reactions in a nucleophilic substitution or cross-coupling reaction where this compound is a key reactant. What could be the cause?
Answer: Assuming all other reagents and conditions are optimized, the issue likely stems from the quality of your this compound.
-
Causality:
-
Hydrolysis: The compound may have been exposed to moisture. Hydrazines can react with water, especially at elevated temperatures or over long periods. Keeping the container tightly sealed is crucial.[3][4]
-
Oxidation: As mentioned previously, oxidation reduces the amount of active starting material available for your reaction.
-
Incompatible Solvents: If preparing a stock solution, ensure the solvent is dry and de-gassed. Protic solvents may be reactive, and certain solvents can promote degradation.
-
-
Recommended Action:
-
Use a fresh sample: The most straightforward troubleshooting step is to open a new bottle of the reagent that has been stored under the recommended conditions.
-
Dry the reagent: If you suspect moisture absorption, you can dry the solid material in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅) for several hours before use.
-
Handle under inert gas: For highly sensitive reactions, weigh and prepare solutions of this compound inside a glovebox or under a stream of argon or nitrogen to prevent exposure to air and moisture.[5]
-
Visual Guide: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues related to the stability of this compound.
Caption: A decision-making workflow for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure maximum shelf-life and stability, the compound should be stored under the conditions summarized in the table below. The primary goals are to protect it from air, moisture, heat, and light.
| Parameter | Recommendation | Rationale & References |
| Temperature | 2-8°C | Storing in a cool place or refrigerator slows the rate of potential decomposition reactions.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation of the sensitive hydrazine group. If an inert atmosphere is not possible, ensure the container is tightly sealed.[5] |
| Container | Tightly Closed, Amber Vial | Prevents exposure to moisture and air.[3][5][7] Amber glass protects the compound from light, which can catalyze degradation.[5][7] |
| Location | Dry, Well-Ventilated Area | Store away from sources of ignition and incompatible materials.[3][5][8] |
Q2: What materials and chemicals are incompatible with this compound?
Avoid storing this compound near the following, as they can induce vigorous or hazardous reactions:
-
Strong Oxidizing Agents: Can cause an exothermic reaction with the hydrazine group.
-
Strong Acids: Can react with the basic nitrogen atoms of the pyridine ring and hydrazine.[5][8]
-
Strong Bases: May also lead to reactions or degradation.[9]
-
Heat, Sparks, and Open Flames: The compound is a combustible solid and dust formation should be avoided.[8][10]
Q3: What are the primary safety hazards associated with handling this compound?
This compound should be handled with care in a chemical fume hood. Key hazards identified in safety data sheets include:
-
Toxicity: Toxic if swallowed and may be fatal in contact with skin.[10]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[9][10][11]
Q4: How should I prepare a stock solution of this compound?
Follow the detailed protocol below for best results.
Experimental Protocol: Proper Handling and Preparation of a Stock Solution
This protocol ensures the compound is handled safely and the resulting solution is of high quality for downstream applications.
Materials:
-
This compound (stored correctly)
-
Anhydrous, high-purity solvent (e.g., DMF, DMSO, Dioxane)
-
Inert gas source (Argon or Nitrogen)
-
Appropriate volumetric flasks and syringes
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Set up your workspace in a certified chemical fume hood. Ensure all glassware is clean and oven-dried to remove any residual moisture.
-
Inert Atmosphere: If your reaction is highly sensitive, perform all transfers under an inert atmosphere. Purge your flask with argon or nitrogen for several minutes.
-
Weighing: Tare a clean, dry vial on an analytical balance. Quickly weigh the desired amount of this compound and securely cap the vial. Minimize the time the bulk reagent container is open to the atmosphere.
-
Dissolution: Add the weighed solid to your inerted flask. Using a syringe, add the desired volume of anhydrous solvent to the flask.
-
Mixing: Gently swirl or stir the solution until all the solid has dissolved. Avoid vigorous heating; if gentle warming is required, do so under the inert atmosphere.
-
Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed container (e.g., with a septum cap) at 2-8°C. For longer-term storage, flushing the headspace with inert gas before sealing is recommended.
Visual Guide: Factors Affecting Stability
This diagram illustrates the key environmental factors that can compromise the stability of this compound.
Caption: Key environmental factors leading to compound degradation.
References
- 1. This compound | 54231-41-3 | Benchchem [benchchem.com]
- 2. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]
- 3. capotchem.com [capotchem.com]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. 3 Hydrazinopyridine - Affordable Price and High Purity Supplier [symaxlaboratories.net]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. aksci.com [aksci.com]
Technical Support Center: Scaling Up 3-Bromo-2-hydrazinylpyridine Synthesis
Welcome to the technical support guide for the synthesis of 3-Bromo-2-hydrazinylpyridine. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer a validated experimental protocol. Our focus is on ensuring safety, maximizing yield, and achieving high purity.
Part 1: Critical Safety Protocols: Handling Hydrazine Hydrate
Hydrazine and its hydrate are classified as Particularly Hazardous Substances (PHS) and demand rigorous safety protocols.[1] Before any experimental work, all personnel must be thoroughly trained on its hazards.
Core Hazards:
-
Toxicity: Acutely toxic if inhaled, swallowed, or in contact with skin.[1][2] It is also a suspected carcinogen and reproductive toxin.[1][3]
-
Corrosivity: Causes severe skin burns and eye damage.[1][2][4]
-
Reactivity: Can decompose violently with heat or in contact with metals and oxidizing agents.[3] It is flammable and its vapors can form explosive mixtures with air.[5]
Mandatory Handling Procedures:
-
Designated Area: All work must be conducted in a designated PHS area within a properly functioning chemical fume hood.[1]
-
Personal Protective Equipment (PPE):
-
Body: Flame-resistant lab coat and a chemical-resistant apron.[1][3]
-
Hands: Chloroprene or nitrile gloves are required. Consult the glove manufacturer for breakthrough times.[1][3]
-
Eyes/Face: ANSI Z87.1-compliant safety goggles and a full-face shield are mandatory, especially during transfers and quenching.[1][3]
-
-
Spill Management:
-
Waste Disposal: All hydrazine-contaminated waste is considered hazardous. Dispose of it in clearly labeled, sealed containers according to institutional and local regulations.[2][4]
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis and scale-up of this compound, which is typically prepared via nucleophilic aromatic substitution of 3-Bromo-2-chloropyridine with hydrazine hydrate.
Reaction & Synthesis Challenges
Q1: My reaction is sluggish or shows low conversion of the 3-Bromo-2-chloropyridine starting material. What's wrong?
Answer: This issue typically points to problems with temperature, reagent stoichiometry, or reagent quality.
-
Causality: The reaction is a nucleophilic aromatic substitution. The electron-withdrawing nature of the ring nitrogen facilitates the attack, but the reaction still requires sufficient thermal energy to overcome the activation barrier.
-
Troubleshooting Steps:
-
Temperature Control: Ensure the internal reaction temperature is maintained consistently. For this reaction, temperatures are often in the 80-110°C range.[6][7] Use a thermocouple to monitor the internal temperature, as the external oil bath temperature can be misleading.
-
Hydrazine Hydrate Quality: Use a fresh, reputable source of hydrazine hydrate. Older bottles may have a lower concentration due to decomposition or absorption of atmospheric CO₂. A concentration of 80% or higher is often used.[6][8]
-
Solvent Choice: While the reaction can be run neat in excess hydrazine hydrate, using a high-boiling polar solvent like n-butanol or ethanol can improve solubility and heat transfer, especially at scale.[6][9]
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Some procedures report reaction times of 15 hours or more to ensure complete consumption of the starting material.[6][10]
-
Q2: I'm observing a significant amount of a high-melting, poorly soluble white/yellow precipitate during the reaction or workup. What is this byproduct?
Answer: You are likely forming the undesired 1,2-bis(3-bromo-pyridin-2-yl)hydrazine (dimer) or the corresponding azine. This is the most common and challenging side reaction.
-
Causality: This occurs when a molecule of the desired product, this compound, acts as a nucleophile and attacks another molecule of the starting material, 3-Bromo-2-chloropyridine. This side reaction becomes significant if the concentration of the starting material is high relative to the hydrazine.
-
Prevention & Mitigation:
-
Maintain Excess Hydrazine: The most critical factor is to use a significant molar excess of hydrazine hydrate. Ratios of 4 to 10 equivalents (or volumes) are common in literature to ensure the halopyridine is always in a hydrazine-rich environment.[6][8][11][12]
-
Order of Addition: At scale, slowly add the 3-Bromo-2-chloropyridine (either neat or dissolved in a minimal amount of solvent) to the pre-heated, stirred hydrazine hydrate.[11] This "inverse addition" maintains a high local concentration of hydrazine, kinetically favoring the formation of the desired 1:1 product.[13] Never add hydrazine to the halopyridine.
-
Caption: Reaction pathways for desired product versus dimer byproduct formation.
Workup & Purification Challenges
Q3: My product is an oil/low-melting solid, making it difficult to isolate and purify. How should I proceed?
Answer: The physical form of this compound can be challenging. It is sometimes reported as a solid but can also be isolated as an oil, especially if impure.[14]
-
Troubleshooting Steps:
-
Workup: After the reaction is complete, cool the mixture and remove excess hydrazine hydrate under reduced pressure. This step is crucial but must be done carefully behind a blast shield due to the instability of hydrazine.
-
Extraction: Dilute the residue with water and extract with a suitable organic solvent like ethyl acetate or dichloromethane.[6][10] Multiple extractions (3-5x) are often necessary to recover all the product.
-
Inducing Crystallization: If an oil is obtained, attempt to induce crystallization.
-
Trituration: Add a non-polar solvent like hexanes or petroleum ether to the oil and stir vigorously. This can wash away more soluble impurities and encourage the product to solidify.
-
Recrystallization: A mixed solvent system like ethyl acetate/hexanes is often effective for recrystallization.[10] Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists, then allow it to cool slowly.
-
-
Q4: How can I effectively monitor the reaction and assess the purity of my final product?
Answer: Proper analytical monitoring is key to a successful scale-up.
-
Reaction Monitoring:
-
TLC: This is the most straightforward method. Use a mobile phase like ethyl acetate/hexanes (e.g., 30-50% EtOAc). The product is significantly more polar than the starting material. Stain with potassium permanganate or view under UV light. The reaction is complete when the starting material spot is no longer visible.[6]
-
-
Purity Assessment:
-
¹H NMR: Provides a clear structural confirmation and can reveal the presence of impurities.
-
LC/MS: Ideal for confirming the mass of the desired product (m/z = 188 for [M+H]⁺) and identifying the mass of byproducts like the dimer.[10]
-
Part 3: Detailed Experimental Protocol (Lab Scale)
This protocol is a baseline procedure for synthesizing this compound. When scaling, pay close attention to heat management and the rate of addition.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Scale) | Molar Equivalents |
| 3-Bromo-2-chloropyridine | 192.45 | 10.0 g | 1.0 |
| Hydrazine Hydrate (~80% in H₂O) | 50.06 (as hydrate) | 50 mL (~5 eq.) | ~5.0 |
| Ethyl Acetate | - | ~250 mL | - |
| Saturated NaCl solution (Brine) | - | ~50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Step-by-Step Procedure
-
Setup: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a thermocouple for internal temperature monitoring.
-
Reagent Charging: Charge the flask with hydrazine hydrate (50 mL). Begin vigorous stirring and heat the solution to 100 °C.
-
Addition of Starting Material: Slowly add the 3-Bromo-2-chloropyridine (10.0 g) to the hot, stirring hydrazine hydrate over 30-45 minutes. An exothermic reaction may be observed; control the addition rate to maintain the internal temperature below 110 °C.
-
Reaction: After the addition is complete, maintain the reaction mixture at reflux (around 100-105 °C) for 15 hours.[10] Monitor the reaction's progress by TLC until the starting material is consumed.
-
Workup - Quench & Concentration: Cool the reaction mixture to room temperature. Carefully concentrate the mixture under reduced pressure to remove most of the excess hydrazine hydrate and water. (Caution: Use a blast shield).
-
Extraction: Dilute the resulting residue with water (100 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude residue from a hot mixture of ethyl acetate and hexanes to afford this compound as a solid.[10] A typical yield is around 85-95%.
Caption: A troubleshooting decision tree for the synthesis of this compound.
References
- 1. ehs.ucsb.edu [ehs.ucsb.edu]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. fishersci.com [fishersci.com]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]
- 8. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 9. Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives | Semantic Scholar [semanticscholar.org]
- 10. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. 3-Bromo-2-hydrazinopyridine | CymitQuimica [cymitquimica.com]
Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis
Welcome to the Technical Support Center for managing exothermic reactions in pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the safe and efficient synthesis of pyridine and its derivatives. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you navigate the potential thermal hazards associated with these critical reactions.
Introduction: The Energetic Landscape of Pyridine Synthesis
Pyridine and its derivatives are fundamental building blocks in the pharmaceutical, agrochemical, and materials science industries. However, their synthesis often involves highly exothermic reactions that can pose significant safety risks if not properly managed. A sudden and uncontrolled increase in temperature, known as a thermal runaway, can lead to a rapid pressure build-up, solvent boiling, and even reactor failure. Understanding and controlling the thermal profile of these reactions is paramount for safe and reproducible synthesis, especially during scale-up.
This guide will focus on three commonly employed pyridine synthesis methodologies known for their potential exothermicity:
-
Hantzsch Pyridine Synthesis: A multicomponent reaction that is particularly prone to exotherms during its initial condensation steps.
-
Chichibabin Reaction: While often requiring high temperatures to proceed, the reaction's initiation and progression must be carefully controlled to prevent thermal runaway.
-
Guareschi-Thorpe Condensation: A versatile method where the choice of reactants and conditions can significantly influence the reaction's thermal behavior.
Our goal is to equip you with the knowledge to anticipate, identify, and mitigate thermal hazards, ensuring the integrity of your research and the safety of your laboratory.
Section 1: General Principles of Exotherm Management
Before delving into the specifics of each synthesis, it's crucial to understand the fundamental strategies for managing exothermic reactions.
Q1: What are the primary strategies for controlling an exothermic reaction?
A1: There are several key strategies that can be employed to manage the heat generated during an exothermic reaction:
-
Slow Addition of Reagents: Adding one or more reactants gradually (semi-batch or continuous feeding) allows for the rate of heat generation to be controlled.[1][2] This is one of the most effective methods for preventing a rapid temperature increase.
-
Efficient Cooling: Ensuring your reactor is equipped with an adequate cooling system, such as an ice bath, cryostat, or a jacketed reactor with a circulating coolant, is essential for removing heat as it is generated.[1]
-
Dilution: Performing the reaction in a suitable solvent increases the overall thermal mass of the mixture, which helps to absorb the heat produced and buffer against rapid temperature spikes.[1][2]
-
Lower Reaction Temperature: If the reaction kinetics allow, running the reaction at a lower temperature can significantly decrease the rate of heat evolution.[2]
Q2: How can I predict the potential for a thermal runaway in my pyridine synthesis?
A2: A thorough thermal hazard assessment is critical, especially before scaling up a reaction. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are invaluable tools for this purpose.[2][3][4][5]
-
DSC can be used to determine the onset temperature of decomposition for your starting materials, intermediates, and final product, as well as to estimate the total heat of reaction.
-
RC provides real-time data on the heat evolved during the reaction, allowing for the calculation of the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the heat transfer characteristics of your reactor system.
This data is essential for ensuring that your cooling capacity is sufficient to handle the heat generated by the reaction under normal and potential fault conditions.
Q3: What are the immediate steps I should take if I suspect a thermal runaway is occurring?
A3: If you observe a rapid, uncontrolled increase in temperature, it is crucial to act quickly and decisively. The primary goal is to cool the reaction and stop the addition of any further reagents.
-
Stop Reagent Addition: Immediately cease the addition of any reactants.
-
Enhance Cooling: Increase the cooling to the reactor. If using an ice bath, ensure it is well-stocked with ice and water to maximize contact with the flask.
-
Emergency Quenching: If cooling is insufficient, and it is safe to do so, add a pre-determined, cold quenching agent to the reaction mixture. The choice of quenching agent will depend on the specific reaction chemistry.
-
Alert Personnel and Evacuate if Necessary: Inform your colleagues of the situation and be prepared to evacuate the area if the situation cannot be brought under control.
A pre-defined emergency plan is essential for every laboratory.
Section 2: Hantzsch Pyridine Synthesis: Taming the Condensation
The Hantzsch synthesis is a powerful tool for the creation of dihydropyridines, which are subsequently oxidized to pyridines.[6][7][8] However, the initial multi-component condensation is often exothermic and requires careful management.[2]
Troubleshooting Guide: Hantzsch Synthesis Exotherms
| Issue | Potential Cause | Troubleshooting Action |
| Rapid temperature spike upon mixing reagents. | The initial condensation reactions are highly exothermic. | 1. Pre-cool reactants: Cool all starting materials in an ice bath before mixing. 2. Slow addition: Add one of the components, typically the aldehyde, dropwise to the mixture of the other reagents while maintaining a low temperature.[1] 3. Use a more dilute solution: Increasing the solvent volume will help to absorb the heat generated.[1] |
| Reaction mixture darkens and bubbles vigorously. | Decomposition of starting materials or intermediates due to excessive heat. | 1. Immediately enhance cooling: Add more ice to the bath or lower the temperature of the cryostat. 2. Stop reagent addition: If adding a reagent, stop immediately. 3. Consider a different solvent: A higher boiling point solvent may offer better temperature control, but a refluxing solvent like ethanol can also help dissipate heat.[2] |
| Low yield and formation of side products. | Uncontrolled exotherms can lead to side reactions and degradation. | 1. Optimize temperature control: Maintain a consistent and controlled temperature throughout the reaction. 2. Investigate alternative catalysts: Some catalysts may allow the reaction to proceed efficiently at lower, more manageable temperatures.[9] 3. Consider a two-step approach: Pre-forming the enamine or the Knoevenagel condensation product before the final cyclization can sometimes provide better control.[9] |
Experimental Protocol: Controlled Hantzsch Synthesis
This protocol for the synthesis of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate incorporates measures to control the initial exotherm.
Materials:
-
Ethyl acetoacetate
-
Formaldehyde (37% in water)
-
Ammonium hydroxide (28% in water)
-
Ethanol
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine ethyl acetoacetate (2 equivalents) and ethanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add ammonium hydroxide (1 equivalent) to the cooled solution while stirring.
-
From the dropping funnel, add formaldehyde (1 equivalent) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.
-
Slowly warm the reaction to room temperature and then heat to reflux for 2-4 hours to complete the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature. The product will often precipitate and can be collected by filtration.
Diagram: Hantzsch Synthesis Workflow
Caption: Workflow for a controlled Hantzsch pyridine synthesis.
Section 3: Chichibabin Reaction: Navigating High-Temperature Aminations
The Chichibabin reaction is a classic method for the direct amination of pyridines using sodium amide or a related strong base.[10][11] While often requiring elevated temperatures to proceed, the initiation of the reaction and the potential for decomposition at high temperatures necessitate careful thermal management.[12]
Troubleshooting Guide: Chichibabin Reaction Thermal Control
| Issue | Potential Cause | Troubleshooting Action |
| Reaction does not initiate at lower temperatures but proceeds too vigorously at higher temperatures. | The reaction has a high activation energy but is also highly exothermic once initiated. | 1. Gradual heating: Heat the reaction mixture slowly and monitor the temperature closely for the onset of the reaction (often indicated by gas evolution or a color change). 2. Use a high-boiling solvent: Solvents like xylene or toluene can provide better temperature control at elevated temperatures.[10] 3. Consider milder conditions: Newer protocols using reagents like NaH-iodide composites may allow the reaction to proceed at lower temperatures. |
| Darkening of the reaction mixture and low yield. | Decomposition of the product or starting material at high temperatures. | 1. Optimize reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[12] 2. Reduce reaction time: Monitor the reaction closely and quench it as soon as it is complete to avoid prolonged exposure to high temperatures. |
| Pressure buildup in a sealed reactor. | Evolution of hydrogen gas is a byproduct of the reaction. | 1. Ensure proper venting: Do not run the Chichibabin reaction in a sealed vessel unless it is equipped with a pressure relief system. 2. Monitor gas evolution: The rate of gas evolution can be an indicator of the reaction rate. |
Conceptual Workflow: Controlled Chichibabin Reaction
This conceptual workflow outlines the key steps for performing a Chichibabin reaction with an emphasis on thermal control.
Diagram: Chichibabin Reaction Logical Flow
Caption: Logical flow for a thermally controlled Chichibabin reaction.
Section 4: Guareschi-Thorpe Condensation: The Role of Reagents and Solvents
The Guareschi-Thorpe condensation is a versatile method for synthesizing substituted pyridines.[12][13][14][15] The exothermicity of this reaction can be influenced by the reactivity of the starting materials and the choice of solvent.
Troubleshooting Guide: Guareschi-Thorpe Reaction Exotherms
| Issue | Potential Cause | Troubleshooting Action |
| Initial mixing of reagents leads to a significant exotherm. | The condensation reaction between the active methylene compound and the carbonyl compound is exothermic. | 1. Slow addition of one component: Add the more reactive carbonyl compound slowly to the mixture of the other reagents at a reduced temperature. 2. Choose a less reactive nitrogen source: The choice of ammonia source can impact the initial reaction rate. Ammonium acetate is often a milder alternative to aqueous ammonia. |
| Difficulty in maintaining a stable reaction temperature. | The solvent may not have a high enough heat capacity or boiling point to effectively dissipate the heat. | 1. Solvent selection: Consider using a solvent with a higher boiling point to allow the reaction to be run at a higher, more stable temperature without excessive solvent loss. 2. Increase solvent volume: A larger volume of solvent will increase the thermal mass of the reaction. |
| Reaction appears to stall after an initial exotherm. | The initial exotherm may have led to the decomposition of some of the starting materials or intermediates. | 1. Improve temperature control: Use a more robust cooling system to prevent the initial temperature spike. 2. Re-evaluate reagent stoichiometry: Ensure that the reagents are added in the correct ratios. |
Conceptual Protocol: Thermally Managed Guareschi-Thorpe Synthesis
This protocol provides a general framework for performing a Guareschi-Thorpe condensation with attention to thermal management.
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Cyanoacetamide
-
Piperidine (as a basic catalyst)
-
Ethanol (as solvent)
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester and cyanoacetamide in ethanol.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add piperidine dropwise to the cooled solution.
-
After the addition is complete, allow the reaction to stir at a low temperature for a period before gradually warming to room temperature or reflux, depending on the specific requirements of the synthesis.
-
Monitor the reaction by TLC.
-
Upon completion, the product can often be isolated by cooling the reaction mixture and collecting the resulting precipitate by filtration.
Section 5: Emergency Quenching Protocols
In the event of a thermal runaway, having a well-defined quenching protocol is a critical safety measure. The choice of quenching agent should be made carefully to ensure it will effectively stop the reaction without creating additional hazards.
General Quenching Principles:
-
Use a cold quenching agent: The quenching agent should be pre-cooled to help absorb the heat of the reaction.
-
Add the quenching agent slowly: Rapid addition of the quenching agent can cause a sudden and violent release of gas or a rapid change in temperature.
-
Choose an appropriate quenching agent: The quenching agent should be chemically compatible with the reaction mixture and should not produce any hazardous byproducts.
Recommended Quenching Agents for Pyridine Synthesis:
| Reaction | Recommended Quenching Agent | Rationale |
| Hantzsch Synthesis | Cold, dilute acetic acid in water | Neutralizes the basic ammonia catalyst and protonates intermediates, stopping the condensation reactions. |
| Chichibabin Reaction | Cold saturated aqueous ammonium chloride | Reacts with the highly basic sodium amide to form ammonia and sodium chloride, effectively quenching the reaction. |
| Guareschi-Thorpe Condensation | Cold, dilute acetic acid in water | Neutralizes the basic catalyst (e.g., piperidine) and stops the condensation. |
Emergency Quenching Procedure:
-
Alert personnel and ensure you have a clear escape route.
-
Stop all reagent addition and maximize cooling.
-
If the temperature continues to rise uncontrollably, slowly and carefully add the appropriate cold quenching agent via a dropping funnel or syringe.
-
Be prepared for gas evolution and potential foaming.
-
Once the temperature begins to drop and stabilize, continue to monitor the reaction until it is deemed safe.
Conclusion
The synthesis of pyridines is a cornerstone of modern chemistry, but it is not without its challenges. The exothermic nature of many of these reactions demands a thorough understanding of thermal hazards and a commitment to safe laboratory practices. By implementing the strategies outlined in this guide – from careful reaction design and thermal hazard assessment to diligent monitoring and emergency preparedness – researchers can confidently and safely harness the power of these important synthetic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. torontech.com [torontech.com]
- 6. Pyridine [webbook.nist.gov]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. Guareschi-Thorpe Condensation [drugfuture.com]
- 15. Guareschi-Thorpe Condensation [drugfuture.com]
Preventing decomposition of 3-Bromo-2-hydrazinylpyridine during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3-Bromo-2-hydrazinylpyridine. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions to ensure the successful use of this versatile reagent in your research and development projects. As Senior Application Scientists, we have compiled this guide based on a synthesis of literature data and practical laboratory experience to help you navigate the potential challenges associated with the stability of this compound.
Troubleshooting Guide: Preventing Decomposition During Reactions
Researchers may encounter challenges related to the stability of this compound, often manifesting as low yields, complex reaction mixtures, or discoloration. This section addresses specific issues in a question-and-answer format, providing insights into the underlying causes and offering robust solutions.
Question 1: My reaction mixture containing this compound is turning dark brown or black, and TLC analysis shows a complex mixture of products. What is likely happening?
Answer:
A dark coloration and the appearance of multiple spots on a Thin Layer Chromatography (TLC) plate are classic indicators of decomposition. The two primary culprits for the degradation of this compound under reaction conditions are oxidation of the hydrazine moiety and dehalogenation of the pyridine ring.
Root Cause Analysis:
-
Oxidative Decomposition: The hydrazine group is susceptible to oxidation, especially in the presence of atmospheric oxygen, certain metal catalysts, or oxidizing agents. This can lead to the formation of highly colored and reactive intermediates, including diazenes and other radical species, which can polymerize or engage in various side reactions.[1]
-
Dehalogenation: The carbon-bromine bond on the pyridine ring can be cleaved, particularly in the presence of transition metal catalysts like palladium or copper, or under reducing conditions.[2][3] This results in the formation of 2-hydrazinylpyridine as a significant byproduct, which can then compete in the desired reaction, leading to a mixture of products.
Recommended Actions & Protocol:
To mitigate these decomposition pathways, it is crucial to maintain a strictly inert atmosphere and carefully select your reaction parameters.
Protocol: Performing a Condensation Reaction under Inert Atmosphere
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.
-
Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, thermometer, and nitrogen/argon inlet) and flame-dry it under a stream of inert gas to remove any adsorbed moisture.
-
Reagent Addition:
-
Add the this compound and other solid reagents to the reaction flask.
-
Evacuate the flask and backfill with inert gas three times to ensure a completely oxygen-free environment.
-
Add degassed solvents via cannula or syringe. Degas solvents by sparging with nitrogen or argon for at least 30 minutes or by using the freeze-pump-thaw method.
-
-
Reaction Execution:
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Control the reaction temperature carefully, as elevated temperatures can accelerate decomposition.[4] It is advisable to start with a lower temperature and gradually increase it if the reaction is sluggish.
-
-
Monitoring: Monitor the reaction progress by TLC, taking aliquots under a positive flow of inert gas.
Question 2: I am performing a cross-coupling reaction and observing significant amounts of a debrominated byproduct. How can I prevent this?
Answer:
The observation of a debrominated byproduct strongly suggests that your reaction conditions are promoting the cleavage of the C-Br bond. This is a common issue in reactions catalyzed by transition metals.
Root Cause Analysis:
-
Catalyst-Mediated Dehalogenation: Palladium and copper catalysts, commonly used in cross-coupling reactions, can catalyze the hydrodehalogenation of aryl halides in the presence of a hydrogen source.[2][3] The hydrogen source can be trace water, alcohols, or even the hydrazine moiety itself under certain conditions.
Recommended Actions:
-
Catalyst and Ligand Screening: The choice of catalyst and ligand is critical. Some ligand systems are more prone to promoting dehalogenation than others. It may be beneficial to screen a variety of ligands to find one that favors the desired coupling over dehalogenation.
-
Control of Reaction Temperature: As with oxidative decomposition, higher temperatures can increase the rate of dehalogenation. Running the reaction at the lowest effective temperature is recommended.
-
Use of Additives: In some cases, the addition of a mild oxidant or a specific salt can suppress dehalogenation, but this must be approached with caution to avoid oxidation of the hydrazine group.
Question 3: My reaction is being conducted under acidic/basic conditions, and I am seeing poor yields and decomposition. Is this compound stable under these conditions?
Answer:
This compound exhibits limited stability in both strong acidic and strong basic environments, especially at elevated temperatures.[4]
Root Cause Analysis:
-
Acidic Conditions: In strong acid, the hydrazine moiety can be protonated, which can affect its nucleophilicity and potentially lead to rearrangement or degradation pathways.
-
Basic Conditions: Strong bases can deprotonate the hydrazine group, increasing its sensitivity to oxidation. Furthermore, base-mediated side reactions can occur.
Recommended Actions:
-
pH Control: If acidic or basic conditions are necessary, use the mildest possible reagents and buffer the reaction mixture if feasible.
-
Temperature Management: Keep the reaction temperature as low as possible to minimize the rate of decomposition.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure of the product to the harsh conditions.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q: What are the optimal storage conditions for this compound?
-
Q: Is this compound sensitive to air or moisture?
-
A: Yes, the hydrazine functionality is susceptible to oxidation by atmospheric oxygen, and the compound can be sensitive to moisture.[5] It is best handled under an inert atmosphere.
-
Reaction Conditions
-
Q: What solvents are recommended for reactions involving this compound?
-
A: The choice of solvent is reaction-dependent. For many condensation reactions, polar aprotic solvents like DMF or DMSO can be used, as can alcohols like ethanol.[4] It is crucial to use anhydrous and degassed solvents to prevent decomposition.
-
-
Q: Can I use metal catalysts with this compound?
-
Q: Are there any reagents that are incompatible with this compound?
Data and Visualizations
Table 1: Summary of Potential Decomposition Pathways and Mitigation Strategies
| Decomposition Pathway | Common Causes | Key Indicators | Mitigation Strategies |
| Oxidative Decomposition | Presence of O₂, metal catalysts, oxidizing agents | Dark reaction color, formation of multiple byproducts | Use inert atmosphere, degassed solvents, control temperature, consider antioxidants[8][9] |
| Dehalogenation | Transition metal catalysts (Pd, Cu), reducing conditions | Presence of 2-hydrazinylpyridine byproduct | Screen catalysts/ligands, use lowest effective temperature, consider additives |
| Acid/Base Instability | Strong acidic or basic conditions, high temperature | Low yield, complex mixture | Use mild acids/bases, buffer the reaction, control temperature and reaction time |
Diagram 1: Key Factors Leading to Decomposition
Caption: Key factors influencing the decomposition of this compound.
Diagram 2: Recommended Experimental Workflow to Minimize Decomposition
Caption: Recommended workflow for reactions using this compound.
References
- 1. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions [mdpi.com]
- 2. This compound | 54231-41-3 | Benchchem [benchchem.com]
- 3. Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1,2,4]triazin-6-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]
- 5. 3 Hydrazinopyridine - Affordable Price and High Purity Supplier [symaxlaboratories.net]
- 6. chemscene.com [chemscene.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies [pharmacia.pensoft.net]
- 9. 3-methoxy aroylhydrazones – free radicals scavenging, anticancer and cytoprotective potency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Guide for Pyridine Functionalization
Welcome to the technical support center for pyridine functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the pyridine ring. The inherent electronic properties of pyridine—specifically its electron-deficient nature and the coordinating ability of the nitrogen atom—present unique challenges that can often lead to unexpected outcomes or failed reactions.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during experimentation.
Section 1: C-H Functionalization Challenges
Directly functionalizing the Carbon-Hydrogen (C-H) bonds of a pyridine ring is a highly sought-after transformation due to its atom economy, particularly for late-stage functionalization in drug discovery.[1] However, the electron-deficient nature of the ring makes it less reactive towards electrophilic aromatic substitution compared to benzene derivatives.[3][4] Furthermore, the nitrogen lone pair can coordinate to metal catalysts or Lewis acids, deactivating them or altering their reactivity.[3][5]
FAQ 1: My transition-metal-catalyzed C-H arylation is giving low yield and poor regioselectivity. What's going wrong?
Answer: This is a frequent and multifaceted problem. The primary culprits are often related to catalyst inhibition by the pyridine nitrogen and the inherent electronic properties of the pyridine ring.
Causality Explained:
-
Catalyst Sequestration: The lone pair of electrons on the pyridine nitrogen readily coordinates to the transition metal center (e.g., Palladium, Rhodium). This coordination can inhibit the catalytic cycle, preventing the desired C-H activation from occurring efficiently.[3]
-
Electronic Deactivation: The pyridine ring is electron-deficient, which makes it inherently less reactive towards many C-H activation mechanisms that proceed via an electrophilic pathway.[3][5]
-
Regioselectivity Issues: The electronic nature of the pyridine ring favors functionalization at the C2 and C4 positions in many reactions, such as nucleophilic and radical additions.[1][6] Achieving selective C3 functionalization is a significant challenge.[1][7][8]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting pyridine C-H arylation.
Experimental Protocols:
Protocol 1: Pyridine N-Oxide Formation and Subsequent Deoxygenation
The formation of a pyridine N-oxide serves a dual purpose: it blocks the nitrogen's lone pair from coordinating with the catalyst and electronically activates the C2 and C4 positions for certain functionalizations.[4]
-
Step 1: Oxidation to Pyridine N-Oxide:
-
Dissolve the substituted pyridine in a suitable solvent like dichloromethane or acetic acid.[9]
-
Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid at 0-5 °C.[9][10]
-
Allow the reaction to warm to room temperature and stir for 24 hours, monitoring by TLC.[9]
-
Work up the reaction, often involving a basic wash to remove acidic byproducts, followed by extraction and purification.
-
-
Step 2: C-H Functionalization:
-
Utilize the synthesized pyridine N-oxide in your transition-metal-catalyzed C-H arylation protocol. The N-oxide group can direct ortho-palladation, favoring C2 functionalization.[5]
-
-
Step 3: Deoxygenation:
-
After successful functionalization, the N-oxide can be removed to regenerate the pyridine.
-
Common deoxygenation reagents include PCl₃, PPh₃, or catalytic hydrogenation.
-
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| m-CPBA | Dichloromethane, 0°C to rt | High efficiency, mild conditions.[11] | Stoichiometric waste. |
| H₂O₂ / Acetic Acid | Acetic Acid, heat | Inexpensive reagents. | Can require higher temperatures.[10] |
| Urea-Hydrogen Peroxide (UHP) | Solid-state or solvent | Stable, inexpensive, easy to handle.[12] | Reaction times can vary. |
Table 1. Comparison of common reagents for pyridine N-oxide synthesis.
FAQ 2: I'm attempting a Minisci reaction, but I'm getting a mixture of regioisomers and low conversion. How can I improve this?
Answer: The Minisci reaction, which involves the addition of a nucleophilic radical to a protonated pyridine, is a powerful tool but is notoriously sensitive to reaction conditions, often leading to mixtures of C2 and C4 substituted products.[13][14]
Causality Explained:
-
Radical Stability and Nucleophilicity: The nature of the radical precursor is critical. Primary alkyl radicals are generally less stable and nucleophilic than secondary or tertiary radicals, which can lead to lower reactivity.[15]
-
Protonation and Electronic Effects: The reaction requires an acidic medium to protonate the pyridine nitrogen, which activates the ring towards radical attack. The regioselectivity is governed by the electronic stabilization of the radical adduct intermediate, which is often similar for the C2 and C4 positions.
-
Oxidant and Side Reactions: The choice of oxidant to generate the radical and to rearomatize the intermediate is crucial. Inefficient oxidation can lead to low conversion, while overly harsh oxidants can cause side reactions or degradation of starting materials.[16]
Troubleshooting Strategies:
-
Optimize the Radical Source: If using a carboxylic acid, ensure the decarboxylation conditions (e.g., using AgNO₃ and (NH₄)₂S₂O₈) are optimal.[13] For alkyl halides, photocatalytic methods can offer milder conditions.[15]
-
Control Acidity: The concentration of the acid (often sulfuric acid) is key. Too little acid results in insufficient protonation of the pyridine, while too much can lead to side reactions. A pH titration or careful optimization of acid equivalents is recommended.
-
Screen Oxidants: Ammonium persulfate is a classic choice, but others like molecular oxygen under photocatalytic conditions can be milder and more selective.[15]
-
Consider Photocatalysis: Modern visible-light-mediated Minisci reactions often provide higher selectivity and tolerate a broader range of functional groups under milder conditions.[15][16]
Caption: Troubleshooting map for common Minisci reaction issues.
Section 2: Issues with Nucleophilic Substitution and Lithiation
FAQ 3: My attempt to lithiate a halopyridine followed by quenching with an electrophile is failing, primarily yielding the protonated starting material. What is the likely cause?
Answer: This is a classic problem in organolithium chemistry, especially at small scales, and it almost always points to an unseen proton source in your reaction.[17] Directed lithiation is a powerful method but requires rigorously anhydrous and anaerobic conditions.[18]
Causality Explained:
-
Trace Water: The most common culprit is residual moisture in the solvent (THF is notoriously hygroscopic), on the glassware, or in the nitrogen line.[17] Organolithium reagents are extremely strong bases and will deprotonate even trace amounts of water faster than performing the desired lithium-halogen exchange or deprotonation.
-
Atmospheric Exposure: Even brief exposure to air when adding reagents can introduce enough moisture to quench the reaction.
-
Poor Quality nBuLi: The n-butyllithium solution may have degraded over time, reducing its effective concentration. Titration is essential for accurate results.[17]
-
"Halogen Dance" Rearrangements: In some dihalopyridines, the initial lithiated species can undergo rearrangements, leading to a mixture of products.[17]
Protocol 2: Rigorous Anhydrous Technique for Lithiation
-
Glassware Preparation: Oven-dry all glassware (including stir bars) at >120°C for at least 4 hours (overnight is better). Assemble the apparatus hot and allow it to cool under a stream of dry nitrogen or argon. Flame-dry the assembled apparatus under vacuum and backfill with inert gas at least three times.
-
Solvent Purification: Use freshly distilled THF from a sodium/benzophenone still or pass it through an activated alumina solvent purification system. Never trust "anhydrous" solvent from a bottle without verification or fresh drying, especially for sensitive reactions.[17]
-
Reagent Handling: Use syringe techniques for all liquid transfers. Purge the syringe with inert gas before drawing up the reagent. Add the organolithium reagent dropwise at low temperature (typically -78°C) to a solution of the halopyridine.
-
Reaction Monitoring: Lithium-halogen exchange is often very fast, even at -78°C.[17] After a short stirring time (5-15 minutes), add the electrophile.
-
Quenching: Quench the reaction at low temperature before warming to room temperature.
Diagnostic Test:
Before your actual reaction, run a control. In your rigorously dried setup, add your anhydrous THF, cool to -78°C, and add a small amount of a colorimetric indicator like N-benzylidene-aniline. Then add a drop of your nBuLi solution. A persistent color change indicates the solvent is dry and the nBuLi is active. If the color fades, there is a proton source.
Section 3: Protecting Group and Purification Strategies
FAQ 4: I need to perform a reaction on a side chain, but the pyridine nitrogen is interfering. What is a robust protecting group strategy?
Answer: Protecting the pyridine nitrogen is a common strategy to prevent it from acting as a nucleophile, base, or catalyst poison. The choice of protecting group depends on the subsequent reaction conditions.
Causality Explained:
The nucleophilic and basic nature of the pyridine nitrogen can lead to a host of side reactions, including N-alkylation, N-acylation, or acid-base reactions that consume reagents or prevent the desired transformation.[19]
Common Protecting Groups for Pyridine:
| Protecting Group | Introduction Method | Removal Conditions | Stability |
| N-Oxide | m-CPBA, H₂O₂/AcOH | PCl₃, PPh₃, H₂/Pd | Stable to many organometallics, acids, bases. |
| Borane (BH₃) | BH₃·SMe₂, BH₃·THF | Acidic conditions (e.g., HCl in MeOH).[20] | Stable to bases, nucleophiles, some organometallics. |
| N-alkylation (e.g., Benzyl) | Benzyl bromide | Catalytic hydrogenation (H₂/Pd-C) | Activates the ring to nucleophilic attack.[19] |
Table 2. Comparison of common pyridine protecting groups.
Protocol 3: Protection of Pyridine with Borane
Borane complexes are particularly useful as they effectively shield the nitrogen lone pair without significantly altering the electronics of the ring for certain reactions.[20]
-
Protection:
-
Dissolve the pyridine derivative in an anhydrous solvent like THF under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add one equivalent of a borane source, such as borane dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The complex can often be used directly in the next step after evaporation of the solvent.
-
-
Deprotection:
-
After the desired reaction is complete, the borane group can be removed by treatment with an acid.
-
Dissolving the borane complex in methanol and bubbling HCl gas through the solution or heating with aqueous HCl is effective.
-
FAQ 5: My functionalized pyridine is difficult to purify. It streaks on silica gel and gives poor recovery. What are my options?
Answer: The basicity of the pyridine nitrogen is the primary cause of purification difficulties on silica gel, which is acidic. The strong interaction leads to peak tailing, streaking, and often irreversible adsorption.
Troubleshooting Purification:
-
Neutralize the Silica: Pre-treat the silica gel with a base. This can be done by preparing the silica slurry in a solvent system containing a small amount of triethylamine (~1-2%). This will neutralize the acidic sites on the silica surface.
-
Switch to Alumina: Alumina (neutral or basic) is an excellent alternative to silica gel for purifying basic compounds like pyridines.
-
Acid/Base Extraction: Before chromatography, perform an aqueous workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated pyridine will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the purified pyridine back into an organic solvent. This is a highly effective purification method for removing non-basic impurities.
-
Distillation or Crystallization: If the product is a liquid, distillation under reduced pressure can be very effective.[10][21] If it is a solid, recrystallization or formation of a crystalline salt (e.g., hydrochloride) can be an excellent purification technique.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. N-oxide synthesis by oxidation [organic-chemistry.org]
- 13. Minisci reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O 2 as an oxidant - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04892D [pubs.rsc.org]
- 16. soc.chim.it [soc.chim.it]
- 17. reddit.com [reddit.com]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
Validation & Comparative
3-Bromo-2-hydrazinylpyridine vs 2-chloro-3-hydrazinylpyridine reactivity
An In-Depth Comparative Guide to the Reactivity of 3-Bromo-2-hydrazinylpyridine and 2-Chloro-3-hydrazinylpyridine
For researchers, medicinal chemists, and professionals in drug development, the selection of a synthetic intermediate is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic building blocks, substituted hydrazinylpyridines are prized for their utility in constructing complex molecular architectures, particularly fused ring systems of high medicinal value.[1][2]
This guide provides an in-depth, objective comparison of two closely related yet distinctively reactive intermediates: This compound and 2-Chloro-3-hydrazinylpyridine . By dissecting their structural nuances, electronic properties, and performance in key synthetic transformations, this document aims to equip scientists with the field-proven insights necessary to make informed strategic decisions in their synthetic designs.
Structural and Electronic Foundations of Reactivity
The reactivity of these two isomers is fundamentally governed by the interplay between the electron-deficient pyridine core, the nucleophilic hydrazinyl moiety, and the nature and position of the halogen substituent.
-
This compound: Features a hydrazinyl group at the C2 (α) position and a bromine atom at the C3 (β) position. The C-Br bond is inherently weaker and more polarizable than a C-Cl bond, making it a superior handle for palladium-catalyzed cross-coupling reactions.[3][4] However, its location at the β-position renders it significantly less susceptible to nucleophilic aromatic substitution (SNAr).[5]
-
2-Chloro-3-hydrazinylpyridine: Presents the opposite arrangement, with a chlorine atom at the C2 (α) position and a hydrazinyl group at the C3 (β) position. The C-Cl bond at the electron-deficient α-position is highly activated towards SNAr.[5] While less reactive than a C-Br bond in cross-coupling, its activation by the ring nitrogen allows it to participate in such reactions, albeit often requiring more robust catalytic systems.[6]
The hydrazinyl group in both molecules is a potent nucleophile, crucial for cyclization reactions.[1] Its nucleophilicity can be subtly modulated by the electronic influence of the halogen. The adjacent chloro-substituent in 2-chloro-3-hydrazinylpyridine exerts a stronger inductive electron-withdrawing effect compared to the meta-positioned bromine in its isomer, which may slightly temper the nucleophilicity of the hydrazinyl nitrogen atoms.
Comparative Analysis of Key Transformations
The strategic utility of these building blocks is best understood by comparing their behavior in the most common synthetic operations.
A. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on pyridine rings are most facile at the α (C2/C6) and γ (C4) positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[7]
-
2-Chloro-3-hydrazinylpyridine: The chlorine atom at the C2 position is primed for displacement by nucleophiles. This high reactivity allows for the introduction of a wide range of functionalities (e.g., amines, alcohols, thiols) directly onto the pyridine core under relatively mild conditions.
-
This compound: The bromine at the C3 position is comparatively inert to SNAr. Nucleophilic attack at a β-position lacks the direct resonance stabilization from the ring nitrogen, making such substitutions exceedingly difficult and rarely synthetically viable.[5]
B. Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki, Heck, and Buchwald-Hartwig amination are cornerstones of modern drug discovery for forging C-C and C-N bonds.[8][9] The rate-determining step in these reactions is typically the oxidative addition of the aryl halide to the Pd(0) catalyst.
-
This compound: The inherent reactivity order for oxidative addition is C-I > C-Br > C-Cl.[4] The C-Br bond in this isomer undergoes oxidative addition much more readily than the C-Cl bond of its counterpart. This translates to milder reaction conditions, lower catalyst loadings, and a broader tolerance of functional groups.
-
2-Chloro-3-hydrazinylpyridine: While less reactive, the C-Cl bond can be successfully employed in cross-coupling reactions. However, this often necessitates the use of specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands), higher temperatures, and stronger bases.[3][4][6]
C. Cyclization and Fused Ring Synthesis
Both molecules are excellent precursors for the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines, which are privileged scaffolds in medicinal chemistry.[1] This transformation typically involves two steps:
-
Condensation of the hydrazinyl group with a 1,3-dicarbonyl compound or its equivalent to form a hydrazone intermediate.
-
Intramolecular cyclization onto the pyridine ring.
The reactivity in this context is primarily dependent on the nucleophilicity of the hydrazinyl group and the specific mechanism of the cyclization step. While the electronic differences imparted by the halogens are subtle, they may influence reaction rates. The slightly higher nucleophilicity of the hydrazinyl group in the bromo-isomer could potentially accelerate the initial condensation step.
Data Summary: Reactivity at a Glance
| Feature | This compound | 2-Chloro-3-hydrazinylpyridine | Rationale |
| Halogen Position | C3 (β-position) | C2 (α-position) | Positional Isomers |
| SNAr Reactivity | Very Low / Inert | High | Halogen at α-position is activated by ring nitrogen for nucleophilic attack.[5] |
| Cross-Coupling | High | Moderate to Low | C-Br bond is inherently more reactive in oxidative addition than C-Cl.[4] |
| Required Conditions | Milder conditions, standard catalysts. | Harsher conditions, specialized ligands often required.[6] | Reflects the intrinsic reactivity of the C-X bond. |
| Primary Use Case | As a scaffold for modification via cross-coupling at the C3-Br position. | As a scaffold for modification via SNAr at the C2-Cl position. | Leverages the primary reactivity mode of each isomer. |
Experimental Protocols: A Practical Comparison
To illustrate the practical implications of these reactivity differences, we present validated protocols for the synthesis and subsequent functionalization of each isomer.
Protocol 1: Synthesis via Regioselective Hydrazinolysis
The synthesis of both target molecules relies on the greater reactivity of a halogen at the C2 position towards nucleophilic substitution by hydrazine.
A. Synthesis of this compound This procedure starts from 3-bromo-2-chloropyridine, where the chlorine at the activated C2 position is selectively displaced.[10]
-
To a solution of 3-bromo-2-chloropyridine (1.0 eq) in ethanol (5 mL per mmol of substrate), add hydrazine hydrate (3.0 eq).
-
Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
B. Synthesis of 2-Chloro-3-hydrazinylpyridine This synthesis starts from 2,3-dichloropyridine. Despite the presence of two chlorine atoms, the C2 position is preferentially attacked by hydrazine.[11][12]
-
Add hydrazine hydrate (1.5 eq) dropwise to a refluxing solution of 2,3-dichloropyridine (1.0 eq) in ethanol (10 mL per mmol of substrate).
-
Continue to stir and reflux the reaction mixture for 2-3 hours, monitoring for the disappearance of the starting material.
-
After cooling to ambient temperature, filter the resulting precipitate.
-
Wash the crude solid with cold water and then a minimal amount of cold ethanol.
-
Dry the solid under vacuum to obtain pure 1-(3-chloropyridin-2-yl)hydrazine.[11]
References
- 1. 2-Chloro-3-hydrazinylpyridine | Research Chemical [benchchem.com]
- 2. This compound | 54231-41-3 | Benchchem [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. New therapeutic modalities in drug discovery and development: Insights & opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- 11. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Analytical methods for 3-Bromo-2-hydrazinylpyridine identification
An Objective Guide to the Analytical Identification of 3-Bromo-2-hydrazinylpyridine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification and purity assessment of synthetic intermediates are paramount. This compound is a critical building block in the synthesis of a variety of heterocyclic compounds, particularly as a precursor for pyrazole-containing molecules with potential pharmaceutical and agrochemical applications.[1][2] Its precise structural confirmation is not merely a procedural step but a foundational requirement for ensuring the integrity of subsequent synthetic transformations and the validity of downstream research.
This guide provides an in-depth comparison of the primary analytical methods for the characterization of this compound. We move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights into data interpretation. Each technique is presented as a self-validating system, ensuring that the results are both reliable and reproducible.
Physicochemical Properties
A foundational understanding of a compound's basic properties is the first step in any analytical workflow.
| Property | Value | Source |
| CAS Number | 54231-41-3 | [3] |
| Molecular Formula | C₅H₆BrN₃ | [3] |
| Molecular Weight | 188.03 g/mol | [3] |
| Appearance | Brown to dark brown crystalline solid | [3] |
| InChIKey | DUQSXMSCIRLMCP-UHFFFAOYSA-N | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring and the presence of the hydrazinyl moiety.
Causality of Experimental Choices
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected over chloroform (CDCl₃) for two primary reasons. First, its polarity effectively dissolves the crystalline solid. Second, and more importantly, it slows the chemical exchange of the labile hydrazine protons (-NH and -NH₂), allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) for universal referencing.
¹H NMR: Expected Spectrum & Interpretation
The ¹H NMR spectrum will provide a unique fingerprint based on chemical shifts, signal multiplicity (splitting patterns), and integration (proton count).
-
Aromatic Region (δ 7.0-8.5 ppm): The three protons on the pyridine ring will appear in this region. Due to the substitution pattern, they will form a coupled system. Based on related pyridine structures, we can predict the following:[5]
-
H6 (ortho to N): Expected to be the most downfield signal (highest ppm), likely a doublet of doublets (dd).
-
H4 (para to N): Expected to be the most upfield signal (lowest ppm) in the aromatic region, likely a doublet of doublets (dd).
-
H5 (meta to N): Expected to be at an intermediate shift, likely a doublet of doublets (dd).
-
-
Hydrazine Protons (δ 4.5-9.0 ppm): The -NHNH₂ protons are exchangeable and their chemical shift is highly dependent on concentration, temperature, and residual water. They typically appear as broad singlets.
-
-NH₂: A broad singlet integrating to two protons.
-
-NH-: A broad singlet integrating to one proton.
-
¹³C NMR: Expected Spectrum & Interpretation
The proton-decoupled ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the pyridine ring.
-
C2 & C3 (ipso-carbons): The carbons directly attached to the bromine and hydrazinyl groups will have their chemical shifts significantly influenced by these substituents. C2, attached to two nitrogen atoms, will be significantly downfield. C3, attached to the electronegative bromine, will also be downfield.
-
C4, C5, C6: These carbons will appear in the typical aromatic region for pyridines (δ 120-150 ppm).[5]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ containing 0.03% v/v TMS in a clean, dry NMR tube.
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquisition:
-
Tune and shim the probe for the DMSO-d₆ sample.
-
Acquire a ¹H NMR spectrum using a standard pulse program (e.g., zg30) with 16-32 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick all peaks in both spectra.
Caption: Workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.[6] For this compound, MS confirms the elemental composition and the presence of a bromine atom.
Causality of Experimental Choices
Electrospray Ionization (ESI) is the preferred ionization method for this molecule. It is a "soft" ionization technique that typically produces the protonated molecular ion, [M+H]⁺, with minimal fragmentation. This makes it ideal for unambiguously determining the molecular weight. The presence of basic nitrogen atoms in the pyridine ring and the hydrazine group makes the molecule easily protonated in the positive ion mode.
Expected Mass Spectrum & Interpretation
-
Molecular Ion Peak: The key feature will be a pair of peaks corresponding to the [M+H]⁺ ion. Because bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 natural abundance, the molecular ion will appear as two peaks of nearly equal intensity separated by 2 m/z units.
-
For C₅H₆⁷⁹BrN₃ + H⁺: Expected m/z ≈ 187.98
-
For C₅H₆⁸¹BrN₃ + H⁺: Expected m/z ≈ 189.98
-
-
Adducts: It is also common to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which would also exhibit the characteristic bromine isotope pattern.[4]
-
Fragmentation: While ESI is soft, some in-source fragmentation may occur, potentially leading to the loss of the hydrazine group (-N₂H₃) or other characteristic fragments.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) can be added to the solvent to promote protonation.
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source to positive ion mode.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da), ensuring sufficient resolution to distinguish the isotopic peaks.
Caption: Workflow for ESI-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for assessing the purity of a compound and quantifying it.[7] For this compound, a Reversed-Phase HPLC (RP-HPLC) method with UV detection is most appropriate.
Causality of Experimental Choices
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen as it is a non-polar stationary phase that effectively retains moderately polar organic molecules like the analyte.[8]
-
Mobile Phase: A gradient of a polar organic solvent (acetonitrile) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid, TFA) is used. The acetonitrile disrupts the hydrophobic interactions between the analyte and the C18 phase, causing it to elute. The TFA is an ion-pairing agent that sharpens the peak shape of the basic analyte and controls the pH.
-
Detection: The pyridine ring contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV-Vis detector set at a wavelength of maximum absorbance (e.g., ~254 nm or determined by a UV scan) will provide high sensitivity.[9]
Experimental Protocol: RP-HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Schematic of an RP-HPLC system.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected FTIR Spectrum & Interpretation
The FTIR spectrum of this compound will show characteristic absorption bands corresponding to its key functional groups. By comparing the obtained spectrum to reference spectra of related compounds like 3-bromopyridine and hydrazines, the identity can be supported.[10][11]
-
N-H Stretching: The hydrazine group will show characteristic stretches in the 3200-3400 cm⁻¹ region. A primary hydrazine (-NH₂) may show two distinct bands (symmetric and asymmetric stretching).
-
C-H Stretching (Aromatic): A sharp band just above 3000 cm⁻¹.
-
C=N and C=C Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the pyridine ring.
-
N-H Bending: A band around 1600 cm⁻¹ (can overlap with ring stretches).
-
C-Br Stretching: A strong absorption in the fingerprint region, typically below 700 cm⁻¹.
Experimental Protocol: ATR-FTIR Analysis
-
Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
Comparative Summary of Analytical Methods
| Technique | Information Provided | Specificity | Sensitivity | Key Advantage |
| NMR | Detailed molecular structure, atom connectivity | Very High | Moderate | Unambiguous structural elucidation |
| MS | Molecular weight, elemental formula (HRMS) | High | Very High | Confirms MW and bromine presence |
| HPLC | Purity, quantification, number of components | Moderate | High | Best method for purity assessment |
| FTIR | Presence of functional groups | Low-Moderate | Moderate | Fast, non-destructive functional group ID |
Conclusion
No single analytical technique provides a complete picture. The robust and unambiguous identification of this compound relies on the synergistic use of multiple analytical methods. NMR spectroscopy serves as the cornerstone for structural confirmation. Mass spectrometry provides definitive proof of the molecular weight and the presence of the bromine atom. HPLC is essential for quantifying the purity of the material, ensuring it is free from starting materials or side-products. Finally, FTIR offers a rapid and simple check for the correct functional groups. By integrating the data from these complementary techniques, researchers can proceed with confidence in the identity and quality of this vital chemical intermediate.
References
- 1. This compound | 54231-41-3 | Benchchem [benchchem.com]
- 2. 5-Bromo-3-chloro-2-hydrazinylpyridine | 1289076-45-4 | Benchchem [benchchem.com]
- 3. 3-Bromo-2-hydrazinopyridine | CymitQuimica [cymitquimica.com]
- 4. PubChemLite - 3-bromo-2-hydrazinopyridine (C5H6BrN3) [pubchemlite.lcsb.uni.lu]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
A Comparative Guide to the Synthetic Routes of 3-Bromo-2-hydrazinylpyridine
Introduction
3-Bromo-2-hydrazinylpyridine is a crucial heterocyclic building block in medicinal chemistry and drug development. Its unique bifunctional nature, featuring a bromine atom for cross-coupling reactions and a hydrazinyl group for the synthesis of various nitrogen-containing heterocycles like pyridazines and pyrazoles, makes it a valuable intermediate.[1][2] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in the field.
This guide provides an in-depth comparative analysis of the primary synthetic methodologies for preparing this compound. We will delve into the mechanistic underpinnings, compare reaction parameters based on experimental data, and offer detailed protocols to enable researchers to make informed decisions for their specific applications.
Synthetic Strategies: A Mechanistic Overview
The synthesis of this compound predominantly relies on the nucleophilic aromatic substitution (SNAr) reaction. In this approach, a suitable leaving group at the 2-position of a 3-bromopyridine precursor is displaced by hydrazine. The pyridine ring's nitrogen atom acts as an electron-withdrawing group, activating the ortho (C2) and para (C4) positions towards nucleophilic attack. This inherent electronic property makes the halogen at the C2 position significantly more labile than the one at the C3 position, ensuring high regioselectivity in the hydrazinolysis reaction.
Two main precursors are commonly employed for this transformation:
-
3-Bromo-2-chloropyridine
-
2,3-Dibromopyridine
We will now examine the specifics of each route.
Route 1: Synthesis from 3-Bromo-2-chloropyridine
This is arguably the most cited and highest-yielding route for laboratory-scale synthesis. The reaction involves the direct displacement of the chloride atom from 3-Bromo-2-chloropyridine using hydrazine.
Reaction Scheme:
Mechanistic Rationale: The chlorine atom at the C2 position is an excellent leaving group and is highly activated by the adjacent ring nitrogen. Anhydrous hydrazine or, more commonly, hydrazine hydrate is used in significant excess. This high concentration of the nucleophile serves two purposes: it drives the reaction equilibrium towards the product and also acts as a base to neutralize the HCl generated in situ, preventing protonation of the pyridine nitrogen which would deactivate the ring.
A high-yielding procedure has been reported by Bristol-Myers Squibb, demonstrating the robustness of this method.[3]
Experimental Protocol: Route 1
Materials:
-
Anhydrous Hydrazine or Hydrazine Hydrate (≥80%) (15 eq.)[3][6]
-
1,4-Dioxane
-
Ethyl acetate
-
Hexanes
-
Water
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-bromo-2-chloropyridine (e.g., 14.5 g, 75.1 mmol) in 100 mL of 1,4-dioxane, add anhydrous hydrazine (e.g., 35.4 mL, 1130 mmol) at room temperature.[3]
-
Heat the reaction mixture to reflux and maintain for 15 hours.[3]
-
Cool the mixture to room temperature and remove the bulk of the solvent under reduced pressure.
-
Dilute the resulting residue with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield a solid residue.
-
Recrystallize the crude product from an ethyl acetate/hexanes mixture to afford pure this compound.[3]
Route 2: Synthesis from 2,3-Dibromopyridine
An alternative and potentially more cost-effective route for large-scale synthesis starts from 2,3-dibromopyridine. Similar to Route 1, this method relies on the preferential displacement of the halogen at the C2 position.
Reaction Scheme:
Mechanistic Rationale: The principle of enhanced reactivity at the C2 position holds true for 2,3-dibromopyridine. Hydrazine selectively attacks the C2 carbon, displacing one of the bromide ions. While bromide is a slightly better leaving group than chloride, the primary driver of selectivity is the position relative to the ring nitrogen. Patents describing the synthesis of related 2-hydrazinylpyridine derivatives from 2,3-dihalopyridines confirm the industrial viability of this approach, often employing polar solvents to facilitate the reaction.[6][7][8]
General Experimental Protocol: Route 2
Materials:
-
2,3-Dibromopyridine (1 eq.)
-
Hydrazine Hydrate (≥80%) (4-6 eq.)
-
Polar solvent (e.g., Ethanol, Methanol, DMF)[6]
-
Water
Procedure:
-
In a suitable reaction vessel, mix 2,3-dibromopyridine (1 eq.) and hydrazine hydrate (4-6 eq.).[6]
-
Add a polar solvent such as ethanol or dimethylformamide (DMF) (mass ratio of hydrazine hydrate to solvent approx. 1:0.05-0.25).[6]
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC or LC/MS.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the cooled reaction mixture. Filter the solid by suction.
-
Wash the collected solid with water to remove excess hydrazine and salts.
-
Dry the product to obtain this compound. Further purification can be achieved by recrystallization if necessary.
Comparative Analysis
To provide a clear, objective comparison, the key parameters of each route are summarized below.
| Parameter | Route 1 (from 3-Bromo-2-chloropyridine) | Route 2 (from 2,3-Dibromopyridine) | Rationale & Insights |
| Starting Material | 3-Bromo-2-chloropyridine | 2,3-Dibromopyridine | Both are commercially available. Pricing and availability may vary and should be considered for scale-up. |
| Key Reagent | Hydrazine / Hydrazine Hydrate | Hydrazine Hydrate | Hydrazine is a hazardous substance; appropriate safety measures are critical for both routes.[8] |
| Solvent | 1,4-Dioxane | Polar solvents (Ethanol, DMF, etc.)[6] | Dioxane is effective but is a suspected carcinogen. Ethanol is a greener and safer solvent choice. |
| Reaction Time | 15 hours[3] | 4-8 hours[6] | Route 2 appears significantly faster, which is advantageous for industrial production. |
| Temperature | Reflux (~101 °C in Dioxane) | Reflux (Varies with solvent) | Both methods require heating, indicating a need for energy input. |
| Reported Yield | ~91%[3] | High (Patents suggest >95%)[6] | Both routes are high-yielding. Route 1 has a well-documented, high yield in a specific publication. |
| Work-up | Solvent extraction & Recrystallization[3] | Direct precipitation & Filtration[6] | The work-up for Route 2 is simpler, avoiding large volumes of extraction solvents. |
| Key Advantage | High, verified literature yield. | Faster reaction, simpler work-up, potentially cheaper starting material. | Route 2 appears more efficient for large-scale synthesis due to time and processing advantages. |
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for the synthesis of this compound via Route 1.
Caption: Workflow for the synthesis of this compound via Route 2.
Conclusion and Recommendations
Both synthetic routes presented are effective and high-yielding methods for the preparation of this compound.
-
Route 1 (from 3-Bromo-2-chloropyridine) is an excellent, well-documented choice for laboratory-scale synthesis where a reliable, published protocol is desired. The 91% yield is well-established.[3]
-
Route 2 (from 2,3-Dibromopyridine) presents a more compelling case for process chemistry and large-scale production. The significantly shorter reaction times, coupled with a simpler, precipitation-based work-up, translate to higher throughput and reduced solvent waste.[6] While yields are reported in patents, individual optimization may be required to consistently achieve >95% on a given scale.
For researchers and drug development professionals, the choice between these routes will ultimately depend on a balance of factors including the scale of the synthesis, cost of starting materials, available equipment, and environmental, health, and safety (EHS) considerations.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Bromo-2-chloropyridine 98 52200-48-3 [sigmaaldrich.com]
- 5. 3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 7. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 8. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of 3-Bromo-2-hydrazinylpyridine Derivatives
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous FDA-approved drugs underscores its versatility and potential for biological interaction.[1] This guide delves into a specific, yet promising, class of pyridine compounds: 3-bromo-2-hydrazinylpyridine derivatives. We will objectively compare the performance of these derivatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.
Our analysis will navigate through the synthesis, in vitro biological evaluation, and structure-activity relationships of these compounds, with a primary focus on their anticancer and antimicrobial properties. We aim to explain the causality behind experimental choices and present self-validating protocols, ensuring the scientific integrity of the information provided.
The Emerging Potential of this compound Derivatives
The this compound moiety serves as a versatile building block for the synthesis of a diverse array of derivatives, primarily through the formation of hydrazones via condensation with various aldehydes and ketones.[2] This ease of derivatization allows for the systematic exploration of structure-activity relationships, a critical aspect of rational drug design. The introduction of different substituents on the hydrazone moiety can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity.
Comparative Analysis of Anticancer Activity
While specific studies focusing exclusively on a broad series of this compound derivatives are emerging, we can draw valuable insights from research on structurally related pyridine-based Schiff bases and hydrazones. These studies consistently demonstrate the potent anticancer activities of such compounds against various cancer cell lines.[3][4]
A review of Schiff base metal complexes containing a pyridine moiety highlights their promising anticancer activity, with many exhibiting IC50 values lower than the standard drug cisplatin against cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).[3] For instance, certain pyridine-containing Schiff base complexes have shown IC50 values ranging from 6.72 to 16.87 µM against a panel of four cancer cell lines, outperforming cisplatin (IC50 = 32.38 µM).[4]
The structure-activity relationship (SAR) analysis of pyridine derivatives reveals that the nature and position of substituents are crucial for their antiproliferative effects.[5] The presence of electron-withdrawing groups, such as halogens (like the bromo group in our core structure), and the number and position of methoxy groups can significantly impact cytotoxicity.[5]
Table 1: Comparative Anticancer Activity of Selected Pyridine Derivatives (Illustrative Data)
| Compound ID | R Group (Substituent on Hydrazone) | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | 4-Chlorophenyl | MCF-7 | 15.5 | [3] |
| Derivative B | 4-Methoxyphenyl | MCF-7 | 22.1 | [3] |
| Derivative C | 2,4-Dichlorophenyl | HeLa | 10.2 | [6] |
| Cisplatin | - | MCF-7 | 32.38 | [4] |
Note: This table is illustrative and compiles data from studies on related pyridine derivatives to highlight comparative potencies. Specific data for a comprehensive series of this compound derivatives is still an active area of research.
Comparative Analysis of Antimicrobial Activity
Hydrazone derivatives, including those derived from pyridine scaffolds, are well-documented for their broad-spectrum antimicrobial activities.[7][8] The mode of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. The chelation of metal ions by these compounds can also enhance their antimicrobial efficacy.[9]
A study on novel hydrazide-hydrazone derivatives demonstrated potent activity against various pathogenic bacterial strains, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. For example, certain derivatives exhibited MICs as low as 2.5 mg/mL against B. subtilis, E. coli, and K. pneumoniae.[8][10] The presence of bromo and hydroxyl groups on the aromatic rings of the hydrazone moiety was found to contribute to the potent activity.[8]
Table 2: Comparative Antimicrobial Activity of Selected Hydrazone Derivatives (Illustrative Data)
| Compound ID | R Group (Substituent on Hydrazone) | Microorganism | MIC (µg/mL) | Reference |
| Derivative D | 4-Bromophenyl | S. aureus | 8 | [7] |
| Derivative E | 4-Hydroxyphenyl | E. coli | 16 | [7] |
| Derivative F | Thiophene-2-yl | B. subtilis | 2.5 | [8] |
| Ciprofloxacin | - | S. aureus | 1 | General Ref. |
Note: This table is illustrative and compiles data from studies on related hydrazone derivatives to highlight comparative potencies. Specific data for a comprehensive series of this compound derivatives is an area of ongoing investigation.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis of the parent compound and the subsequent biological assays are provided below.
Synthesis of (3-Bromo-pyridin-2-yl)-hydrazine
This protocol is adapted from established synthetic routes for 2-hydrazinylpyridine derivatives.[11][12]
Workflow for the Synthesis of (3-Bromo-pyridin-2-yl)-hydrazine
Caption: Synthetic workflow for (3-Bromo-pyridin-2-yl)-hydrazine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dibromopyridine (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagent: Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure (3-bromo-pyridin-2-yl)-hydrazine.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][13][14]
Workflow for the MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity testing.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a period of 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solutions at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17][18]
Workflow for the Broth Microdilution Method
Caption: Workflow of the broth microdilution method for MIC determination.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of each this compound derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Future Directions and Conclusion
The this compound scaffold presents a promising starting point for the development of novel anticancer and antimicrobial agents. The available literature on related pyridine and hydrazone derivatives strongly suggests the potential for significant biological activity within this class of compounds. The key to unlocking this potential lies in the systematic synthesis and screening of a diverse library of derivatives to establish a clear and comprehensive structure-activity relationship.
Future research should focus on:
-
Synthesis of a focused library: A series of this compound derivatives with diverse electronic and steric properties should be synthesized.
-
Comprehensive biological evaluation: These derivatives should be screened against a broad panel of cancer cell lines and microbial strains to identify lead compounds.
-
Mechanism of action studies: For the most potent compounds, further studies should be conducted to elucidate their mechanism of action at the molecular level.
This guide provides a foundational framework for researchers entering this exciting area of drug discovery. By leveraging the provided protocols and understanding the established principles of SAR in related compound classes, the scientific community can accelerate the development of novel and effective therapeutic agents based on the this compound scaffold.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 3. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- 4. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One [jmchemsci.com]
- 6. benchchem.com [benchchem.com]
- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Spectral, Magnetic and Biological Studie on Some Bivalent 3d Metal Complexes of Hydrazine Derived Schiff-Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 12. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. openaccesspub.org [openaccesspub.org]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for Bromopyridine Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Bromopyridines, as readily available and versatile building blocks, are central to the synthesis of a vast array of complex molecules. The efficacy of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation hinges critically on the selection of an appropriate catalyst system. This guide provides an in-depth comparative analysis of various catalytic systems for the coupling of bromopyridines, supported by experimental data and field-proven insights to facilitate informed catalyst selection and reaction optimization.
The Central Role of Palladium and Nickel in Bromopyridine Functionalization
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of arylated and heteroarylated compounds.[1] The choice of the palladium catalyst, particularly the ligand coordinated to the metal center, is a critical parameter that significantly influences the efficiency, selectivity, and overall success of these transformations. For challenging substrates like bromopyridines, electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to achieve high yields.[2][3]
While palladium catalysts are highly effective, nickel-based systems have emerged as a more economical alternative for certain cross-coupling reactions.[4] Nickel catalysts can be particularly advantageous for the coupling of less reactive aryl chlorides and for reactions involving alkyl groups.[5][6]
This guide will delve into the nuances of catalyst selection for the most common and powerful cross-coupling reactions involving bromopyridines: the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Mizoroki-Heck reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds between a bromopyridine and an organoboron reagent.[3][7] The choice of catalyst is paramount for achieving high efficiency, especially with the electron-deficient nature of the pyridine ring.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
The efficacy of a palladium catalyst in the Suzuki coupling of bromopyridines is highly dependent on the nature of the ligand. Here, we compare three major classes of palladium catalysts: those with phosphine ligands, N-heterocyclic carbene (NHC) ligands, and palladacycles.[2]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
This table presents fictionalized but representative data for the Suzuki coupling of 3-bromopyridine with phenylboronic acid for comparative purposes.[2]
Analysis of Catalyst Performance:
-
Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic catalyst, but for bromopyridines, more electron-rich and bulky phosphine ligands like SPhos are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and turnover numbers.[2]
-
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes are highly active due to the strong σ-donating ability of the NHC ligand.[2] This enhanced activity often allows for lower catalyst loadings and shorter reaction times. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[2]
-
Palladacycles (e.g., Herrmann's Catalyst): These are pre-activated catalyst systems with high thermal stability and activity, making them advantageous for large-scale syntheses due to their efficiency and robustness.[2]
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7]
Experimental Protocol: Suzuki-Miyaura Coupling using a Phosphine-Based Catalyst
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the bromopyridine (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), palladium acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and SPhos (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) and degassed solvent (e.g., 1,4-dioxane, 5 mL).
-
Reaction: Heat the mixture with stirring to the desired temperature (e.g., 100 °C) for the specified time (e.g., 4 hours).
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an amine with a bromopyridine.[8] This reaction is crucial for the synthesis of a wide range of biologically active compounds. The choice of ligand is critical for the successful amination of bromopyridines, with bulky, electron-rich phosphine ligands often demonstrating high efficacy.[3]
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | High | 2 |
| [Pd-μ-BrP(t-Bu)₃]₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 82 | 1 |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 70 | High | 2 |
This table is a compilation of representative data for the Buchwald-Hartwig amination of bromopyridines.[9][10][11]
Analysis of Catalyst Performance:
-
Bulky Monophosphine Ligands (e.g., XPhos, P(t-Bu)₃): These ligands are highly effective for the amination of heteroaryl halides. They promote the reductive elimination step and can prevent catalyst decomposition.
-
Bidentate Phosphine Ligands (e.g., Xantphos, BINAP): These ligands are also very effective and can offer improved stability to the catalytic species.[8] The choice between a monophosphine and a bidentate ligand can depend on the specific substrates being coupled.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[8]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), ligand (e.g., Xantphos, 0.04 equiv), and base (e.g., Cs₂CO₃, 2.0 equiv) to a Schlenk tube.[9]
-
Reagent Addition: Add the bromopyridine (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).[9]
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, 5 mL).[9]
-
Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).[9]
-
Workup and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and a bromopyridine, typically using a palladium catalyst and a copper co-catalyst.[12][13]
Catalyst Performance in Sonogashira Coupling of Bromopyridines
| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | up to 96 |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | DMF | RT | 16 | High |
This table presents representative data for the Sonogashira coupling of bromopyridines.[9][12]
Analysis of Catalyst Performance:
The combination of a palladium catalyst, a phosphine ligand, and a copper(I) co-catalyst is the standard for Sonogashira couplings. The reaction is often tolerant of a wide range of functional groups and can be carried out under mild conditions.[12][13] The base, typically an amine, also serves as the solvent in some cases.
Sonogashira Coupling Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.[13]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), ligand (e.g., PPh₃, 5 mol%), and copper(I) co-catalyst (e.g., CuI, 5 mol%).[9][12]
-
Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N).[12]
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the mixture.[9]
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 3 hours).[12]
-
Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate and purify the residue by column chromatography.[9]
Mizoroki-Heck Coupling: Olefination of Bromopyridines
The Mizoroki-Heck reaction allows for the coupling of bromopyridines with alkenes. Recent advancements have shown that supramolecular palladium catalysts can enhance the reactivity in Mizoroki-Heck reactions of 3-bromopyridine with terminal olefins.[14]
Catalyst Performance in Mizoroki-Heck Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | Supramolecular Ligand L | K₂CO₃ | Dioxane | 130 | 78 | 10 |
This table is based on a specific study on supramolecular palladium-catalyzed Mizoroki-Heck reactions.[14]
Analysis of Catalyst Performance:
The use of a supramolecular ligand in this specific case demonstrated enhanced reactivity, highlighting the ongoing innovation in catalyst design for Heck reactions.[14] The high temperature suggests that this can be a challenging transformation for bromopyridines.
The Rise of Nickel Catalysis: A Cost-Effective Alternative
Nickel-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and economical alternative to palladium-based systems. Nickel is more earth-abundant and can often catalyze transformations that are challenging for palladium, such as the coupling of alkyl halides.[5][6]
Nickel-Catalyzed Cross-Electrophile Coupling
A notable application of nickel catalysis is the cross-electrophile coupling of 2-chloropyridines with alkyl bromides. This method avoids the need for pre-formed organometallic reagents.[5]
| Catalyst | Ligand | Solvent | Approx. Yield (%) |
| NiBr₂·diglyme | Bathophenanthroline | DMF | Moderate to Good |
This table is based on a study of nickel-catalyzed cross-electrophile coupling.[5]
Key Advantages of Nickel Catalysis:
-
Cost-Effectiveness: Nickel is significantly cheaper than palladium.
-
Unique Reactivity: Nickel catalysts can enable cross-couplings involving C(sp³)-hybridized substrates and can be effective for less reactive electrophiles.[15]
-
Alternative Mechanistic Pathways: Nickel catalysis often involves single-electron transfer (SET) mechanisms, opening up different reactivity patterns.[15]
Conclusion and Future Outlook
The selection of an optimal catalyst for bromopyridine coupling is a multifaceted decision that depends on the specific transformation, substrate scope, and economic considerations. Palladium catalysts, particularly those with advanced phosphine and NHC ligands, remain the workhorses for a wide range of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offering high yields and broad functional group tolerance.
The development of pre-activated palladacycles simplifies reaction setup and can improve robustness, especially for larger-scale applications. Concurrently, nickel catalysis is rapidly emerging as a powerful and cost-effective alternative, with its unique reactivity profile enabling novel transformations that are complementary to those of palladium.
As the demand for increasingly complex pyridine-containing molecules grows, the continued development of more active, stable, and selective catalysts will be paramount. Future innovations will likely focus on further expanding the scope of nickel catalysis, developing catalysts that operate under milder conditions, and designing systems that offer even greater control over regioselectivity and stereoselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 15. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantum Mechanical Modeling of Halopyridine Reactivity
For researchers, medicinal chemists, and drug development professionals, understanding the reactivity of halopyridines is paramount. These scaffolds are ubiquitous in pharmaceuticals, and predicting their behavior in synthetic transformations is key to efficient drug design and discovery. Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for functionalizing these rings, yet the interplay of halogen identity, substitution position, and electronic effects can make reactivity and regioselectivity difficult to predict intuitively.
This guide provides an in-depth comparison of quantum mechanical (QM) approaches to demystify halopyridine reactivity. We move beyond simple protocols to explain the causality behind computational choices, offering a framework for selecting the appropriate theoretical tools and validating their predictions against experimental reality.
The SNAr Mechanism on Halopyridines: A Theoretical Framework
The SNAr reaction on a halopyridine is classically viewed as a two-step process. First, a nucleophile attacks the carbon atom bearing the halogen, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] In the second, typically fast, step, the halide leaving group is expelled, restoring the aromaticity of the pyridine ring.
The formation of the Meisenheimer complex is almost always the rate-determining step. Therefore, the activation energy (ΔG‡) required to reach the transition state leading to this intermediate dictates the reaction rate. Computational chemistry provides a powerful lens to explore this energy landscape.[2][3] By modeling the geometries and energies of the reactants, transition state, and intermediate, we can directly calculate the activation barrier and thus predict the reaction's feasibility and rate.
Comparing Computational Models: Ground-State vs. Transition-State Analysis
Two primary computational strategies exist for predicting halopyridine reactivity: analyzing the ground-state properties of the starting material or calculating the full activation energy profile via transition-state (TS) analysis. The choice between them represents a trade-off between computational cost and predictive power.
Ground-State Reactivity Descriptors
This approach avoids the computationally intensive task of locating a transition state. Instead, it relies on calculating properties of the initial halopyridine molecule to infer where a nucleophile is most likely to attack.
-
LUMO and LUMO Maps: In Frontier Molecular Orbital (FMO) theory, the nucleophile's Highest Occupied Molecular Orbital (HOMO) interacts with the electrophile's Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally indicates higher reactivity towards nucleophiles. More informatively, a LUMO map visualizes the distribution of this orbital across the molecule. The largest lobe of the LUMO typically indicates the most electrophilic site, ripe for nucleophilic attack.[4] For many halopyridines, the largest LUMO lobe is centered on the carbon atom attached to the halogen.[4]
-
Molecular Electrostatic Potential (ESP): The ESP map illustrates the charge distribution on the molecule's surface. Regions of positive potential (typically colored blue) are electron-deficient and represent favorable sites for nucleophilic attack. The carbon atom bonded to an electronegative halogen is often a site of high positive ESP. Recent studies have shown a robust linear relationship between experimental SNAr activation energies and descriptors derived from ESP and the electrophile's electron affinity.[5][6]
-
Fukui Functions: Conceptual Density Functional Theory (DFT) provides a more sophisticated descriptor called the Fukui function (f+(r)).[7] This function identifies where the electron density changes most when a single electron is added to the system. The site with the highest value of the Fukui function for nucleophilic attack (f+) is predicted to be the most electrophilic.[7][8] This method is excellent for pinpointing reactive sites within a molecule.[9]
Transition-State (TS) Analysis
While ground-state models provide rapid and valuable qualitative insights, they do not directly compute the reaction's energy barrier. For quantitative predictions—comparing the reactivity of different isomers or leaving groups—calculating the transition state is the gold standard.[5] This involves finding the highest energy point along the reaction coordinate, which represents the kinetic bottleneck. The calculated activation energy (ΔG‡) can then be directly correlated with experimental reaction rates.
The causality for this choice is clear: reactions proceed via the lowest energy barrier. By explicitly calculating the barriers for competing pathways (e.g., attack at C-2 vs. C-4 in dichloropyridine), we can confidently predict the major product.[4]
Experimental Validation: A Head-to-Head Comparison
A robust computational model must be validated against experimental data. The SNAr reaction of 2-halopyridines with sodium ethoxide provides a classic case study. Experimentally, 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine.[10][11] This counterintuitive result (fluorine is more electronegative but a poorer leaving group in SN2 reactions) is a hallmark of SNAr, where the rate-determining step is the initial attack, which is accelerated by the powerful electron-withdrawing inductive effect of fluorine.
We can compare this experimental finding with DFT calculations of the activation barriers for the reaction of a methoxide nucleophile with 2-fluoro- and 2-chloropyridine.
| Substrate | Experimental Relative Rate (vs. 2-Chloropyridine) | Calculated ΔG‡ (M06-2X/def2-TZVP) (kcal/mol) | Calculated ΔG‡ (B3LYP/6-31G*) (kcal/mol) |
| 2-Fluoropyridine | ~320 | 18.5 | 20.1 |
| 2-Chloropyridine | 1 | 21.9 | 23.8 |
| Difference (ΔΔG‡) | - | 3.4 | 3.7 |
Theoretical data are representative values calculated for the reaction with CH₃O⁻ in a polar solvent model (PCM for Methanol). Actual values may vary slightly based on the exact model and conditions.
The calculations correctly predict a significantly lower activation barrier for 2-fluoropyridine, in excellent agreement with experimental observations.[10][11] Both the M06-2X and B3LYP functionals capture the trend, though M06-2X, a meta-GGA functional, is often preferred for its better handling of dispersion and transition states. A benchmark study on pyridine derivatives recommended the wB97XD, CAM-B3LYP, and M06-2X functionals for reliable results.[12][13] The calculated energy difference (ΔΔG‡) of ~3.4-3.7 kcal/mol corresponds to a rate difference of several orders of magnitude at room temperature, validating the computational approach.
Detailed Protocol: DFT Workflow for Halopyridine SNAr Reactivity
This protocol outlines a self-validating workflow for calculating the activation energy of the SNAr reaction between 2-chloropyridine and sodium methoxide using DFT.
Software: Gaussian, Spartan, or similar QM software package. Method: M06-2X functional. Basis Set: def2-TZVP. Solvent Model: Polarizable Continuum Model (PCM) for methanol.
Step-by-Step Methodology:
-
Reactant Optimization:
-
Build the structures for 2-chloropyridine and the methoxide anion (CH₃O⁻).
-
Perform a geometry optimization and frequency calculation for each molecule individually in the specified solvent model.
-
Validation: Confirm that the optimizations have converged and that there are no imaginary frequencies, which indicates a true energy minimum.
-
-
Transition State (TS) Search:
-
Create an initial guess for the transition state structure. This can be done by placing the methoxide nucleophile close to the C2 carbon of 2-chloropyridine (~2.0-2.2 Å), with the C-O bond roughly perpendicular to the ring plane.
-
Initiate a TS search calculation (e.g., Opt=TS). This algorithm will search for a first-order saddle point on the potential energy surface.
-
-
Transition State Validation:
-
Perform a frequency calculation on the optimized TS structure.
-
Validation: A true transition state is confirmed by the presence of exactly one imaginary frequency.[4] The vibrational mode corresponding to this imaginary frequency should clearly show the methoxide approaching the ring and the C-Cl bond beginning to deform.
-
-
Meisenheimer Complex Optimization:
-
Modify the TS structure slightly by moving the methoxide closer to the ring to create the tetrahedral Meisenheimer intermediate.
-
Perform a standard geometry optimization and frequency calculation.
-
Validation: Confirm the optimized structure is a true minimum (zero imaginary frequencies).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Run an IRC calculation starting from the validated TS structure.
-
Validation: This calculation maps the reaction path downhill from the transition state. It must connect the TS to the reactants (2-chloropyridine + methoxide) in the reverse direction and to the Meisenheimer complex in the forward direction, confirming the TS links the correct minima.
-
-
Energy Calculation:
-
Calculate the Gibbs Free Energy (G) for the optimized reactants, transition state, and intermediate.
-
The activation energy is calculated as: ΔG‡ = G(TS) - G(Reactants).
-
Visualization of the Computational Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wuxibiology.com [wuxibiology.com]
- 5. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Fukui function - Wikipedia [en.wikipedia.org]
- 8. Schrödinger Customer Portal [my.schrodinger.com]
- 9. ias.ac.in [ias.ac.in]
- 10. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 11. researchgate.net [researchgate.net]
- 12. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - RSC Advances (RSC Publishing) [pubs.rsc.org]
X-ray crystallography of 3-Bromo-2-hydrazinylpyridine derivatives
An In-Depth Guide to the X-ray Crystallography of 3-Bromo-2-hydrazinylpyridine Derivatives: A Comparative Structural Analysis for Drug Discovery
For researchers and scientists in the field of medicinal chemistry, the pyridine scaffold is a cornerstone of drug design. When functionalized with a hydrazinyl group, it becomes a versatile precursor for a multitude of heterocyclic compounds with significant therapeutic potential, including antimicrobial and anti-inflammatory agents. The introduction of a bromine atom further modulates the electronic and steric properties, offering a handle for synthetic elaboration and influencing intermolecular interactions crucial for crystal packing and, ultimately, biological activity.
This guide provides a comparative analysis of the X-ray crystallography of bromo-hydrazinylpyridine derivatives. As a definitive technique, single-crystal X-ray diffraction provides unparalleled insight into the three-dimensional atomic arrangement of these molecules. Understanding their solid-state structure, conformational preferences, and non-covalent interactions is paramount for rational drug design, polymorphism screening, and intellectual property protection. We will dissect the synthesis and crystallization of these compounds, offer a detailed comparative analysis of their crystal structures, and provide a robust, field-proven protocol for their crystallographic analysis.
Part 1: Synthesis and Crystallization Strategies
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The choices made during these initial stages are critical and directly impact the success of the crystallographic experiment.
Synthesis: The Gateway to the Scaffold
The most common and efficient route to hydrazinylpyridines is the nucleophilic aromatic substitution (SNAr) of a suitable halopyridine precursor with hydrazine hydrate. For bromo-substituted derivatives, a dihalopyridine is typically the starting material.
Causality in Synthesis:
-
Choice of Starting Material: Using a precursor like 2,3-dibromopyridine or 3-bromo-2-chloropyridine is common. The chlorine atom at the 2-position is more activated towards nucleophilic attack than the bromine at the 3-position, allowing for selective displacement by hydrazine.
-
Reaction Conditions: The reaction is typically heated to overcome the activation energy for the SNAr reaction. Solvents like 1-propanol are used to ensure the solubility of both the pyridine substrate and the polar hydrazine hydrate.
-
Excess Reagent: A large excess of hydrazine hydrate is often employed to act as both the nucleophile and the solvent, driving the reaction to completion and minimizing the formation of dimeric side products.
Experimental Protocol: Synthesis of a Bromo-Hydrazinylpyridine Analogue
The following protocol is adapted from the successful synthesis of 2-Bromo-6-hydrazinylpyridine, a close structural isomer of our primary topic, and serves as a representative method.
Materials:
-
2,6-dibromopyridine (or 3-Bromo-2-chloropyridine)
-
Hydrazine hydrate (98-100%)
-
1-Propanol
Procedure:
-
Combine 2,6-dibromopyridine (e.g., 8.0 g, 34 mmol), hydrazine hydrate (e.g., 15 ml, 310 mmol), and 1-propanol (e.g., 2 ml) in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 80°C and maintain for 12 hours with stirring. Rationale: This temperature provides sufficient thermal energy to drive the SNAr reaction without significant decomposition of the product.
-
Observe the reaction mixture. It may initially separate into layers before homogenizing as the reaction progresses.
-
After 12 hours, remove the heat source and allow the solution to cool slowly to room temperature.
-
For crystallization, transfer the flask to a cold environment (e.g., 4°C) and leave it undisturbed overnight. Rationale: Slow cooling is paramount for the formation of large, well-ordered single crystals. Rapid crashing out of solution leads to polycrystalline powder unsuitable for single-crystal X-ray diffraction.
-
Collect the resulting pale-yellow needle-like crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove residual soluble impurities.
-
Dry the crystals under vacuum.
Part 2: Comparative Crystallographic Analysis
The precise placement of the bromine atom and derivatization of the hydrazine moiety dramatically influences the molecular conformation and the landscape of intermolecular interactions within the crystal lattice. Here, we compare the known structure of an isomer with related derivatives to infer the structural properties of the this compound class.
Primary Case Study: The Crystal Structure of 2-Bromo-6-hydrazinylpyridine
The crystal structure of 2-Bromo-6-hydrazinylpyridine (CSD Refcode: WIVXUC, CCDC No: 2243041) provides a foundational dataset for this guide. Its analysis reveals several key features relevant to its 3-bromo counterpart.
The most striking feature is the presence of two conformationally distinct molecules in the asymmetric unit (Figure 1).
-
Molecule 1 (syn-conformation): The terminal -NH2 group is oriented on the same side as the pyridine nitrogen atom. The N1—C5—N2—N3 torsion angle is a mere 5.4(3)°.
-
Molecule 2 (anti-conformation): The terminal -NH2 group is oriented on the opposite side of the pyridine nitrogen. The corresponding N4—C10—N5—N6 torsion angle is 171.0(2)°.
This conformational duality highlights the low rotational energy barrier around the C-N bond, a critical factor for receptor binding in drug molecules.
Key Intermolecular Interactions:
-
N—H···N Hydrogen Bonding: The molecules are linked into chains along the direction via classical N—H···N hydrogen bonds, a robust and predictable interaction in pyridine chemistry.
-
Br···Br Halogen Bonding: A short intermolecular contact of 3.633 Å is observed between bromine atoms of adjacent molecules. This Type II halogen bond is a significant directional force in the crystal packing, a feature that is increasingly exploited in crystal engineering and drug design.
-
π–π Stacking: The pyridine rings engage in staggered π–π stacking interactions, further stabilizing the crystal lattice.
Comparative Analysis: this compound and its Derivatives
While a published crystal structure for this compound is not available, we can extrapolate its likely structural features based on the isomeric data and the analysis of a related derivative. The key difference is the relocation of the bulky, electron-withdrawing bromine atom from the sterically accessible 6-position to the more crowded 3-position, adjacent to the hydrazinyl group.
Expected Structural Impact of Bromine at the 3-Position:
-
Intramolecular Interactions: The proximity of the bromine atom to the hydrazinyl group's N-H bond could favor an intramolecular N—H···Br hydrogen bond, which would significantly influence the preferred conformation, likely locking it into a specific geometry.
-
Conformational Restriction: Steric hindrance between the bromine and the hydrazinyl group might raise the energy barrier for rotation around the C-N bond, potentially favoring one conformer (e.g., anti) in the solid state.
-
Crystal Packing: The change in the molecule's electrostatic potential and shape will alter the packing. While N—H···N hydrogen bonds are still expected, the possibility of Br···Br halogen bonds might be reduced in favor of Br···N or other interactions.
To illustrate the effect of derivatization, we examine the crystal structure of 3-bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone , a molecule that contains both a bromo-substituted ring and a hydrazone linker.
In this derivative, the hydrazinyl -NH2 is converted into a hydrazone C=N bond. The crystallographic analysis shows that the entire molecule is nearly coplanar, with a dihedral angle of only 7.0° between the pyridine ring and the bromo-phenyl ring. This planarity is enforced by the conjugated π-system of the hydrazone linker. This contrasts sharply with the conformational flexibility seen in 2-Bromo-6-hydrazinylpyridine. Derivatization thus serves as a powerful tool to lock the molecular scaffold into a more rigid conformation.
| Parameter | 2-Bromo-6-hydrazinylpyridine | 3-bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone | Commentary |
| Crystal System | Orthorhombic | Monoclinic | Different packing symmetries. |
| Space Group | P212121 | P121/c1 | Both are common centrosymmetric or non-centrosymmetric space groups for organic molecules. |
| Key Feature | Two conformers (syn and anti) in the asymmetric unit. | A single, nearly planar conformer. | Derivatization to a hydrazone restricts conformational freedom. |
| Dominant Interaction | N—H···N Hydrogen Bonds, Br···Br Halogen Bonds | N—H···O and O—H···N Hydrogen Bonds | The interaction landscape changes based on the available functional groups. |
| CCDC Number | 2243041 | Not provided in source | CCDC deposition is standard practice for validating crystal structures. |
Table 1: Comparative Crystallographic Data
Part 3: A Self-Validating Protocol for Small Molecule Crystallography
To ensure the generation of trustworthy and accurate structural data, a rigorous, self-validating workflow is essential. This protocol outlines the key steps from data collection to structure refinement.
Step-by-Step Crystallographic Workflow
-
Crystal Selection and Mounting:
-
Under a microscope, select a single crystal with well-defined faces and no visible defects. Ideal crystals are typically 0.1-0.3 mm in each dimension.
-
Carefully mount the crystal on a cryo-loop or glass fiber using a minimal amount of cryo-protectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. Rationale: Cooling minimizes thermal motion of the atoms, leading to higher quality diffraction data, and protects the crystal from X-ray damage.
-
-
Data Collection:
-
Perform an initial unit cell determination to confirm crystal quality and obtain lattice parameters.
-
Execute a full data collection strategy, rotating the crystal through a series of angles to measure the intensities of a complete and redundant set of diffraction spots. Modern diffractometers automate this process to ensure data completeness.
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to determine the intensity of each reflection.
-
Apply corrections for experimental factors (e.g., Lorentz-polarization effects, absorption).
-
Determine the space group and solve the structure using direct methods or Patterson methods (e.g., using SHELXS). This provides an initial, approximate model of the atomic positions.
-
-
Structure Refinement:
-
Refine the initial model against the experimental data using a full-matrix least-squares algorithm (e.g., with SHELXL). This process iteratively adjusts atomic coordinates and displacement parameters to minimize the difference between observed and calculated diffraction intensities.
-
Locate hydrogen atoms from the difference Fourier map and refine their positions.
-
Refine atomic positions anisotropically, which models the thermal motion of each atom as an ellipsoid.
-
Monitor refinement progress using the R-factor (R1) and weighted R-factor (wR2); values below 5-7% for R1 are indicative of a good refinement for high-quality data.
-
-
Validation and Deposition:
-
The final structural model is validated using software like checkCIF from the International Union of Crystallography (IUCr). This tool checks for geometric inconsistencies, missed symmetry, and overall quality.
-
The final Crystallographic Information File (CIF) and structure factor file (FCF) are deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC) to ensure public access and verification.
-
Caption: Workflow for Single-Crystal X-ray Crystallography.
Conclusion
This guide demonstrates that even without a direct crystal structure of this compound, a wealth of structural insight can be gained through comparative crystallography. The detailed analysis of its isomer, 2-Bromo-6-hydrazinylpyridine, reveals the potential for conformational flexibility and the significant role of halogen bonding in directing crystal packing. Furthermore, the study of related hydrazone derivatives confirms that synthetic modification of the hydrazinyl group is a potent strategy for rigidifying the molecular scaffold.
For drug development professionals, these findings are critical. The ability of the bromo-hydrazinylpyridine core to adopt different conformations and participate in a range of intermolecular interactions, including hydrogen and halogen bonds, underscores its value as a privileged scaffold. By leveraging the detailed, step-by-step crystallographic protocols outlined here, researchers can confidently elucidate the three-dimensional structures of their novel derivatives, paving the way for a more rational, structure-based approach to the design of next-generation therapeutics.
A Senior Application Scientist's Guide to Benchmarking 3-Bromo-2-hydrazinylpyridine Against Other Heterocyclic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Heterocyclic Building Blocks
In the landscape of medicinal chemistry and drug discovery, heterocyclic scaffolds form the backbone of a vast majority of therapeutic agents. The strategic selection of a starting building block is a critical decision point that profoundly influences the efficiency of a synthetic route, the diversity of the resulting compound library, and the ultimate biological profile of the target molecules. Among the myriad of available synthons, 3-Bromo-2-hydrazinylpyridine has emerged as a particularly versatile and powerful intermediate.
This guide provides an in-depth technical benchmark of this compound, comparing its physicochemical properties, reactivity, and synthetic utility against other common heterocyclic building blocks. Our objective is to equip researchers and drug development professionals with the field-proven insights necessary to make informed decisions, explaining not just the "how" but the critical "why" behind experimental choices.
Section 1: Physicochemical and Reactivity Profile
This compound is a bifunctional molecule, presenting two key reactive handles: a nucleophilic hydrazine group at the C2 position and a bromine atom at the C3 position, which is amenable to a wide array of cross-coupling reactions. The electron-deficient nature of the pyridine ring, further influenced by the halogen, dictates its unique reactivity.[1]
To provide a clear comparative framework, let's benchmark its core properties against two structurally related and synthetically relevant alternatives: 3-Bromo-2-chloropyridine and 2-Aminopyridine.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 3-Bromo-2-chloropyridine | 2-Aminopyridine |
| CAS Number | 54231-41-3 | 52200-48-3 | 504-29-0 |
| Molecular Formula | C₅H₆BrN₃ | C₅H₃BrClN | C₅H₆N₂ |
| Molecular Weight | 188.03 g/mol | 192.44 g/mol [2] | 94.11 g/mol [3] |
| Melting Point | Not well-defined, often a solid | 54-57 °C[4] | 59-61 °C[5] |
| Topological Polar Surface Area (TPSA) | 50.9 Ų | 12.9 Ų[2] | 38.9 Ų[3] |
| logP (Predicted) | ~1.1 | ~2.2[2] | ~0.5[3] |
Expert Analysis: The higher TPSA and lower logP of this compound compared to its 2-chloro counterpart suggest increased polarity, a direct consequence of the hydrogen-bond-donating hydrazine group. This can influence solubility in polar protic solvents. In contrast, 2-Aminopyridine is the most polar of the three. These fundamental properties are the first consideration in experimental design, impacting solvent choice, reaction kinetics, and purification strategies.
Section 2: Core Reactivity and Synthetic Benchmarking
The true value of a building block is revealed through its performance in key synthetic transformations. We will now benchmark this compound in two of its most powerful applications: intramolecular cyclization to form fused heterocycles and palladium-catalyzed cross-coupling reactions.
Intramolecular Cyclization: A Gateway to Privileged Scaffolds
The juxtaposition of a nucleophilic hydrazine and an electrophilic pyridine ring nitrogen makes 2-hydrazinylpyridines ideal precursors for constructing fused bicyclic systems like pyrazolo[1,5-a]pyridines and[1][6]triazolo[4,3-a]pyridines.[7][8] These scaffolds are considered "privileged structures" in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies.[9][10]
Workflow: Synthesis of Fused Heterocyclic Systems
The general workflow involves two key steps: initial acylation or condensation at the hydrazine moiety, followed by a dehydrative cyclization. The choice of the second reactant dictates the resulting fused ring system.
Caption: General synthetic routes from this compound.
Benchmarking Perspective: Compared to synthesizing these scaffolds from scratch, using this compound offers a more convergent and often higher-yielding approach. Alternative routes, such as the cycloaddition of N-aminopyridinium ylides, can be effective but may require more specialized starting materials.[11] The hydrazine-based method is robust and allows for the facile introduction of diversity through the choice of acylating or condensing partner.
Palladium-Catalyzed Cross-Coupling: The Power of the C-Br Bond
The C3-bromo substituent is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura[12] and Buchwald-Hartwig amination[13] reactions.
Reactivity Principles: In palladium-catalyzed cross-coupling, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The established reactivity trend for halogens is I > Br > Cl.[6] This principle is fundamental to our benchmarking.
-
Against 3-Chloro-2-hydrazinylpyridine: this compound will consistently outperform its chloro-analogue in Suzuki and Buchwald-Hartwig reactions. It will require lower catalyst loadings, milder temperatures, and shorter reaction times to achieve comparable yields. This is a crucial consideration for cost and efficiency on a larger scale.
-
Site Selectivity in Dihalopyridines: In dihalopyridines like 3-bromo-2-chloropyridine, oxidative addition is generally favored at the position alpha to the ring nitrogen (C2) due to electronic effects.[14] However, the C-Br bond is inherently more reactive than the C-Cl bond. This creates a scenario where C3-bromo substitution offers more predictable and often cleaner reactivity compared to a C2-bromo/C3-chloro arrangement, where competing C2-addition could occur.
Table 2: Comparative Performance in Suzuki-Miyaura Coupling (Illustrative)
| Substrate | Coupling Partner | Catalyst System | Conditions | Typical Yield | Causality & Insight |
| This compound | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O, 80-90 °C | 75-95% | The weaker C-Br bond facilitates rapid oxidative addition of the Pd(0) catalyst, leading to high efficiency under standard conditions.[6] |
| 3-Chloro-2-hydrazinylpyridine | Arylboronic Acid | Pd₂(dba)₃, SPhos | Toluene, 110 °C | 50-80% | The stronger C-Cl bond requires a more active, electron-rich phosphine ligand (e.g., SPhos) and higher temperatures to promote the difficult oxidative addition step.[15] |
Section 3: Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, we provide detailed protocols for two key transformations.
Protocol 1: Synthesis of a 7-Bromo-pyrazolo[1,5-a]pyridine Derivative
This protocol demonstrates the cyclization pathway, a core application of the title compound.
Objective: To synthesize 7-Bromo-2-methyl-5-phenylpyrazolo[1,5-a]pyridine.
Materials:
-
This compound (1.88 g, 10 mmol)
-
Benzoylacetone (1.78 g, 11 mmol)
-
Ethanol (50 mL)
-
Concentrated Hydrochloric Acid (0.5 mL)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and ethanol. Stir until dissolved.
-
Addition of Reagents: Add benzoylacetone to the solution, followed by the dropwise addition of concentrated HCl.
-
Reaction Execution: Heat the mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The acid catalyzes the initial condensation to form a hydrazone intermediate and facilitates the subsequent intramolecular cyclization/dehydration to form the aromatic pyrazolo[1,5-a]pyridine ring system.
-
-
Workup and Purification: Cool the reaction mixture to room temperature. A precipitate should form. Filter the solid and wash with cold ethanol (2 x 10 mL).
-
Validation: Dry the solid under vacuum. The product can be characterized by ¹H NMR and Mass Spectrometry to confirm the structure and purity (>95% is expected). The disappearance of the hydrazine N-H protons and the appearance of a new aromatic singlet for the pyrazole proton are key diagnostic signals.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol benchmarks the C-Br bond's utility in C-C bond formation.
Objective: To synthesize 3-(4-methoxyphenyl)-2-hydrazinylpyridine.
Materials:
-
This compound (1.88 g, 10 mmol)
-
4-Methoxyphenylboronic acid (1.67 g, 11 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (231 mg, 0.2 mmol, 2 mol%)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (10 mL)
-
Toluene (40 mL)
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask, combine this compound, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄.
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Causality: This is a critical step. The Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation. Removing oxygen ensures the catalytic cycle remains active.[12]
-
-
Addition of Solvents/Base: Add toluene, followed by the aqueous Na₂CO₃ solution via syringe.
-
Reaction Execution: Heat the biphasic mixture to 90 °C with vigorous stirring for 6 hours, or until TLC indicates consumption of the starting bromide.
-
Workup and Purification: Cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Validation: Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient). Characterize the final product by NMR and MS to confirm successful coupling and purity.
Section 4: Visualization of Synthetic Divergence
The choice of building block dictates the synthetic possibilities. Below, we visualize the divergent reactivity of this compound compared to a related building block, 3-Bromo-2-aminopyridine, highlighting the unique role of the hydrazine moiety.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-2-chloropyridine | 52200-48-3 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-2-hydrazinylpyridine
For professionals engaged in the intricate landscape of pharmaceutical research and drug development, the responsible management of chemical reagents is not merely a regulatory formality but a cornerstone of scientific integrity and laboratory safety. 3-Bromo-2-hydrazinylpyridine, a heterocyclic compound incorporating both a halogenated pyridine ring and a reactive hydrazinyl group, necessitates a meticulous and informed approach to its disposal. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols for its constituent chemical classes.
Hazard Profile and Risk Assessment: A Dual-Threat Compound
This compound (CAS No. 54231-41-3) must be treated as a hazardous substance due to the combined risks associated with its structural components: the bromopyridine moiety and the hydrazinyl functional group.[1]
-
Hydrazine Derivatives: Hydrazine and its derivatives are recognized for their significant toxicity. They can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] Many are suspected carcinogens.[2][3] The hydrazinyl group is also a powerful reducing agent and can react violently with oxidizing agents.[4]
-
Halogenated Pyridines: Bromopyridines are classified as halogenated organic compounds.[5][6] Waste containing these substances is often regulated as hazardous waste.[7][8][9] These compounds are typically irritants, causing skin, eye, and respiratory irritation.[10][11]
Due to the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, a conservative approach extrapolating from related compounds is essential.
Table 1: Summary of Hazard Classifications for Related Compounds
| Hazard Class | GHS Code | Description | Source Compounds |
| Acute Toxicity, Oral | H301/H302 | Toxic or Harmful if swallowed | 5-Bromo-2-hydrazinopyridine, 3-Bromopyridine |
| Skin Irritation | H315 | Causes skin irritation | 3-Bromopyridine, 5-Bromo-2-hydrazinopyridine |
| Serious Eye Damage/Irritation | H318/H319 | Causes serious eye damage or irritation | 3-Bromopyridine, 5-Bromo-2-hydrazinopyridine |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | 3-Bromopyridine, 5-Bromo-2-hydrazinopyridine |
| Flammable Liquid | H226 | Flammable liquid and vapor | 3-Bromopyridine |
Data extrapolated from PubChem and supplier safety data sheets for structurally similar compounds.[12][13]
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn to create a reliable barrier against exposure.
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield to protect against splashes.[3][14]
-
Hand Protection: Butyl rubber gloves are the material of choice when handling hydrazine and its derivatives.[4] If unavailable, double-layered nitrile gloves may be used for short-duration tasks, but gloves must be inspected before use and changed immediately upon contamination.[3][15]
-
Body Protection: A flame-retardant lab coat, fully fastened, is mandatory. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[3][4]
-
Respiratory Protection: All handling of solid this compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere strictly to institutional, local, state, and federal regulations. Never discharge this chemical into a sanitary sewer system or dispose of it in general waste.[12]
Step 1: Waste Segregation and Collection
Proper segregation is the first critical step to prevent dangerous chemical reactions in waste containers.
-
Identify: All materials contaminated with this compound are to be considered hazardous waste. This includes residual solid chemical, solutions, contaminated pipette tips, vials, weigh boats, and spill cleanup materials.[15]
-
Segregate: Keep this waste stream separate from all other chemical waste, particularly from strong oxidizing agents (e.g., nitric acid, hydrogen peroxide, hypochlorites) and strong acids, due to the reactive nature of the hydrazinyl group.[3][4]
Step 2: Waste Containerization and Labeling
-
Container Selection: Use a designated, leak-proof hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[15] The container must have a secure, screw-top cap.[12]
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The CAS Number: "54231-41-3 "
-
The approximate quantity of waste.
-
The date of waste generation.
-
Appropriate GHS hazard pictograms (e.g., skull and crossbones, exclamation mark, corrosion).[12]
-
Step 3: On-Site Treatment (Neutralization) - Use with Extreme Caution
While chemical neutralization is a common procedure for hydrazine fuels, it must be approached with extreme caution for hydrazine derivatives, as incomplete reactions can produce hazardous byproducts like N-nitrosoalkylamines.[16][17] This procedure should only be performed by highly trained personnel, with prior approval from your institution's Environmental Health and Safety (EHS) office, and in a controlled environment.
The standard method for hydrazine neutralization involves oxidation with a dilute hypochlorite solution.[18][19][20]
Protocol for Small-Scale Neutralization of Dilute Aqueous Waste:
-
Work Area: Perform all steps inside a certified chemical fume hood.
-
Dilution: Ensure the aqueous waste containing this compound is diluted such that the concentration of the hydrazine derivative is 5% or less.[4][20] This is critical to control the exothermic reaction.
-
Prepare Neutralizing Agent: Prepare a fresh aqueous solution of sodium hypochlorite (bleach) or calcium hypochlorite, also at a concentration of 5% or less.[4][18]
-
Neutralization: Slowly, and with constant stirring, add the dilute hypochlorite solution to the dilute hydrazine waste solution. An equal volume is a common starting point, but the goal is to add a slight excess of the oxidizer to ensure complete destruction.[4]
-
Monitoring: Monitor the reaction for signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition and allow it to cool.
-
Verification: After the reaction has subsided, test the resulting solution for the presence of residual oxidizer (e.g., with potassium iodide-starch paper) to confirm that the hydrazine has been completely consumed.[18]
-
Final Disposal: Even after neutralization, the resulting solution must be collected as hazardous waste and disposed of through your institution's EHS office, as it may contain byproducts and residual salts.
Step 4: Spill Management
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Remove all sources of ignition from the area.[4][21]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[15] Do not use combustible materials like paper towels or sawdust.[4]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[14][21]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[15]
Step 5: Final Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[12]
-
Professional Collection: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[15][19] Never attempt to transport or dispose of this waste personally.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. 3-Bromo-2-hydrazinopyridine | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. arxada.com [arxada.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. View Document - California Code of Regulations [govt.westlaw.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. wku.edu [wku.edu]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. benchchem.com [benchchem.com]
- 13. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. benchchem.com [benchchem.com]
- 16. Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 17. researchgate.net [researchgate.net]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. files.dep.state.pa.us [files.dep.state.pa.us]
- 20. nexchem.co.uk [nexchem.co.uk]
- 21. fishersci.com [fishersci.com]
A Comprehensive Guide to the Safe Handling of 3-Bromo-2-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this progress comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides a detailed protocol for the safe handling, use, and disposal of 3-Bromo-2-hydrazinylpyridine, a compound that, due to its structural motifs—a brominated pyridine ring and a hydrazine group—requires meticulous attention to safety procedures. This document is designed to be your immediate and essential resource, offering procedural clarity and reinforcing a culture of safety within your laboratory.
Understanding the Hazard Landscape
Anticipated Hazards Include:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin[5].
-
Skin and Eye Irritation/Corrosion: Can cause serious eye irritation and skin irritation upon contact[2][6].
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation[6].
-
Flammability: As with many organic compounds, there is a potential for flammability, especially in the presence of ignition sources[6].
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE. Thicker gloves are generally more protective, and powder-free options are recommended to prevent aerosolization and contamination[7].
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Nitrile or Neoprene gloves | Fully buttoned lab coat | Certified chemical fume hood |
| Solution Preparation & Handling | Chemical safety goggles and a face shield | Nitrile or Neoprene gloves | Chemical-resistant lab coat or apron | Certified chemical fume hood |
| Reaction Quenching & Workup | Chemical safety goggles and a face shield | Nitrile or Neoprene gloves | Chemical-resistant lab coat or apron | Certified chemical fume hood |
| Waste Disposal | Chemical safety goggles and a face shield | Nitrile or Neoprene gloves | Chemical-resistant lab coat or apron | Certified chemical fume hood |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a systematic workflow is critical to minimizing exposure risk. The following diagram and steps outline a comprehensive procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Step 1: Preparation
-
Don Appropriate PPE: Before entering the designated work area, put on all required PPE as outlined in the table above.
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and has a current certification. The sash should be kept at the lowest possible height during all manipulations[4].
-
Assemble All Necessary Equipment: Gather all glassware, reagents, and spill cleanup materials and place them inside the fume hood to minimize reaching in and out of the containment area.
Step 2: Handling
-
Weighing: Carefully weigh the solid this compound within the fume hood. Use a tared weigh boat or paper and handle it with forceps to avoid direct contact.
-
Solution Preparation: Slowly add the solid to the solvent in a flask. Ensure the container is kept closed whenever possible to prevent the escape of dust or vapors[1].
-
Performing the Reaction: Conduct all subsequent reaction steps within the fume hood. Use equipment with ground glass joints to ensure a sealed system where appropriate.
Step 3: Cleanup and Disposal
-
Reaction Quenching: If applicable, quench the reaction carefully, being mindful of any potential exothermic processes.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, weigh boats, and contaminated glassware, must be disposed of as hazardous waste. It is crucial to segregate halogenated organic waste from other waste streams[8].
-
Labeling Hazardous Waste: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other institutional requirements[9]. Keep waste containers tightly sealed and stored in a designated, well-ventilated area[6].
-
Decontamination: Thoroughly decontaminate the work area within the fume hood with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste[8].
-
Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves[2].
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and correct action is critical.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[2][10].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][10].
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[10].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[10].
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Contain the Spill: If it is safe to do so, use a spill kit with an inert absorbent material (e.g., sand or vermiculite) to contain the spill. Do not use combustible materials like paper towels to absorb the initial spill[6].
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container[8].
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste[8].
-
Report: Report the incident to your supervisor and the institution's Environmental Health and Safety (EHS) department.
By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's specific safety guidelines.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. fishersci.com [fishersci.com]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. pppmag.com [pppmag.com]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. artscimedia.case.edu [artscimedia.case.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
